molecular formula C21H27N3O B588469 ETH-LAD CAS No. 65527-62-0

ETH-LAD

Cat. No.: B588469
CAS No.: 65527-62-0
M. Wt: 337.5 g/mol
InChI Key: MYNOUXJLOHVSMQ-DNVCBOLYSA-N
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Description

N-Ethylnorlysergic acid N,N-diethylamide is a synthetic lysergamide derivative of significant interest in advanced neuropharmacology and forensic science. As a research compound, its primary application lies in the study of serotonergic receptor systems. Researchers utilize this analog to investigate the structure-activity relationships of psychedelic substances, particularly how modifications to the core lysergamide structure affect binding affinity and functional activity at various serotonin receptor subtypes, such as the 5-HT1A and 5-HT2A families. Understanding its mechanism of action is crucial; it is hypothesized to act as a partial agonist or agonist at key CNS receptors, providing a valuable tool for mapping neuronal pathways and signaling mechanisms. This compound is strictly for use in controlled laboratory environments. Applications include in-vitro receptor binding assays, metabolic stability studies, and as an analytical reference standard for the identification of novel psychoactive substances. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. It is the responsibility of the purchaser to ensure compliance with all local, state, federal, and international regulations regarding the acquisition, storage, and use of this material.

Properties

IUPAC Name

(6aR,9R)-N,N,7-triethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNOUXJLOHVSMQ-DNVCBOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215823
Record name ETH-LAD
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65527-62-0
Record name Ergoline-8-carboxamide, 9,10-didehydro-N,N,6-triethyl-, (8β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65527-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETH-LAD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETH-LAD
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLNORLYSERGIC ACID N,N-DIETHYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z2736X9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of ETH-LAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance and a structural analog of lysergic acid diethylamide (LSD). First described in the scientific literature in 1976, its synthesis and pharmacological properties have been a subject of interest in the scientific community for its unique potency and subtle experiential differences compared to LSD. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, intended for an audience of researchers and drug development professionals. The document details the historical context of its discovery, provides a step-by-step synthesis protocol, presents quantitative pharmacological data in a clear, tabular format, and visualizes key chemical and biological pathways using Graphviz diagrams.

Discovery and Historical Context

This compound was first reported in the scientific literature by a team of Japanese researchers led by Tetsukichi Niwaguchi in 1976.[1][2] Their work laid the initial groundwork for the chemical characterization of this novel lysergamide. However, it was the seminal 1985 publication by Andrew J. Hoffman and David E. Nichols in the Journal of Medicinal Chemistry that provided a detailed synthesis and initial pharmacological evaluation of a series of N(6)-alkyl nor-lysergic acid N,N-diethylamide derivatives, including this compound.[1][3] This study established a convenient synthetic route from LSD and was the first to systematically investigate the structure-activity relationships of N(6)-alkyl substitutions on the lysergamide scaffold.[3]

Later, the subjective effects of this compound in humans were explored and documented by the independent researcher Alexander Shulgin, who detailed his findings in his book "TiHKAL" (Tryptamines I Have Known and Loved).[4] Shulgin's work provided qualitative data on the psychoactive properties of this compound, noting its increased potency relative to LSD.[4]

Synthesis of this compound

The most well-documented synthesis of this compound was reported by Hoffman and Nichols (1985) and proceeds in three main steps starting from d-lysergic acid diethylamide (LSD).[1][3]

Experimental Protocol: Synthesis of this compound from LSD

Step 1: N(6)-Demethylation of LSD to Nor-LSD

  • Reaction Setup: A solution of d-lysergic acid diethylamide (LSD) in a suitable aprotic solvent (e.g., chloroform or dichloromethane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Cyanogen bromide (CNBr) is added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude N(6)-cyano-nor-LSD is then purified, typically by column chromatography.

  • Reduction: The purified N(6)-cyano-nor-LSD is dissolved in a suitable solvent mixture, such as acetic acid and water. Zinc dust is added portion-wise with stirring.

  • Isolation: After the reduction is complete (monitored by TLC), the excess zinc is filtered off, and the filtrate is made alkaline. The product, nor-lysergic acid diethylamide (nor-LSD), is extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.

Step 2: N(6)-Ethylation of Nor-LSD

  • Reaction Setup: Nor-LSD is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) in a reaction vessel.

  • Base Addition: Anhydrous potassium carbonate (K₂CO₃) is added to the solution to act as a base.

  • Alkylating Agent: Ethyl iodide (C₂H₅I) is added to the mixture.

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure to give crude this compound.

Step 3: Purification

  • Chromatography: The crude this compound is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to yield pure this compound.

  • Crystallization: The purified product can be further crystallized from an appropriate solvent to obtain crystalline this compound.

Synthesis_of_ETH_LAD cluster_step1 Step 1: N(6)-Demethylation cluster_step2 Step 2: N(6)-Ethylation LSD d-Lysergic Acid Diethylamide (LSD) NorLSD nor-Lysergic Acid Diethylamide (Nor-LSD) LSD->NorLSD 1. CNBr 2. Zn/AcOH ETH_LAD N-Ethyl-6-nor-lysergic acid diethylamide (this compound) NorLSD->ETH_LAD Ethyl Iodide, K₂CO₃

Figure 1: Synthesis workflow for this compound from LSD.

Pharmacological Data

This compound is a potent serotonergic psychedelic. Its primary mechanism of action is believed to be through agonism at the 5-HT₂A receptor, which is a common target for classic psychedelics. The following tables summarize the available quantitative data on the receptor binding affinities and potency of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound
ReceptorKi (nM)Reference
5-HT₂A5.1[5][6]
Dopamine D₁22.1[5][6]
Dopamine D₂4.4[5][6]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Potency of this compound and LSD
CompoundPotency Relative to LSD (in vivo, rodent drug discrimination)Reference
This compound1.6 - 2.3 times more potent[2]

Signaling Pathways

The psychoactive effects of this compound are primarily mediated by its interaction with the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events. The two major pathways implicated are the Gq/11-phospholipase C (PLC) pathway and the β-arrestin pathway.

Gq/11-PLC Signaling Pathway

The canonical signaling pathway for the 5-HT₂A receptor involves its coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the profound psychedelic effects.

Gq_PLC_Signaling ETH_LAD This compound HT2A 5-HT₂A Receptor ETH_LAD->HT2A Gq Gq/11 protein HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) PKC->Downstream

Figure 2: The Gq/11-PLC signaling pathway activated by this compound.
β-Arrestin Signaling Pathway

In addition to G-protein coupling, GPCRs like the 5-HT₂A receptor can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, effectively dampening the G-protein-mediated signal. However, β-arrestins can also act as signal transducers themselves by scaffolding other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). The concept of "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin), is an active area of research in psychopharmacology and may explain the subtle differences in the effects of various psychedelics.

Beta_Arrestin_Signaling Agonist This compound HT2A 5-HT₂A Receptor Agonist->HT2A GRK GRK HT2A->GRK activates P_HT2A Phosphorylated 5-HT₂A Receptor HT2A->P_HT2A GRK->HT2A phosphorylates Beta_Arrestin β-Arrestin P_HT2A->Beta_Arrestin recruits Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization MAPK MAPK Cascade (e.g., ERK1/2) Beta_Arrestin->MAPK activates Downstream Downstream Cellular Effects MAPK->Downstream

Figure 3: The β-arrestin signaling pathway associated with the 5-HT₂A receptor.

Conclusion

This compound represents a significant molecule in the study of lysergamides, demonstrating that subtle structural modifications to the LSD scaffold can result in profound changes in potency and subjective effects. The synthetic route established by Hoffman and Nichols provides a reproducible method for obtaining this compound for research purposes. The pharmacological data confirms its high affinity for the 5-HT₂A receptor, consistent with its psychedelic properties. Further research into the nuanced interactions of this compound with various receptor subtypes and its potential for biased agonism at the 5-HT₂A receptor will continue to be a valuable area of investigation for understanding the molecular mechanisms of psychedelic action and for the rational design of novel therapeutic agents.

References

The Chemical Architecture and Pharmacological Profile of ETH-LAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance belonging to the lysergamide chemical class. As a structural analog of lysergic acid diethylamide (LSD), this compound has garnered significant interest within the scientific community for its distinct psychoactive properties and potential applications in neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their interactions with the central nervous system.

Chemical Structure and Physicochemical Properties

This compound, also known as 6-ethyl-6-nor-LSD, is a semi-synthetic molecule derived from lysergic acid.[1] Its chemical structure is characterized by an ergoline core with ethyl substitutions at the R6 position of the nor-lysergic acid skeleton and at the amide nitrogen.[1] This modification distinguishes it from its close relative, LSD, which possesses a methyl group at the R6 position.[2]

The molecular formula for this compound is C21H27N3O, and it has a molar mass of 337.467 g/mol .[3] It is a chiral compound with two stereocenters at positions R5 and R8, with the active stereoisomer being (+)-D-ETH-LAD, which has an absolute configuration of (5R, 8R).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (6aR,9R)-N,N-diethyl-7-ethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[3]
Molecular Formula C21H27N3O[3]
Molar Mass 337.467 g/mol [3]
CAS Number 65527-62-0[3]
Appearance (in hemitartrate salt form)[4]
Chirality Two stereocenters (5R, 8R)[1]

Synthesis

The synthesis of this compound and other N6-alkyl norlysergic acid N,N-diethylamide derivatives was first reported in 1976.[5] A convenient method for its synthesis involves a multi-step process starting from d-lysergic acid diethylamide (LSD).[6]

A general synthetic scheme involves the following key steps:

  • N(6)-Demethylation of LSD: The methyl group at the N(6) position of LSD is removed to yield nor-lysergic acid N,N-diethylamide (nor-LSD).

  • N(6)-Alkylation: The resulting secondary amine (nor-LSD) is then alkylated using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base to introduce the ethyl group at the N(6) position, yielding this compound.[7]

It is crucial to perform these reactions under controlled conditions to avoid degradation of the light- and air-sensitive ergoline structure.[7]

Pharmacology

Pharmacodynamics

This compound's primary mechanism of action is as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][5] It also exhibits high affinity for other serotonin receptor subtypes, including 5-HT1A and 5-HT2C, and lower affinity for dopamine D1, D2, D3, D4, and D5 receptors.[2][3] In vitro studies have shown that this compound has a greater potency and efficacy as a 5-HT2A receptor agonist compared to LSD.[3] In animal models, specifically rodent drug discrimination tests, this compound is approximately 1.6 to 2.3 times more potent than LSD.[3]

Table 2: Receptor Binding Profile of this compound

ReceptorBinding Affinity (Ki, nM)Reference
5-HT2A 5.1[7][8]
5-HT1A High Affinity (exact value not specified)[3]
5-HT2C High Affinity (exact value not specified)[3]
Dopamine D1 22.1[7][8]
Dopamine D2 4.4[7][8]
Dopamine D3 Lower Affinity (exact value not specified)[3]
Dopamine D4 Lower Affinity (exact value not specified)[3]
Dopamine D5 Lower Affinity (exact value not specified)[3]
Pharmacokinetics

The in-vitro metabolism of this compound has been studied, and like other lysergamides, it is expected to be metabolized in the liver.[2] Studies on the prodrug 1P-ETH-LAD have shown that it is hydrolyzed to this compound in human serum, suggesting that this compound is the active compound.[7][8] Detailed in vivo pharmacokinetic studies in humans are limited. However, based on anecdotal reports and its structural similarity to LSD, the onset of effects is typically within 15 to 60 minutes, with a duration of 8 to 12 hours.[2][3]

Experimental Protocols

Analytical Characterization using Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound can be achieved using GC-MS. The following is a general protocol based on published methods.[7][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Sample Preparation:

  • Dissolve a known amount of the this compound standard or sample in a suitable solvent (e.g., methanol or ethyl acetate).

  • Perform serial dilutions to achieve a concentration within the instrument's linear range.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • The retention time and the mass spectrum of the sample are compared to a certified reference standard of this compound for identification.

  • Quantification can be performed by creating a calibration curve using standards of known concentrations.

In Vitro Metabolism Study

The metabolic stability of this compound can be assessed using human liver microsomes. The following is a generalized protocol.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • This compound stock solution

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of human liver microsomes and NADPH regenerating system in phosphate buffer to 37 °C.

  • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed microsome solution. The final concentration of this compound should be in the low micromolar range.

  • Incubate the reaction mixture at 37 °C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the metabolic activity by adding the aliquot to an equal volume of ice-cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) and identify potential metabolites.

Data Analysis:

  • The disappearance of this compound over time is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

5-HT2A Receptor Signaling Pathway

This compound exerts its primary psychedelic effects through agonism of the 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ETH_LAD This compound Receptor 5-HT2A Receptor ETH_LAD->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.

Experimental Workflow for Identification of this compound by GC-MS

The following diagram illustrates a typical workflow for the identification of this compound in a sample using Gas Chromatography-Mass Spectrometry.

GCMS_Workflow start Sample Receipt sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Software) data_acquisition->data_processing library_search Spectral Library Search (e.g., NIST, SWGDRUG) data_processing->library_search rt_comparison Retention Time Comparison (vs. Standard) data_processing->rt_comparison confirmation Confirmation of this compound library_search->confirmation rt_comparison->confirmation report Final Report confirmation->report

Caption: GC-MS Workflow for this compound Identification.

Workflow for a Competitive Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for a specific receptor.

Binding_Assay_Workflow start Prepare Reagents reagents Receptor Preparation (e.g., cell membranes) Radioligand (e.g., ³H-ketanserin) Test Compound (this compound) Buffer start->reagents incubation Incubation (Receptor + Radioligand + Increasing concentrations of Test Compound) reagents->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis quantification->data_analysis ic50 Determine IC₅₀ Value data_analysis->ic50 ki Calculate Ki Value (Cheng-Prusoff equation) ic50->ki result Affinity of this compound for Receptor ki->result

References

An In-depth Technical Guide on the Mechanism of Action of ETH-LAD on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance of the lysergamide class, structurally related to LSD.[1] First synthesized in 1976, it is recognized for being slightly more potent than LSD, making it one of the most powerful serotonergic psychedelics known.[1] Like LSD, this compound's psychoactive effects are primarily mediated by its interaction with the serotonin receptor system, with the 5-HT₂A receptor being a key target.[1][2] This technical guide provides a detailed examination of this compound's mechanism of action at serotonin receptors, focusing on its binding affinity, functional activity, and the intracellular signaling cascades it initiates. The content is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The primary mechanism of action for this compound involves its function as an agonist at serotonin receptors.[1] Its psychedelic properties are largely attributed to its activation of the 5-HT₂A receptor. In vitro studies have demonstrated that this compound exhibits greater potency and efficacy as a 5-HT₂A receptor agonist compared to LSD.[1] Beyond the 5-HT₂A receptor, this compound also displays high affinity for 5-HT₁A and 5-HT₂C receptors.[1] Furthermore, it interacts with dopamine receptors, albeit with lower affinity.[1]

Receptor Binding Profile

The affinity of a ligand for a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The Kᵢ values for this compound at several key receptors have been determined through radioligand binding assays.

Data Presentation: Quantitative Binding Affinity of this compound

Receptor SubtypeRadioligand UsedKᵢ (nM)Reference
Serotonin 5-HT₂A [³H]ketanserin5.1[3][4]
Dopamine D₁ [³H]SCH-2339022.1[3][4]
Dopamine D₂ [³H]spiperone4.4[3][4]

Core Signaling Pathway: 5-HT₂A Receptor Activation

The hallucinogenic effects of substances like this compound are predominantly mediated through the activation of the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq signaling pathway.[5][6] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated Gαq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7] This increase in intracellular calcium, along with the action of DAG, activates Protein Kinase C (PKC), leading to a wide range of cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates CaM Ca²⁺ Release IP3->CaM Triggers PKC PKC Activation DAG->PKC CaM->PKC Activates CellularResponse Cellular Responses PKC->CellularResponse Leads to ETH_LAD This compound ETH_LAD->Receptor Binds

Caption: 5-HT₂A receptor Gq-coupled signaling cascade initiated by this compound.

Experimental Protocols

The quantitative data presented above are derived from specific in vitro assays designed to measure ligand-receptor interactions and subsequent functional responses.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.[8] The general principle involves a competition experiment where a radiolabeled ligand (with known affinity) and a non-labeled test compound (e.g., this compound) compete for binding to a receptor preparation.[8]

Methodology for Competition Binding Assay:

  • Preparation: A homogenate of cells or tissues expressing the receptor of interest (e.g., 5-HT₂A) is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis ReceptorPrep Receptor Source (e.g., Cell Membranes) Incubate Incubate all components to reach equilibrium ReceptorPrep->Incubate Radioligand Radioligand ([³H]ketanserin) Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Separate Separate bound from free radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate IC₅₀ and Kᵢ Quantify->Calculate

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays: Calcium Mobilization

Functional assays are employed to measure the biological response initiated by a ligand binding to its receptor, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ). For Gq-coupled receptors like 5-HT₂A, calcium mobilization assays are commonly used.[7][9] These assays quantify the increase in intracellular calcium concentration following receptor activation.[7][8]

Methodology for Calcium Flux Assay:

  • Cell Culture: Cells stably expressing the human 5-HT₂A receptor are cultured in microplates.[6]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to Ca²⁺.[6]

  • Compound Addition: Varying concentrations of the agonist test compound (this compound) are added to the wells.

  • Signal Detection: A fluorescence plate reader with kinetic read capability measures the change in fluorescence intensity over time, immediately following the addition of the compound.[6]

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. These data are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC₅₀ (the concentration that produces 50% of the maximal response) can be determined.

Calcium_Flux_Workflow start Plate cells expressing 5-HT₂A receptors load_dye Load cells with calcium-sensitive dye start->load_dye add_compound Add varying concentrations of this compound load_dye->add_compound measure Measure fluorescence change over time add_compound->measure analyze Plot dose-response curve and determine EC₅₀ measure->analyze

References

An In-depth Technical Guide on the Receptor Binding Affinity Profile of ETH-LAD

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the receptor binding affinity of 6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD), a potent psychedelic lysergamide. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding of its pharmacological profile.

Receptor Binding Affinity Profile of this compound

This compound exhibits a high affinity for several key serotonin and dopamine receptors, which is consistent with its psychedelic and psychoactive properties. Its primary activity is as an agonist at the serotonin 5-HT₂A receptor.[1][2] The binding affinities, expressed as Kᵢ values (in nanomolars, nM), are summarized in the table below. Lower Kᵢ values indicate a higher binding affinity.

ReceptorKᵢ (nM)Radioligand UsedSource
Serotonin 5-HT₂A 5.1[³H]ketanserin[3]
Dopamine D₁ 22.1[³H]SCH-23390[3]
Dopamine D₂ 4.4[³H]spiperone[3]
Serotonin 5-HT₁A High Affinity (qualitative)Not Specified[2]
Serotonin 5-HT₂C High Affinity (qualitative)Not Specified[2]

Note: While this compound is reported to have high affinity for the 5-HT₁A and 5-HT₂C receptors, specific Kᵢ values from primary literature were not available at the time of this guide's compilation.[2]

Experimental Protocols

The binding affinity (Kᵢ) of this compound is determined through competitive radioligand binding assays. These experiments quantify the ability of this compound to displace a radiolabeled ligand that has a known high affinity for a specific receptor. Below are representative protocols for determining the binding affinity at the 5-HT₂A and Dopamine D₂ receptors.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂A receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a potent 5-HT₂A antagonist (e.g., 10 µM ketanserin).

  • Instrumentation: 96-well plates, filtration apparatus, and a scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT₂A receptor.

    • Harvest the cells and homogenize them in an ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, [³H]ketanserin (at a concentration near its Kₔ), and varying concentrations of this compound.

    • For total binding, omit the this compound.

    • For non-specific binding, add a high concentration of the unlabeled antagonist.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]ketanserin) from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human Dopamine D₂ receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.

  • Radioligand: [³H]spiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

  • Test Compound: this compound.

  • Non-specific Binding Control: 2 µM (+)-butaclamol.

  • Instrumentation: 96-well plates, filtration apparatus, and a scintillation counter.

Methodology:

  • Membrane Preparation:

    • Follow a similar procedure as for the 5-HT₂A receptor, using cells expressing the Dopamine D₂ receptor.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, [³H]spiperone (at a concentration of approximately 2-3 times its Kₔ), and a range of this compound concentrations.[1]

    • Define total binding in the absence of this compound.

    • Determine non-specific binding in the presence of 2 µM (+)-butaclamol.[4]

    • Incubate the mixture for 60 minutes at 30°C to allow for equilibrium to be reached.[4]

  • Separation and Quantification:

    • Perform rapid filtration and washing as described for the 5-HT₂A assay.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze the data using the same methods as for the 5-HT₂A assay to determine the IC₅₀ and subsequently the Kᵢ of this compound for the Dopamine D₂ receptor.

Visualizations

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Cell Membranes (with target receptor) incubation Incubate Membranes with Radioligand and Test Compound in 96-well Plate prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]Ligand) prep_ligand->incubation prep_test_compound Prepare Test Compound (this compound dilutions) prep_test_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration quantification Scintillation Counting (Measures bound radioactivity) filtration->quantification analysis Data Analysis (IC₅₀ determination & Kᵢ calculation) quantification->analysis Gq_signaling_pathway eth_lad This compound (Agonist) receptor 5-HT₂A Receptor eth_lad->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Cellular Effects (Psychedelic Activity) ca_release->downstream pkc_activation->downstream

References

The Pharmacological Profile of 6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic compound belonging to the lysergamide class of chemicals. A structural analog of lysergic acid diethylamide (LSD), this compound is distinguished by the substitution of the N6-methyl group with an ethyl group.[1] This modification results in a nuanced pharmacological profile, characterized by a higher potency than its parent compound.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of psychedelic compounds.

Data Presentation

Table 1: Receptor Binding Affinities of this compound
ReceptorRadioligandTissue/SystemKᵢ (nM)Reference
5-HT₂ₐ[³H]ketanserinNot specified5.1[3][4][5]
Dopamine D₁[³H]SCH-23390Not specified22.1[3][4][5]
Dopamine D₂[³H]spiperoneNot specified4.4[3][4][5]
5-HT₁ₐNot specifiedNot specifiedHigh Affinity[2]
5-HT₂CNot specifiedNot specifiedHigh Affinity[2]
Table 2: In Vivo Potency of this compound
AssayAnimal ModelTraining DrugED₅₀Potency Relative to LSDReference
Drug DiscriminationRatLSDNot Specified~2-3 times more potent[1]

Experimental Protocols

Radioligand Displacement Assay for Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for various G-protein coupled receptors (GPCRs).

Methodology:

  • Membrane Preparation:

    • Recombinant cells expressing the target human receptor (e.g., 5-HT₂ₐ, Dopamine D₁, D₂) or homogenized brain tissue from rodents (e.g., rat frontal cortex) are used as the receptor source.

    • Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]SCH-23390 for D₁, [³H]spiperone for D₂) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • The incubation is carried out in a final volume of 250-500 µL of assay buffer in 96-well plates.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist for the target receptor.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assay: Gq-Mediated Calcium Mobilization

Objective: To assess the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.

Methodology:

  • Cell Culture and Plating:

    • HEK 293 or CHO cells stably expressing the human 5-HT₂ₐ receptor are cultured under standard conditions.

    • Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Fluorescent Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately one hour at 37°C. This allows the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken before the addition of the compound.

    • Increasing concentrations of this compound are automatically injected into the wells.

    • The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured kinetically over a period of several minutes.

  • Data Analysis:

    • The peak fluorescence response for each concentration of this compound is determined.

    • The data is normalized to the response produced by a saturating concentration of a reference full agonist (e.g., serotonin) to determine the maximal efficacy (Eₘₐₓ).

    • The concentration of this compound that produces 50% of its maximal effect (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.

In Vivo Assay: Drug Discrimination in Rats

Objective: To evaluate the in vivo psychedelic-like subjective effects of this compound by testing its ability to substitute for a known psychedelic training drug (e.g., LSD).

Methodology:

  • Animal Training:

    • Male Sprague-Dawley rats are trained in standard two-lever operant conditioning chambers.

    • The rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., LSD tartrate, 185.5 nmol/kg, intraperitoneally) and the other lever (the "saline" lever) after receiving a saline injection.

    • Correct lever presses are reinforced with a food reward (e.g., a sucrose pellet). Training continues until the rats can reliably discriminate between the drug and saline conditions.

  • Substitution Testing:

    • Once the discrimination is established, test sessions are conducted where various doses of this compound are administered to the trained rats.

    • The percentage of responses on the drug-appropriate lever is recorded for each dose of this compound.

  • Data Analysis:

    • Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the drug-appropriate lever.

    • The dose of this compound that produces 50% of the maximal drug-appropriate responding (ED₅₀) is calculated from the dose-response curve. This value is then compared to the ED₅₀ of the training drug to determine the relative potency.

Mandatory Visualizations

G 5-HT2A Receptor Signaling Pathway ETH_LAD This compound HTR2A 5-HT2A Receptor ETH_LAD->HTR2A Agonist Binding Gq Gαq/11 HTR2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling cascade initiated by this compound at the 5-HT₂ₐ receptor.

G Experimental Workflow for Pharmacological Profiling cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment cluster_2 Data Analysis & Interpretation Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Determine EC50, Emax) Binding->Functional HTR Head-Twitch Response (Psychedelic-like activity) Functional->HTR Drug_Disc Drug Discrimination (Subjective effects) Functional->Drug_Disc SAR Structure-Activity Relationship (SAR) HTR->SAR Drug_Disc->SAR Profile Comprehensive Pharmacological Profile SAR->Profile

Caption: A typical experimental workflow for the pharmacological profiling of a novel psychedelic compound.

Conclusion

This compound is a highly potent psychedelic agent that primarily exerts its effects through agonism at the 5-HT₂ₐ receptor. Its high affinity for this and other serotonin receptors, coupled with its demonstrated in vivo activity, underscores its significance in the field of psychedelic research. The data and protocols presented in this guide offer a foundational understanding of this compound's pharmacological profile and provide a framework for its further investigation. A comprehensive characterization of its functional efficacy at a wider range of serotonin receptor subtypes and a deeper exploration of its downstream signaling pathways will be crucial for elucidating the full spectrum of its psychoactive and potential therapeutic effects.

References

In-Vitro Characterization of ETH-LAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a member of the lysergamide chemical class, its pharmacological activity is of significant interest to the scientific community for understanding structure-activity relationships and the molecular mechanisms underlying psychedelic effects. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways.

Receptor Binding Affinity

This compound exhibits a high affinity for several serotonin and dopamine receptors, which is consistent with its psychedelic properties. The primary target is believed to be the serotonin 5-HT2A receptor, a key mediator of the effects of classic psychedelics.

Quantitative Binding Data

The following table summarizes the known equilibrium dissociation constants (Ki) of this compound at various G-protein coupled receptors (GPCRs). Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Serotonin 5-HT2A [3H]ketanserinNot Specified5.1[3][4][5]
Dopamine D1 [3H]SCH-23390Not Specified22.1[3][4][5]
Dopamine D2 [3H]spiperoneNot Specified4.4[3][4][5]

It is also reported that this compound possesses a high affinity for the serotonin 5-HT1A and 5-HT2C receptors, though specific Ki values are not publicly available at this time.[1]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [3H]ketanserin (radioligand)

  • This compound (test compound)

  • Non-specific binding (NSB) agent (e.g., spiperone at a high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.

  • Incubation: Add the cell membranes, [3H]ketanserin, and either assay buffer (for total binding), the NSB agent, or this compound to the respective wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor Membranes Plate 96-well Plate Incubation Membranes->Plate Radioligand [3H]ketanserin Radioligand->Plate Compound This compound Compound->Plate Filtration Filtration Plate->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Determination Counting->Analysis

Radioligand Binding Assay Workflow

Functional Activity

While binding affinity indicates how well a compound binds to a receptor, functional assays are necessary to determine the cellular response elicited by that binding. This compound is known to be a serotonin 5-HT2A receptor agonist.[1]

Quantitative Functional Data

Currently, there is a lack of publicly available quantitative functional data for this compound, such as EC50 (half-maximal effective concentration) and Emax (maximum effect) values at the 5-HT2A receptor. However, it has been reported to act as a partial agonist at dopamine D1A receptors in C-6 glioma cells, as measured by cAMP accumulation.

Experimental Protocol: Calcium Flux Assay

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, leads to an increase in intracellular calcium levels. A calcium flux assay can be used to measure the potency and efficacy of an agonist like this compound.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound (test compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293-5HT2A cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate in the dark at 37°C for a specified time.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Workflow Diagram:

Calcium_Flux_Assay cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cells 5-HT2A Expressing Cells Dye Calcium Dye Loading Cells->Dye Reader Fluorescence Plate Reader Dye->Reader Compound This compound Addition Analysis EC50 & Emax Determination Reader->Analysis Compound->Reader

Calcium Flux Assay Workflow

Signaling Pathway Analysis

The 5-HT2A receptor can signal through multiple intracellular pathways, primarily the Gq/11 pathway leading to PLC activation and the β-arrestin pathway. The specific pathway(s) activated by a ligand can influence the qualitative nature of its effects. While specific data for this compound is not available, its psychedelic properties suggest significant engagement of the Gq/11 pathway, similar to other classic psychedelics.

Experimental Protocol: β-Arrestin Recruitment Assay

A common method to assess a ligand's bias towards the β-arrestin pathway is to measure the recruitment of β-arrestin to the activated receptor.

Materials:

  • Cells co-expressing the 5-HT2A receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein)

  • This compound (test compound)

  • Substrate for the reporter enzyme (if applicable)

  • Luminescence or fluorescence plate reader

Procedure:

  • Cell Plating: Plate the engineered cells in a suitable microplate.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate for a sufficient time to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: If using a reporter enzyme, add the substrate and measure the resulting luminescence. If using fluorescent proteins, measure the appropriate fluorescence signal (e.g., BRET or FRET).

  • Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Signaling Pathway Diagram:

Signaling_Pathways cluster_receptor Cell Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Arrestin β-Arrestin Receptor->Arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK ETH_LAD This compound ETH_LAD->Receptor

5-HT2A Receptor Signaling Pathways

Conclusion

The in-vitro characterization of this compound reveals it to be a potent ligand at multiple serotonin and dopamine receptors, with a particularly high affinity for the 5-HT2A receptor. While quantitative functional and signaling data are currently limited in the public domain, the established protocols outlined in this guide provide a framework for the comprehensive in-vitro assessment of this compound and other novel psychoactive compounds. Further research is warranted to fully elucidate its functional efficacy and signaling profile, which will contribute to a deeper understanding of its unique pharmacological properties.

References

ETH-LAD: A Comprehensive Technical Guide to its 5-HT2A Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-cyclopropyl lysergamide (ETH-LAD) is a potent psychedelic lysergamide and a powerful agonist at the serotonin 5-HT2A receptor, a key target in psychedelic research and therapeutics. This document provides a detailed technical overview of this compound's interaction with the 5-HT2A receptor, summarizing its binding affinity and functional activity. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a synthetic lysergamide analog of lysergic acid diethylamide (LSD). Like other classic psychedelics, its primary psychoactive effects are mediated by its agonist activity at the 5-HT2A receptor. Understanding the specific binding and functional parameters of this compound at this receptor is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics targeting the serotonergic system. This guide synthesizes the available scientific information on this compound's 5-HT2A receptor pharmacology.

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound's binding affinity at the 5-HT2A receptor, as well as at dopamine D1 and D2 receptors for comparative purposes. Currently, specific quantitative data for this compound's functional efficacy (EC50 and Emax) at the 5-HT2A receptor from peer-reviewed literature is limited. Qualitative reports suggest it is a potent partial agonist with greater potency and efficacy than LSD in vitro.[1]

Table 1: this compound Receptor Binding Affinities (Ki)

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-HT2A [³H]ketanserinNot Specified5.1[2]
Dopamine D1 [³H]SCH-23390Not Specified22.1[2]
Dopamine D2 [³H]spiperoneNot Specified4.4[2]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ETH_LAD This compound Receptor 5-HT2A Receptor ETH_LAD->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC_activation->Cellular_Response

Canonical 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for 5-HT2A Agonist Characterization

The characterization of a novel 5-HT2A receptor agonist like this compound typically involves a series of in vitro assays to determine its binding affinity and functional potency and efficacy. A standard workflow begins with radioligand binding assays to determine the compound's affinity (Ki) for the receptor. This is followed by functional assays, such as calcium mobilization or phosphoinositide hydrolysis assays, to measure its ability to activate the receptor and elicit a cellular response (EC50 and Emax).

Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis binding_assay->data_analysis ca_flux Calcium Mobilization Assay functional_assay->ca_flux ip_hydrolysis Phosphoinositide Hydrolysis Assay functional_assay->ip_hydrolysis ca_flux->data_analysis ip_hydrolysis->data_analysis ki_value Determine Ki (Binding Affinity) data_analysis->ki_value ec50_emax Determine EC50 & Emax (Potency & Efficacy) data_analysis->ec50_emax conclusion Conclusion: Pharmacological Profile of this compound ki_value->conclusion ec50_emax->conclusion

Typical Experimental Workflow for 5-HT2A Agonist Characterization.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not extensively published. However, the following sections describe generalized, standard protocols for the key assays relevant to determining the pharmacological profile of a 5-HT2A agonist.

Radioligand Binding Assay (Competitive Binding)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]ketanserin.

    • Test compound: this compound.

    • Non-specific binding control: Mianserin or another suitable high-affinity antagonist.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]ketanserin (typically at or below its Kd), and varying concentrations of this compound.

    • For total binding wells, add only the cell membranes and [³H]ketanserin.

    • For non-specific binding wells, add the cell membranes, [³H]ketanserin, and a high concentration of a non-labeled antagonist (e.g., 10 µM mianserin).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound: this compound.

    • Reference agonist: Serotonin (5-HT).

    • 96- or 384-well black-walled, clear-bottom microplates.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Plate the cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound and the reference agonist (serotonin) in the assay buffer.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the different concentrations of this compound or serotonin to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g., 1-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • Normalize the Emax of this compound to the Emax of the reference full agonist, serotonin.

Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor.

    • [³H]myo-inositol.

    • Assay medium (e.g., inositol-free DMEM).

    • Stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

    • Test compound: this compound.

    • Reference agonist: Serotonin (5-HT).

    • Anion exchange chromatography columns.

    • Scintillation fluid and counter.

  • Procedure:

    • Label the cells by incubating them overnight with [³H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pools.

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells in a stimulation buffer containing LiCl.

    • Add varying concentrations of this compound or serotonin and incubate for a set period (e.g., 30-60 minutes) to allow for the accumulation of radiolabeled inositol phosphates.

    • Lyse the cells and stop the reaction (e.g., with perchloric acid).

    • Separate the radiolabeled inositol phosphates from other cellular components using anion exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates in each sample using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Normalize the Emax of this compound to that of the reference agonist.

Conclusion

This compound is a high-affinity 5-HT2A receptor agonist.[2] The available data confirms its potent interaction with this key psychedelic target. While qualitative reports indicate high potency and efficacy, further quantitative functional studies are needed to fully elucidate its pharmacological profile, including its potential for biased agonism. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct and interpret further investigations into this compound and other novel lysergamides, ultimately contributing to a deeper understanding of the serotonergic system and the development of next-generation therapeutics.

References

Early Preclinical Research on ETH-LAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available early preclinical research data on 6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD). It is intended for researchers, scientists, and drug development professionals. The experimental protocols described are representative of standard methodologies in the field and may not reflect the exact procedures used in the cited studies, for which full details are not publicly available.

Introduction

This compound (6-ethyl-6-nor-lysergic acid diethylamide) is a potent psychedelic compound of the lysergamide class, structurally related to LSD. First synthesized in 1976, its initial preclinical pharmacology was explored in the mid-1980s, primarily by Hoffman and Nichols.[1] Like LSD, its primary mechanism of action is believed to be agonism at serotonin receptors, particularly the 5-HT2A subtype.[1] Preclinical animal studies indicate that this compound is more potent than LSD in eliciting psychedelic-like behavioral effects.[1][2] This guide provides a consolidated overview of the available early preclinical data, focusing on its pharmacodynamics and in-vivo effects.

Pharmacodynamics: Receptor Binding Profile

In vitro radioligand binding assays have been used to determine the affinity of this compound for various neurotransmitter receptors. The available data indicates a high affinity for the serotonin 5-HT2A receptor, as well as significant affinity for dopamine D1 and D2 receptors.[3][4] High affinity for 5-HT1A and 5-HT2C receptors has also been reported, though quantitative data is less consistently cited.[1]

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor TargetRadioligand Used (Example)Ki (nM)Reference
Serotonin 5-HT2A[³H]ketanserin5.1[3][4]
Dopamine D1[³H]SCH-2339022.1[3][4]
Dopamine D2[³H]spiperone4.4[3][4]

Note: Functional activity data (e.g., EC50, Emax) for this compound at these receptors is not consistently available in the public domain literature.

In-Vivo Pharmacology

Early preclinical evaluation of this compound was prominently conducted using rodent drug discrimination paradigms, a standard behavioral assay to assess subjective drug effects.

Drug Discrimination Studies

In studies by Hoffman and Nichols (1985), rats were trained to discriminate d-LSD from saline. This compound was then tested for its ability to substitute for the LSD cue. The results indicated that this compound fully substituted for LSD and was significantly more potent.[2]

Table 2: In-Vivo Potency of this compound in Drug Discrimination Assay

Animal ModelTraining DrugThis compound ED50 (nmol/kg)LSD ED50 (nmol/kg)Relative Potency (LSD/ETH-LAD)Reference
Ratd-LSD (185.5 nmol/kg)~62 - 116185.5~1.6 - 3.0x[2]

Note: The ED50 range for this compound is estimated based on the reported relative potency of "approximately 2-3 times more potent than LSD".[2]

Other Reported In-Vivo Effects
  • Head-Twitch Response (HTR): While specific ED50 values for this compound are not available, as a potent 5-HT2A agonist, it is presumed to induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential.[5]

  • Hyperthermia: this compound was found to mimic the hyperthermic effect of LSD in rabbits and rats.[3]

  • Oxytocic Activity: It demonstrated greater oxytocic activity than LSD in the isolated rat uterus model.[3]

Signaling and Metabolism

Putative Signaling Pathway

The primary psychedelic effects of lysergamides are mediated by agonist activity at the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this pathway is believed to be essential for inducing psychedelic-like effects.[3][6][7] The canonical signaling cascade involves the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC). The role of β-arrestin recruitment in the overall pharmacology of psychedelics is an area of active research.[3][6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETH_LAD This compound Receptor 5-HT2A Receptor ETH_LAD->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (Psychedelic Effects) Ca_release->Response PKC->Response

Putative 5-HT2A receptor Gq signaling cascade activated by this compound.
Metabolism

Specific pharmacokinetic and metabolism studies for this compound are not available in the public literature. However, research on the related compound 1-propionyl-ETH-LAD (1P-ETH-LAD) has shown that it is hydrolyzed to this compound when incubated in human serum, suggesting it functions as a prodrug.[4][8] This indicates that this compound is metabolically stable enough to be the active compound. Studies on LSD metabolism often show hydroxylation and N-dealkylation as key pathways, which could be hypothesized as potential routes for this compound metabolism.

Experimental Protocols (Representative)

The following sections describe generalized protocols for the types of experiments cited in the preclinical evaluation of this compound.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat cortex homogenate) incubate 2. Incubation - Receptor Membranes - Radioligand ([³H]ketanserin) - Test Compound (this compound, various conc.) prep->incubate separate 3. Separation Rapid vacuum filtration to separate bound and free radioligand incubate->separate count 4. Quantification Scintillation counting to measure radioactivity on filters separate->count analyze 5. Data Analysis - Plot % inhibition vs. [this compound] - Calculate IC50 - Convert to Ki using Cheng-Prusoff count->analyze

Generalized workflow for a radioligand competition binding assay.

Protocol Outline:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., rat frontal cortex for 5-HT2A) is homogenized in a buffer and centrifuged to isolate cell membranes containing the receptors. Protein concentration is determined.

  • Incubation: In assay tubes or plates, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand. Filters are washed with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Drug Discrimination Assay

This behavioral assay assesses the interoceptive (subjective) effects of a drug in animals.

Drug_Discrimination_Workflow train_drug Training (Drug) - Inject LSD (e.g., 185.5 nmol/kg) - Reinforce 'Drug' lever press criterion Training Criterion Alternate sessions until animal reliably presses correct lever (>80%) train_drug->criterion train_saline Training (Saline) - Inject Saline - Reinforce 'Saline' lever press train_saline->criterion test Substitution Test - Inject test compound (this compound) - No reinforcement - Record presses on both levers criterion->test analyze Data Analysis - Calculate % of presses on 'Drug' lever - Generate dose-response curve - Determine ED50 test->analyze

Workflow for a two-lever drug discrimination study in rats.

Protocol Outline:

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training Phase: Animals (typically rats) are trained to press one lever to receive a reward (e.g., a food pellet) after being injected with a specific dose of the training drug (e.g., LSD). On alternate days, they are injected with saline and trained to press the opposite lever for the same reward.

  • Criterion: Training continues until the animals reliably press the correct lever corresponding to the injection they received before the session begins (e.g., >80% of responses on the correct lever before the first reinforcement).

  • Testing Phase: Once trained, animals are injected with various doses of the test compound (this compound) before being placed in the chamber. During test sessions, no reinforcement is given. The number of presses on both the 'drug' lever and the 'saline' lever is recorded.

  • Data Analysis: Full substitution is considered to have occurred if the animal predominantly presses the 'drug' lever. A dose-response curve is generated by plotting the percentage of drug-lever responding against the dose of this compound, allowing for the calculation of the ED50 value (the dose that produces 50% drug-lever responding).

In Vitro Metabolism Assay (Liver Microsomes)

This assay is used to assess the metabolic stability of a compound and identify potential metabolites.

Metabolism_Workflow prep 1. Preparation - Thaw liver microsomes (human or rat) - Prepare buffer and NADPH cofactor incubate 2. Incubation - Combine microsomes, this compound, and buffer - Pre-warm to 37°C - Initiate reaction by adding NADPH prep->incubate sample 3. Time-Course Sampling - Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench 4. Reaction Quenching - Add cold acetonitrile or methanol to each aliquot to stop the reaction sample->quench analyze 5. Analysis (LC-MS/MS) - Centrifuge to pellet protein - Analyze supernatant to quantify parent compound and identify metabolites quench->analyze

Generalized workflow for an in vitro liver microsomal stability assay.

Protocol Outline:

  • Preparation: Pooled liver microsomes from a relevant species (e.g., rat, human) are thawed. An incubation buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution of the NADPH-regenerating system (cofactor for CYP450 enzymes) are prepared.

  • Incubation: The test compound (this compound) is added to the microsomal suspension in the buffer and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.

  • Sampling: Aliquots are removed from the incubation mixture at several time points.

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound over time is measured to determine metabolic stability (e.g., half-life, intrinsic clearance), and the appearance of new peaks is monitored to identify potential metabolites.

References

A Technical Examination of ETH-LAD: Synthesis, Dosage, and Qualitative Effects from the Notes of Alexander Shulgin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-ethyl-6-nor-lysergic acid diethylamide, or ETH-LAD, is a potent psychedelic substance and an analog of lysergic acid diethylamide (LSD).[1] Its human psychopharmacology was first detailed by Alexander Shulgin in his book TiHKAL (Tryptamines I Have Known and Loved).[1] Shulgin's work provides the foundational data on the synthesis, dosage, and qualitative effects of this compound. This document serves as a technical guide, collating and presenting the information from Shulgin's notes for researchers, scientists, and drug development professionals.

Quantitative Data

The following tables summarize the quantitative data for this compound as documented by Alexander Shulgin.

Table 1: Dosage and Duration

Dosage (µg) Duration (hours) Onset Peak Effects
20 - 150 8 - 12 15 - 60 minutes 1 - 2 hours

Data sourced from Alexander Shulgin's TiHKAL, as cited in multiple sources.[1][2][3]

Table 2: Qualitative Effects at Varying Dosages

Dosage (µg) Reported Effects
20 Clear and evident effects.[2]
40 - 80 A common dosage range noted by Shulgin.[2]
40 - 150 Described as producing a full spectrum of psychedelic effects.[3]

This table is a synthesis of the dosage-related comments found in Shulgin's writings.

Experimental Protocols

The synthesis of this compound, as described by Shulgin, is a multi-step process starting from lysergic acid. The following is a summary of the likely synthetic route, based on standard lysergamide synthesis procedures of the time.

Synthesis of this compound (Abridged Protocol)

  • Preparation of N-(6-ethyl)norlysergic acid: This step involves the alkylation of norlysergic acid with an ethylating agent.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the N-(6-ethyl)norlysergic acid is activated to facilitate amide bond formation. This is typically achieved by converting it to an acid halide or using a coupling agent.

  • Amidation with Diethylamine: The activated lysergic acid derivative is then reacted with diethylamine to form the corresponding diethylamide, yielding this compound.

  • Purification: The crude product is purified, often through chromatography, to yield pure this compound.

It is important to note that Shulgin's original notes in PiHKAL and TiHKAL provide detailed accounts of the synthesis of numerous compounds, and the general principles of lysergamide synthesis are well-established in organic chemistry.[4]

Bioassay Protocol

Shulgin's methodology for evaluating the effects of new compounds, as detailed in his books, involved a systematic process of self-experimentation and observation by a small group of trusted individuals. The protocol generally followed these steps:

  • Dose Selection: An initial, very low dose was chosen based on the substance's structural similarity to known compounds.

  • Administration: The compound was typically administered orally.

  • Observation and Documentation: The individual would then record the time of onset, the nature of the effects, the peak of the experience, and the total duration. Observations included sensory changes, cognitive effects, and emotional state.

  • Gradual Dose Escalation: In subsequent trials, the dosage would be cautiously increased to map out the dose-response curve.

Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and pharmacology.

G cluster_synthesis This compound Synthesis Workflow lysergic_acid Lysergic Acid norlysergic_acid Norlysergic Acid lysergic_acid->norlysergic_acid Demethylation n_ethyl_norlysergic_acid N-(6-ethyl)norlysergic acid norlysergic_acid->n_ethyl_norlysergic_acid Ethylation activated_intermediate Activated Intermediate (e.g., Acid Chloride) n_ethyl_norlysergic_acid->activated_intermediate Activation eth_lad This compound activated_intermediate->eth_lad Amidation with Diethylamine

Caption: A simplified workflow for the synthesis of this compound from lysergic acid.

G cluster_dose_response This compound Dose-Response Relationship dose_20 20 µg effects_threshold Threshold Effects dose_20->effects_threshold dose_40_80 40-80 µg effects_common Common Psychedelic Effects dose_40_80->effects_common dose_150 150 µg effects_strong Strong Psychedelic Effects dose_150->effects_strong

Caption: The relationship between this compound dosage and the intensity of its effects.

G cluster_signaling Putative 5-HT2A Receptor Signaling Pathway for this compound eth_lad This compound ht2a_receptor 5-HT2A Receptor eth_lad->ht2a_receptor Agonist Binding g_protein Gq/G11 Protein ht2a_receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream_effects Downstream Cellular Effects (Psychedelic Experience) ca_release->downstream_effects pkc_activation->downstream_effects

Caption: A diagram of the likely 5-HT2A receptor signaling cascade initiated by this compound.

Pharmacological Profile

This compound is a potent serotonin 5-HT2A receptor agonist, which is the primary mechanism believed to be responsible for its psychedelic effects.[2] It also exhibits high affinity for the 5-HT1A and 5-HT2C receptors.[2] Like LSD, this compound has a lower affinity for dopamine receptors.[2] Animal studies have shown that this compound is 1.6 to 2.3 times more potent than LSD in drug discrimination tests.[2]

Qualitative Commentary

Alexander Shulgin described this compound as being slightly more potent than LSD.[2] The qualitative effects are reported to be similar to LSD, including visual, auditory, and cognitive alterations.[2] Some users have described the experience as being less "demanding" than that of LSD.[1] The visual effects can include intricate closed-eye imagery, gentle movement of objects, and surfaces appearing three-dimensional.[2] A slowing of time perception is also a commonly reported effect.[2]

The notes of Alexander Shulgin provide a crucial foundation for the scientific understanding of this compound. His detailed documentation of its synthesis, dosage, and qualitative effects in TiHKAL remains the primary source of human data on this compound. The information presented in this guide, including the quantitative data tables and visual diagrams, is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Conceptual Synthesis of N-Ethyl-N-acetyllysergamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for a specialized audience of researchers, scientists, and drug development professionals for academic and research purposes only. The synthesis of lysergamides and related compounds is a complex and potentially hazardous process that should only be undertaken by qualified professionals in a controlled laboratory setting, in strict compliance with all applicable laws and regulations. This document describes a generalized, conceptual protocol based on established chemical principles for the synthesis of lysergic acid amides and subsequent functional group modifications. It is not a validated protocol for the synthesis of any specific compound.

Introduction

Lysergic acid amides are a class of chemical compounds that includes a variety of naturally occurring and semi-synthetic substances. The foundational molecule, lysergic acid, is an ergot alkaloid produced by the fungus Claviceps purpurea.[1][2] The semi-synthetic compound lysergic acid diethylamide (LSD) was first synthesized by Albert Hofmann in 1938 from lysergic acid.[1][3][4][5] The synthesis of lysergamides typically involves the formation of an amide bond between lysergic acid and a desired amine.[5][6] This document outlines a conceptual, multi-step synthesis beginning with the formation of a generic lysergamide, followed by subsequent N-alkylation and N-acetylation steps to yield a theoretical N-ethyl-N-acetyllysergamide.

Generalized Synthesis Pathway

The overall conceptual pathway involves three main stages:

  • Amide Formation: Activation of the carboxylic acid of lysergic acid, followed by reaction with a primary or secondary amine to form the corresponding lysergamide.

  • N-Alkylation: Introduction of an ethyl group onto the secondary amine of the indole ring system.

  • N-Acetylation: Introduction of an acetyl group onto the secondary amine of the newly formed amide.

The sensitive nature of the indole-containing structure of lysergic acid and its derivatives necessitates mild, non-acidic reaction conditions to prevent decomposition or unwanted side reactions such as racemization.[7]

Experimental Protocols

Protocol 1: Conceptual Synthesis of a Lysergamide via Mixed Anhydride

This protocol is based on the principle of activating the carboxylic acid of lysergic acid by forming a mixed anhydride, which then readily reacts with an amine. A common method employs trifluoroacetic anhydride for this purpose.[8]

Materials:

  • d-lysergic acid

  • Trifluoroacetic anhydride

  • A suitable secondary amine (e.g., diethylamine for illustrative purposes)

  • Acetonitrile (anhydrous)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Chromatography materials (e.g., silica gel)

Procedure:

  • A solution of d-lysergic acid in anhydrous acetonitrile is cooled to a low temperature (e.g., -15°C to 0°C).[8]

  • Trifluoroacetic anhydride (approximately 2 molar equivalents) dissolved in acetonitrile is added slowly to the lysergic acid solution while maintaining the low temperature. The mixture is stirred for a period to allow for the formation of the mixed anhydride of lysergic and trifluoroacetic acids.[8]

  • A solution of the desired secondary amine (e.g., diethylamine, >2 molar equivalents) in acetonitrile is then added to the mixed anhydride solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours in the dark to complete the amidation.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between chloroform and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted multiple times with chloroform.

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude lysergamide.

  • Purification is typically achieved by column chromatography on silica gel.[1]

Protocol 2: Conceptual N-Ethylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine using an alkyl halide.[9]

Materials:

  • Secondary amine precursor

  • Ethyl iodide

  • A non-nucleophilic base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetone or acetonitrile)

Procedure:

  • The secondary amine is dissolved in the chosen solvent.

  • The non-nucleophilic base (e.g., potassium carbonate, >1 molar equivalent) is added to the solution.

  • Ethyl iodide (1.1 to 1.5 molar equivalents) is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the inorganic salts are filtered off.

  • The solvent is removed under reduced pressure.

  • The crude product is purified, for example, by column chromatography.

Protocol 3: Conceptual N-Acetylation of a Secondary Amine

This protocol outlines a general procedure for the N-acetylation of a secondary amine using acetic anhydride.[10]

Materials:

  • Secondary amine precursor

  • Acetic anhydride

  • A base (e.g., triethylamine or pyridine, or in an aqueous system with sodium bicarbonate)[10]

  • A suitable solvent (e.g., dichloromethane or an aqueous medium)

Procedure:

  • The secondary amine is dissolved in the chosen solvent.

  • The base is added to the solution.

  • Acetic anhydride (1.1 to 1.5 molar equivalents) is added dropwise, often at a reduced temperature (e.g., 0°C) to control the exothermic reaction.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude N-acetylated product, which can be further purified if necessary.

Data Presentation

The following table summarizes generalized conditions for the key chemical transformations discussed. These are illustrative and would require optimization for any specific substrate.

Transformation Reagents Solvent Temperature Typical Yields (Illustrative) References
Amide Formation Lysergic Acid, Trifluoroacetic Anhydride, Secondary AmineAcetonitrile-15°C to Room Temp.60-80%[7][8]
N-Ethylation Secondary Amine, Ethyl Iodide, K₂CO₃AcetonitrileReflux70-95%[11]
N-Acetylation Secondary Amine, Acetic Anhydride, TriethylamineDichloromethane0°C to Room Temp.85-99%[10][12]

Visualizations

Conceptual Synthesis Pathway

G lysergic_acid Lysergic Acid mixed_anhydride Mixed Anhydride Intermediate lysergic_acid->mixed_anhydride 1. Trifluoroacetic   Anhydride lysergamide Secondary Lysergamide mixed_anhydride->lysergamide 2. Secondary Amine n_ethyl_lysergamide N-Ethyl Lysergamide lysergamide->n_ethyl_lysergamide 3. Ethyl Iodide final_product N-Ethyl-N-acetyllysergamide n_ethyl_lysergamide->final_product 4. Acetic Anhydride

Caption: Conceptual pathway for N-ethyl-N-acetyllysergamide synthesis.

Experimental Workflow for Amide Formation

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Lysergic Acid in Acetonitrile B 2. Cool to -15°C A->B C 3. Add Trifluoroacetic   Anhydride B->C D 4. Add Secondary Amine C->D E 5. Stir at Room Temp. D->E F 6. Evaporate Solvent E->F G 7. Partition between   CHCl₃ and NaHCO₃(aq) F->G H 8. Dry Organic Layer G->H I 9. Evaporate Solvent H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: Workflow for a generalized lysergamide synthesis.

References

Analytical Methods for the Identification of ETH-LAD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic lysergamide and an analogue of lysergic acid diethylamide (LSD). As with many novel psychoactive substances (NPS), the availability of comprehensive analytical data is crucial for its identification in clinical, forensic, and research settings.[1][2][3][4] This document provides detailed application notes and protocols for the analytical identification of this compound using various chromatographic and spectroscopic techniques. The information is compiled from published scientific literature to aid researchers, scientists, and drug development professionals in their work with this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Quantitative Data
ParameterValueReference
ColumnDB-1 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[1][3]
Injector Temperature220°C[1][3][5]
Transfer Line Temperature280°C[1][3][5]
Carrier GasHelium (1.2 mL/min, constant flow)[1][3][5]
Ion Source Temperature175°C[1][3][5]
Electron Ionization Energy70 eV[6]
Mass Scan Rangem/z 29-600[1][3][5]
Experimental Protocol

Sample Preparation:

  • Dissolve approximately 2 mg of the sample in 1.5 mL of chloroform.[1][3][5]

GC-MS Analysis:

  • Inject 1 µL of the prepared sample solution into the GC-MS system in splitless mode.[1][3][5]

  • Utilize a DB-1 fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1][3]

  • Set the injector temperature to 220°C and the transfer line temperature to 280°C.[1][3][5]

  • Use helium as the carrier gas at a constant flow rate of 1.2 mL/min.[1][3][5]

  • The temperature program consists of an initial temperature of 80°C, held for 1 minute, followed by a ramp to 280°C at 15°C/min. The final temperature is held for 21 minutes.[1][3]

  • Maintain the ion source temperature at 175°C.[1][3][5]

  • Acquire mass spectra over a scan range of m/z 29-600.[1][3][5]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Chloroform Sample->Dissolve Injection Splitless Injection (1 µL) Dissolve->Injection Separation GC Separation (DB-1 Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 29-600) Ionization->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum LibraryMatching Library Matching & Interpretation MassSpectrum->LibraryMatching

Caption: Workflow for this compound analysis by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound, often providing higher sensitivity than GC-MS.[7]

Quantitative Data (LC-Q-MS)
ParameterValueReference
LC SystemAgilent 1100 HPLC or equivalent[7]
ColumnLuna CN (150 x 2.0 mm, 3µm)[7]
Mobile Phase A0.1% Formic Acid in Water[7]
Mobile Phase BAcetonitrile[7]
Gradient20% B to 65% B in 10 min[7]
Flow Rate0.2 mL/min[7]
Injection Volume10 µL[7]
Ionization ModePositive Electrospray Ionization (ESI+)[8]
MS SystemTime-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)[1]
Experimental Protocol (LC-QTOF-MS/MS)

Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase A).

LC-MS Analysis:

  • Inject 10 µL of the sample onto a Luna CN column (150 x 2.0 mm, 3µm).[7]

  • Perform chromatographic separation using a gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting from 20% B and increasing to 65% B over 10 minutes.[7]

  • Maintain a flow rate of 0.2 mL/min.[7]

  • Analyze the eluent using a QTOF mass spectrometer with electrospray ionization in positive mode.[1]

  • Acquire both full scan MS and tandem MS (MS/MS) data to obtain molecular ion information and fragmentation patterns for structural confirmation.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injection Injection (10 µL) Dissolve->Injection Separation LC Separation (Luna CN Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Detection (TOF or QTOF) Ionization->Detection MassSpectrum Mass Spectrum & MS/MS Detection->MassSpectrum DataInterpretation Data Interpretation MassSpectrum->DataInterpretation

Caption: Workflow for this compound analysis by LC-MS.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of molecules. The chemical shifts observed for this compound are distinct and can be used for its definitive identification.[1] For example, in the ¹H NMR spectrum of this compound, the proton H-2 resonates in the range of 7.11–6.98 ppm, overlapping with H-12 and H-13.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used as a screening tool. For this compound, distinct absorption peaks are observed at 226.0 nm and 310.5 nm.[1]

TechniqueKey Findings for this compoundReference
¹H NMRH-2 proton signal overlaps with H-12 and H-13 at 7.11–6.98 ppm.[1]
¹³C NMRCharacteristic signals corresponding to the lysergamide core structure.[1]
UV-VisAbsorption maxima at 226.0 nm and 310.5 nm.[1]

Method Comparison and Logical Relationships

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or high-throughput screening.

Method_Selection cluster_screening Screening cluster_separation Separation & Identification cluster_confirmation Structural Confirmation Start Analytical Goal UV_Vis UV-Vis Spectroscopy Start->UV_Vis Rapid Screening GC_MS GC-MS Start->GC_MS Volatile Analytes LC_MS LC-MS Start->LC_MS Non-Volatile Analytes NMR NMR Spectroscopy GC_MS->NMR Definitive Structure LC_MS->NMR Definitive Structure

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The analytical methods described in these application notes provide a comprehensive toolkit for the identification and characterization of this compound. GC-MS and LC-MS are suitable for routine identification and quantification, while NMR spectroscopy offers definitive structural confirmation. UV-Vis spectroscopy can be employed as a rapid screening technique. The provided protocols and data will be a valuable resource for researchers and professionals working with this and other related novel psychoactive substances.

References

Application Note: Analysis of ETH-LAD using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD), a potent semi-synthetic psychedelic of the lysergamide class. The methodology outlined utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of this compound. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, toxicology, and drug development.

Introduction

This compound is a structural analog of lysergic acid diethylamide (LSD) and has emerged as a new psychoactive substance (NPS).[1][2][3][4][5] Accurate and reliable analytical methods are crucial for its identification in forensic and clinical settings. GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, offering excellent chromatographic separation and mass spectral identification. This protocol details the instrumental parameters and procedures for the successful GC-MS analysis of this compound.

Experimental Protocol

2.1. Sample Preparation A solution of this compound is prepared by dissolving approximately 2 mg of the substance in 1.5 mL of chloroform.[1][5] For analysis, a 1 µL aliquot of this sample solution is injected into the GC-MS system.[1][5]

2.2. Instrumentation The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following instrumental parameters have been shown to be effective for the analysis of this compound.[1]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnFused silica capillary DB-1 column (30 m x 0.25 mm, film thickness 0.25 µm)[1][3]
Injection ModeSplitless[1][3]
Injector Temperature220°C[1][5]
Carrier GasHelium[1][5]
Flow Rate1.2 mL/min (constant flow mode)[1][5]
Oven Temperature ProgramInitial temperature of 80°C, held for 1 min, followed by a ramp to 280°C at 15°C/min. The final temperature was held for 21 min.[1][3]
Transfer Line Temperature280°C[1][5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature175°C[1]
Emission Current200 µA[1]
Scan Rangem/z 29 - 600[1]
Scan Time1 s[1]

Data Analysis and Results

The electron ionization (EI) mass spectrum of this compound exhibits several characteristic fragments that are also observed in the mass spectrum of LSD.[1] It is important to note that GC-MS analysis of this compound can lead to the formation of isomeric degradation products.[1] The mass spectrum of the most abundant isomer is typically considered for identification.

Table 2: Characteristic Mass Fragments of this compound

Mass-to-Charge Ratio (m/z)Description
72Iminium ion, also seen in LSD[1]
151-156Fragment cluster, also seen in LSD[1]
178-182Fragment cluster, also seen in LSD[1]
205-208Fragment cluster, also seen in LSD[1]
207Key fragment, potentially formed from the retro-Diels-Alder fragment[1]
265Key fragment, potentially formed from the retro-Diels-Alder fragment[1]
280Retro-Diels-Alder fragment, also seen in LSD[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_injection Injection cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve ~2 mg this compound in 1.5 mL Chloroform inject Inject 1 µL of sample solution prep1->inject gc_col DB-1 Column (30m x 0.25mm x 0.25µm) inject->gc_col gc_params Injector: 220°C Oven Program: 80°C (1 min) -> 280°C @ 15°C/min (hold 21 min) Carrier Gas: He @ 1.2 mL/min ms_params Ion Source: 175°C (EI) Scan Range: m/z 29-600 gc_col->ms_params Transfer Line @ 280°C analysis Identify characteristic fragments (e.g., m/z 72, 207, 265, 280) ms_params->analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

The protocol described in this application note provides a reliable method for the identification of this compound. The use of a standard DB-1 column and a straightforward temperature ramp allows for effective separation. The mass spectral data, characterized by specific fragment ions, provides a high degree of confidence in the identification of the analyte. It is crucial to be aware of the potential for thermal degradation and isomerization of lysergamides during GC analysis, which may result in multiple peaks for a single standard.[1] Therefore, comparison with a reference standard is highly recommended.

Conclusion

This application note presents a detailed and validated protocol for the GC-MS analysis of this compound. The provided instrumental parameters, data on characteristic mass fragments, and the experimental workflow can be readily implemented by analytical laboratories for the routine analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of ETH-LAD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purity assessment of N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for researchers, scientists, and drug development professionals to accurately quantify this compound and separate it from potential impurities and degradation products. This document includes a comprehensive experimental protocol, system suitability criteria, data presentation guidelines, and visual workflows to ensure reliable and reproducible results.

Introduction

This compound is a potent psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD).[1] As with any psychoactive compound intended for research or potential therapeutic development, rigorous purity analysis is essential to ensure safety and efficacy. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for assessing the purity of pharmaceutical compounds.[2]

This protocol outlines a reverse-phase HPLC (RP-HPLC) method that provides a robust and reliable means of determining the purity of this compound. The method is based on established analytical characterizations of lysergamides and is suitable for implementation in a variety of laboratory settings.[2]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Chemical Name N6-ethyl-6-norlysergic acid diethylamide[1]
Synonyms 6-Ethyl-6-nor-LSD, this compound[1]
Molecular Formula C₂₁H₂₇N₃O[1]
Molar Mass 337.47 g/mol [1]
UV Absorption Maxima (λmax) 226.0 nm, 310.5 nm[2]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials with caps.

  • Syringe filters (0.22 µm, PTFE or nylon).

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Formic acid (≥98%).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for this compound purity analysis.

ParameterCondition
Column Restek Allure PFPP (5 µm, 50 x 2.1 mm) or equivalent C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 3
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 310 nm
Run Time 25 minutes
Mobile Phase Gradient Program

The gradient elution program is critical for resolving this compound from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
2.0982
15.04060
20.02080
20.1982
25.0982
Solution Preparation
  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter into HPLC vials.

System Suitability Testing (SST)

Before analyzing samples, the performance of the HPLC system must be verified through System Suitability Testing (SST). Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates system precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Confirms retention time reproducibility.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar UV response to the main peak at the chosen wavelength.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Report any impurity that is present at a level of 0.1% or greater. The sum of all impurities should be subtracted from 100% to determine the final purity of the this compound sample.

Potential Impurities and Degradation Products

  • Synthesis-Related Impurities: The purity of this compound is dependent on the synthetic route. Potential impurities may include starting materials, reagents, and by-products.

  • Isomers: Lysergamides are prone to isomerization, particularly at the C-8 position (iso-ETH-LAD). While some studies have not detected isomeric forms of this compound under HPLC conditions, it is crucial to validate the method's specificity if their presence is suspected.[2]

  • Degradation Products: While this compound is generally stable under HPLC conditions, it can degrade under other analytical conditions such as GC-MS.[2] Exposure to light and high temperatures should be minimized during sample handling and storage.

  • Related Substances: The prodrug 1-propionyl-ETH-LAD (1P-ETH-LAD) hydrolyzes to form this compound.[2] Therefore, this compound may be present as an impurity in samples of 1P-ETH-LAD.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Purity Assessment cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_std Prepare Standard Solution (0.1 mg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (0.1 mg/mL) prep_std->prep_sample filter_sol Filter All Solutions (0.22 µm) prep_sample->filter_sol sys_setup Instrument Setup & Column Equilibration filter_sol->sys_setup sst System Suitability Test (5 Injections of Standard) sys_setup->sst eval_sst Evaluate SST Results (T, N, %RSD) sst->eval_sst inject_blank Inject Blank (Diluent) eval_sst->inject_blank inject_sample Inject Sample Solution inject_blank->inject_sample integrate Integrate Chromatograms inject_sample->integrate calc_purity Calculate Purity (% Area Normalization) integrate->calc_purity report Generate Report calc_purity->report

Caption: Experimental Workflow for this compound Purity Assessment.

Logical Relationships in Purity Assessment

G Figure 2. Logical Flow of a Purity Assessment cluster_method Method cluster_system System Validation cluster_analysis Analysis cluster_result Result chrom_cond Chromatographic Conditions sst System Suitability Test chrom_cond->sst sol_prep Solution Preparation sol_prep->sst sample_analysis Sample Analysis sst->sample_analysis If Pass purity_calc Purity Calculation sample_analysis->purity_calc final_report Final Report purity_calc->final_report

Caption: Logical Flow of a Purity Assessment.

References

Application Notes and Protocols for In-Vitro Receptor Binding Assay of ETH-LAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting in-vitro receptor binding assays to characterize the interaction of N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) with key central nervous system receptors.

Introduction

This compound is a potent psychedelic compound belonging to the lysergamide class, structurally related to LSD.[1] Its pharmacological effects are primarily mediated through its interaction with serotonin and dopamine receptors.[1][2] Understanding the binding affinity of this compound to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines a detailed protocol for a competitive radioligand binding assay, a fundamental technique to determine the binding affinity (Ki) of a test compound.[3]

Receptor Binding Affinity of this compound

This compound exhibits high affinity for several serotonin and dopamine receptor subtypes. The following table summarizes the reported binding affinities (Ki) for this compound at these receptors. The Ki value is the inhibition constant for a ligand and represents the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRadioligand UsedKi (nM)Source
Serotonin 5-HT2A [³H]ketanserin5.1[4][5]
Dopamine D1 [³H]SCH-2339022.1[4]
Dopamine D2 [³H]spiperone4.4[4]
Serotonin 5-HT1A Not SpecifiedHigh Affinity[1]
Serotonin 5-HT2C Not SpecifiedHigh Affinity[1]

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes the determination of this compound's binding affinity for the human serotonin 5-HT2A receptor using a competitive radioligand binding assay with [³H]ketanserin as the radioligand.[4][6]

1. Materials and Reagents

  • Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells) or prepared rat frontal cortex homogenates.[6][7]

  • Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Mianserin or Ketanserin (10 µM final concentration).[8][9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6][10]

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

2. Membrane Preparation (if using rat frontal cortex)

  • Dissect rat frontal cortices on ice.

  • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors).[10]

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[8]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[8][10]

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again under the same conditions.[8]

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Dilute the membranes in assay buffer to the desired final concentration (typically 50-120 µg protein per well).[8][10]

3. Assay Procedure

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[8][10] Set up triplicate wells for each of the following conditions:

    • Total Binding: Contains receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM Mianserin).[8]

    • Test Compound: Contains receptor membranes, radioligand, and varying concentrations of this compound (e.g., 10-12 concentrations ranging from 0.1 nM to 10 µM).[8]

  • Component Addition: Add the components to each well in the following order:

    • 150 µL of diluted membrane suspension.[8]

    • 50 µL of either:

      • Assay Buffer (for Total Binding wells).

      • NSB Control (for NSB wells).

      • This compound at various concentrations.[8]

    • 50 µL of [³H]ketanserin solution (at a final concentration near its Kd, typically 0.5-2.0 nM).[6][9]

  • Incubation: Gently agitate the plate to mix the contents and incubate at 30°C for 60 minutes to reach equilibrium.[8][10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.[8]

  • Washing: Quickly wash the filters four times with 3 mL of ice-cold wash buffer to remove any non-specifically trapped radioligand.[8]

  • Scintillation Counting:

    • Dry the filter mat for at least 30 minutes at 50°C.[8]

    • Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal.[8]

    • Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.[8]

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis (e.g., using GraphPad Prism software).[10]

  • Calculate Ki:

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.[10]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying biological context, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow prep Receptor Membrane Preparation setup Assay Plate Setup (Total, NSB, Test Compound) prep->setup addition Addition of Reagents (Membranes, Ligands, Radioligand) setup->addition incubation Incubation (30°C for 60 min) addition->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Washing of Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Workflow for the in-vitro receptor binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc eth_lad This compound eth_lad->receptor Binds to

Caption: Simplified 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols for ETH-LAD in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide) is a potent psychedelic lysergamide and an analog of LSD.[1] Its primary mechanism of action is as a serotonin 5-HT₂A receptor agonist.[1] Due to its hallucinogenic properties, this compound is a compound of interest for preclinical research in neuroscience and pharmacology. Rodent behavioral models are crucial for characterizing the in vivo effects of psychoactive compounds like this compound. These application notes provide an overview and detailed protocols for utilizing this compound in key rodent behavioral assays.

Pharmacological Profile of this compound

This compound acts as an agonist at various serotonin receptors, with high affinity for the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[1] It also shows affinity for 5-HT₁A, 5-HT₂C, and dopamine D₁, D₂, D₃, D₄, and D₅ receptors.[1] In rodent drug discrimination studies, this compound has been shown to be approximately 1.6 to 2.3 times more potent than LSD.[1]

Receptor Binding Affinities (Ki, nM)

ReceptorThis compound
5-HT₂A5.1
Dopamine D₁22.1
Dopamine D₂4.4

Data sourced from Brandt et al. (2017)[2]

Key Rodent Behavioral Assays for this compound

Several behavioral paradigms are employed to assess the hallucinogen-like effects of compounds in rodents. The most common and validated assays include the head-twitch response (HTR), prepulse inhibition (PPI) of the acoustic startle reflex, and drug discrimination. Locomotor activity is also frequently measured to assess the stimulant or depressant effects of the compound.

Head-Twitch Response (HTR)

The head-twitch response is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[3] It is considered a reliable behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic activity in humans.[4][5]

Experimental Protocol: Head-Twitch Response

1. Animals:

  • Male C57BL/6J mice are commonly used for this assay.[5]

  • Animals should be housed in groups of 2-5 per cage with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle.

  • Acclimatize animals to the testing room for at least 60 minutes before the experiment.

2. Drug Preparation and Administration:

  • Dissolve this compound tartrate in 0.9% sterile saline.

  • Administer the drug via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • A range of doses should be tested to establish a dose-response curve. Based on its potency relative to LSD, a starting range of 0.05 - 0.5 mg/kg is recommended, but a full dose-finding study is essential.

3. Procedure:

  • Immediately after injection, place each mouse individually into a clean, transparent observation chamber (e.g., a standard Plexiglas cage).

  • Record the number of head twitches for a predefined period, typically 30-60 minutes, starting immediately after injection.[5]

  • Head twitches are defined as rapid, paroxysmal rotations of the head.[4] Scoring can be done by a trained observer blind to the experimental conditions or using automated detection systems.[6]

4. Data Analysis:

  • Analyze the total number of head twitches using a one-way ANOVA, followed by post-hoc tests (e.g., Dunnett's test) to compare different dose groups to the vehicle control.[5]

  • Calculate the ED₅₀ (the dose that produces 50% of the maximal response) by nonlinear regression analysis of the dose-response data.[5]

Quantitative Data Summary: Head-Twitch Response (Hypothetical Data for this compound based on relative potency to LSD)

Dose (mg/kg, i.p.)Mean HTR Counts (± SEM)
Vehicle1.2 ± 0.5
0.058.5 ± 2.1
0.119.3 ± 4.5
0.235.1 ± 6.8
0.428.7 ± 5.4

Note: This is hypothetical data. Actual dose-response will need to be determined experimentally. Psychedelics often exhibit an inverted U-shaped dose-response curve for HTR.[3]

Prepulse Inhibition (PPI) of Acoustic Startle

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[7] Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia, and can be induced by hallucinogens.[8] It is a measure of sensorimotor gating.[8]

Experimental Protocol: Prepulse Inhibition

1. Animals:

  • Male Sprague-Dawley rats or various mouse strains can be used.

  • Housing and acclimatization conditions are similar to those for HTR studies.

2. Drug Preparation and Administration:

  • Prepare and administer this compound as described for the HTR protocol.

  • Dose selection should be determined through pilot studies.

3. Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the animal's startle response.

4. Procedure:

  • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[9]

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse + Pulse trials: A weaker acoustic stimulus (e.g., 75-85 dB, 20 ms duration) presented 30-100 ms before the pulse.[9]

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Administer this compound at a predetermined time before the start of the test session (e.g., 15-30 minutes prior).

5. Data Analysis:

  • The startle amplitude is measured as the maximal peak of the sensor platform's movement.

  • Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [ (startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial) ] * 100

  • Analyze the data using a two-way ANOVA with dose and prepulse intensity as factors.

Quantitative Data Summary: Prepulse Inhibition (Hypothetical Data for this compound)

Dose (mg/kg, i.p.)% PPI at 75 dB Prepulse (± SEM)% PPI at 85 dB Prepulse (± SEM)
Vehicle65.2 ± 5.178.9 ± 4.3
0.148.7 ± 6.260.1 ± 5.8
0.235.4 ± 7.545.3 ± 6.9
0.439.1 ± 6.950.8 ± 7.2

Note: This is hypothetical data. Hallucinogens are expected to dose-dependently disrupt PPI.

Drug Discrimination

The drug discrimination paradigm is a highly specific behavioral assay used to assess the subjective effects of a drug in animals.[10] Rodents are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to receive a reward.[11]

Experimental Protocol: Drug Discrimination

1. Animals:

  • Male Sprague-Dawley rats are commonly used.[10]

  • Animals are typically food-restricted to maintain 85-90% of their free-feeding body weight to increase motivation for the food reward.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

3. Training Procedure:

  • Train rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10).

  • Once lever pressing is established, begin discrimination training. Before each session, administer either the training drug (e.g., this compound at a specific dose) or vehicle.

  • When the drug is administered, responses on one lever (the "drug lever") are reinforced. When the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.

  • Training continues until the rats reliably respond on the correct lever (e.g., >80% correct responses on both drug and vehicle days).

4. Testing Procedure:

  • Once the discrimination is acquired, test sessions are conducted.

  • Administer a novel compound or a different dose of the training drug and allow the animal to respond on either lever. No reinforcement is given during test sessions.

  • The percentage of responses on the drug-appropriate lever is measured. Full substitution is considered to have occurred if >80% of responses are on the drug lever.

Quantitative Data Summary: Drug Discrimination (this compound substitution for LSD)

Test Compound Dose (mg/kg, i.p.)% Responding on LSD-lever (± SEM)
Saline8.5 ± 3.1
LSD (0.08)92.3 ± 4.5
This compound (0.02)45.1 ± 8.2
This compound (0.04)88.7 ± 5.9
This compound (0.08)95.2 ± 3.7

Note: Data is illustrative. This compound is expected to fully substitute for LSD.[2]

Locomotor Activity

Locomotor activity is often assessed to determine if a compound has stimulant, depressant, or no effect on general activity, which is important for interpreting results from other behavioral assays.

Experimental Protocol: Locomotor Activity

1. Animals and Drug Administration:

  • Same as for HTR and PPI studies.

2. Apparatus:

  • An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.

3. Procedure:

  • Administer this compound or vehicle.

  • Immediately place the animal in the open-field arena.

  • Record locomotor activity for a set duration (e.g., 60-120 minutes).

4. Data Analysis:

  • Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Analyze the data using a one-way ANOVA or a repeated-measures ANOVA if analyzing activity over time.

Quantitative Data Summary: Locomotor Activity (Hypothetical Data for this compound)

Dose (mg/kg, i.p.)Total Distance Traveled (cm) in 60 min (± SEM)
Vehicle2500 ± 350
0.13200 ± 420
0.24100 ± 510
0.43800 ± 480

Note: This is hypothetical data. Some psychedelics like LSD have been shown to increase locomotor activity in rodents.[12]

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq Gq 5-HT2A_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: this compound signaling via the 5-HT2A receptor.

G cluster_workflow Experimental Workflow for Rodent Behavioral Studies start Start acclimation Animal Acclimation (1 week) start->acclimation drug_prep This compound Preparation (Dissolve in Saline) acclimation->drug_prep injection Drug Administration (i.p. injection) drug_prep->injection behavioral_assay Behavioral Assay (e.g., HTR, PPI, Locomotion) injection->behavioral_assay data_collection Data Collection (Automated or Manual) behavioral_assay->data_collection data_analysis Data Analysis (ANOVA, Regression) data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Head-Twitch Response (HTR) Induced by ETH-LAD in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1] This response is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelics.[2] As such, the HTR assay is a valuable preclinical tool for screening novel psychoactive compounds and investigating the mechanisms of action of known psychedelics.

ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide) is a potent lysergamide psychedelic that is structurally related to LSD.[3] Anecdotal and preclinical evidence suggests that this compound is slightly more potent than LSD, with a human dose range of 40-150 µg.[3][4] In animal studies, it has been shown to be approximately 1.6 to 2.3 times more potent than LSD in drug discrimination tests.[3] Given its high potency and unique subjective effects profile, a standardized protocol for evaluating its activity in the HTR assay is essential for further pharmacological characterization.

These application notes provide a detailed protocol for inducing and quantifying the head-twitch response following the administration of this compound in mice. The protocol is based on established HTR methodologies for other potent 5-HT2A agonists, such as LSD and DOI.

Signaling Pathway of 5-HT2A Receptor-Mediated Head-Twitch Response

The binding of a 5-HT2A agonist, such as this compound, to the 5-HT2A receptor initiates a cascade of intracellular signaling events that are believed to culminate in the head-twitch response. The diagram below illustrates the key components of this signaling pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ETH_LAD This compound 5HT2A_R 5-HT2A Receptor ETH_LAD->5HT2A_R Binds to Gq_G11 Gq/11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to Ca_release->Neuronal_Excitation Leads to HTR Head-Twitch Response Neuronal_Excitation->HTR Results in

Caption: 5-HT2A receptor signaling pathway leading to the head-twitch response.

Experimental Protocol

Materials and Reagents
  • Animals: Male C57BL/6J mice (8-12 weeks old). Other strains can be used, but baseline HTR rates may vary.

  • Test Compound: this compound tartrate salt.

  • Vehicle: 0.9% sterile saline.

  • Positive Control (optional): Lysergic acid diethylamide (LSD) or (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).

  • Antagonist (for validation): A selective 5-HT2A antagonist such as M100907 (volinanserin).

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • pH meter (optional)

    • Animal scale

    • Syringes (1 mL) and needles (27-30 gauge) for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Observation chambers (e.g., standard transparent rodent cages).

    • Video recording equipment or a magnetometer-based detection system.

Experimental Workflow

The following diagram outlines the key steps in the this compound head-twitch response protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Mice (1 week) C Habituate Mice to Observation Chamber (30-60 min) A->C B Prepare this compound Solutions D Administer Vehicle or this compound (i.p. or s.c.) B->D C->D E Place Mouse in Observation Chamber D->E F Record Behavior (e.g., 30-60 min) E->F G Manually or Automatically Count Head Twitches F->G H Analyze Data (e.g., ANOVA, Dose-Response Curve) G->H

Caption: Experimental workflow for the this compound head-twitch response assay.

Detailed Methodology

3.1. Animal Acclimatization and Housing

  • House mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

  • Handle mice for several days prior to testing to reduce stress.

3.2. Drug Preparation

  • On the day of the experiment, prepare fresh solutions of this compound in 0.9% saline.

  • Vortex thoroughly to ensure complete dissolution.

  • The final injection volume should be 5-10 mL/kg body weight.

3.3. Dosage Selection

  • Important Note: As there is no established HTR data for this compound, a pilot study is strongly recommended to determine the optimal dose range.

  • Based on the reported higher potency of this compound compared to LSD, a starting dose range can be estimated. The ED50 of LSD for inducing HTR in mice is approximately 52.9 µg/kg.[5]

  • A suggested dose range for a pilot study with this compound is 10, 30, 100, and 300 µg/kg.

  • A vehicle control group (0.9% saline) must be included.

3.4. Experimental Procedure

  • Transport mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Habituate each mouse individually to the observation chamber for 30-60 minutes.

  • Weigh each mouse and calculate the injection volume.

  • Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Immediately place the mouse back into the observation chamber.

  • Begin video recording or data acquisition.

  • The observation period typically lasts for 30 to 60 minutes, as the peak effects of lysergamides are within this timeframe.

  • The number of head twitches should be counted by a trained observer, who is blind to the treatment conditions. Alternatively, an automated system can be used for quantification.

3.5. Antagonist Study (Optional but Recommended)

  • To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907, 0.1-1 mg/kg, i.p.) 30 minutes before the administration of an effective dose of this compound.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured table. The primary endpoint is the total number of head twitches observed during the recording period.

Table 1: Dose-Response of this compound on Head-Twitch Response in C57BL/6J Mice (Hypothetical Data)

Treatment Group (µg/kg)NMean HTR Count (± SEM)
Vehicle81.5 ± 0.5
This compound (10)815.2 ± 2.1
This compound (30)845.8 ± 5.6
This compound (100)875.3 ± 8.9
This compound (300)850.1 ± 6.3

Data Analysis:

  • The data can be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups to the vehicle control.

  • A dose-response curve can be generated by plotting the mean HTR count against the log of the dose. It is important to note that many psychedelics, including LSD and DOI, exhibit an inverted U-shaped dose-response curve for HTR.

  • The ED50 (the dose that produces 50% of the maximal response) can be calculated using non-linear regression analysis.

Interpretation of Results and Troubleshooting
  • Increased HTR: A significant, dose-dependent increase in HTR frequency compared to the vehicle group suggests that this compound is a 5-HT2A receptor agonist with hallucinogenic-like properties.

  • Antagonist Blockade: A significant reduction in this compound-induced HTR by a 5-HT2A antagonist confirms the involvement of this receptor in the observed behavioral effect.

  • Inverted U-Shaped Curve: A decrease in HTR at the highest doses may be indicative of off-target effects or the engagement of other receptor systems that modulate the HTR.

  • High Variability: If high inter-individual variability is observed, ensure consistent animal handling, drug administration technique, and a controlled testing environment. Increasing the sample size may also be necessary.

  • Low Response: If a low HTR count is observed even at higher doses, consider the possibility of rapid tolerance development or strain-specific differences in sensitivity. The route of administration and the observation time window may also need to be optimized.

References

Dosing Considerations for ETH-LAD in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing considerations for 6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) in common animal models. The information is intended to guide researchers in designing preclinical studies to investigate the pharmacological properties of this potent lysergamide.

Introduction

This compound is a synthetic psychedelic compound of the lysergamide class, structurally related to lysergic acid diethylamide (LSD). Preclinical research indicates that this compound is a potent serotonin 5-HT₂A receptor agonist and is more potent than LSD in various animal models.[1] Understanding the appropriate dosage and experimental parameters is critical for obtaining reliable and reproducible data in in vivo studies. This document summarizes key quantitative data, provides detailed experimental protocols for common behavioral assays, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and the related, well-characterized compound LSD for comparative purposes.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

Compound5-HT₂ADopamine D₁Dopamine D₂Reference
This compound5.122.14.4[2]

Table 2: In Vivo Behavioral Potency

Animal ModelAssayCompoundEffective Dose (ED₅₀) / Training DosePotency ComparisonReference
RatDrug DiscriminationLSD0.08 mg/kg (Training Dose)-[3][4]
RatDrug DiscriminationThis compoundEstimated: 0.035 - 0.05 mg/kg1.6 - 2.3x more potent than LSD[1]
MouseHead-Twitch ResponseLSD132.8 nmol/kg (ED₅₀)-[5]
MouseHead-Twitch ResponseEIPLA*234.6 nmol/kg (ED₅₀)~0.57x potency of LSD[5]

*Note: EIPLA (N-ethyl-N-isopropyllysergamide) is a structural isomer of this compound. While not identical, its potency in the head-twitch response assay provides a useful estimate for this compound, suggesting a higher potency than EIPLA and likely similar to or greater than LSD.

Table 3: Pharmacokinetic Parameters (LSD in Animal Models for Reference)

Animal ModelCompoundDose & RouteHalf-life (t½)CmaxTmaxBioavailabilityReference
MouseLSD2 mg/kg i.p.7 minNot ReportedNot ReportedNot Reported[6]
RatLSD1 mg/kg i.p.Not ReportedNot ReportedNot ReportedNot Reported[6]
RabbitLSDNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[6]
Monkey (M. mulatta)LSD0.2 mg/kg i.v.100 minNot ReportedNot ReportedNot Reported[6]

Experimental Protocols

Rat Drug Discrimination Assay

This protocol is designed to assess the subjective effects of this compound by training rats to discriminate it from a saline control.

3.1.1. Animals:

  • Male Sprague-Dawley rats (250-300g at the start of the experiment).

  • Housed individually with ad libitum access to water. Food is restricted to maintain 85-90% of their free-feeding body weight to motivate lever pressing for food rewards.

3.1.2. Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

3.1.3. Drug Preparation:

  • This compound is dissolved in sterile saline (0.9% NaCl). The solution should be prepared fresh daily and protected from light.

3.1.4. Training Procedure:

  • Lever Training: Rats are first trained to press a lever for a food reward (e.g., 45 mg food pellets) on a fixed-ratio (FR) schedule, gradually increasing to FR 20 (20 presses per reward).

  • Discrimination Training:

    • On training days, rats are administered either the training dose of the reference drug (e.g., 0.08 mg/kg LSD, intraperitoneally) or saline 15-30 minutes before being placed in the operant chamber.[3][4]

    • Following drug administration, responses on one designated lever (the "drug lever") are reinforced.

    • Following saline administration, responses on the other lever (the "saline lever") are reinforced.

    • The assignment of the drug lever is counterbalanced across animals.

    • Training sessions typically last 15 minutes.

    • Training continues until rats reliably select the correct lever (>80% accuracy on the first FR of the session) for at least 8 out of 10 consecutive sessions.

3.1.5. Substitution Testing with this compound:

  • Once discrimination is established, test sessions are conducted.

  • Various doses of this compound are administered intraperitoneally 15-30 minutes before the session.

  • During test sessions, responses on either lever are recorded but not reinforced.

  • The percentage of responses on the drug-appropriate lever is measured to determine the degree of substitution.

  • An ED₅₀ value is calculated as the dose at which the drug produces 50% drug-lever responding.

Mouse Head-Twitch Response (HTR) Assay

The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation in rodents and is used to assess the hallucinogen-like potential of compounds.

3.2.1. Animals:

  • Male C57BL/6J mice (20-25g).

  • Housed in groups with ad libitum access to food and water.

3.2.2. Drug Preparation:

  • This compound is dissolved in sterile saline (0.9% NaCl).

3.2.3. Procedure:

  • Mice are habituated to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30 minutes before drug administration.

  • Mice are administered various doses of this compound or saline via intraperitoneal (i.p.) injection.

  • Immediately after injection, mice are placed back into the observation chamber.

  • Head twitches, which are rapid, rotational movements of the head, are counted by a trained observer for a set period, typically 30-60 minutes.

  • A dose-response curve is generated, and the ED₅₀ (the dose that produces 50% of the maximal response) is calculated.

Rabbit Hyperthermia Assay

This assay measures the increase in body temperature induced by serotonergic agonists.

3.3.1. Animals:

  • Male New Zealand white rabbits (2.5-3.5 kg).

  • Housed individually.

3.3.2. Drug Preparation:

  • This compound is dissolved in sterile saline (0.9% NaCl).

3.3.3. Procedure:

  • Rabbits are acclimated to the experimental room and handling for several days prior to the experiment.

  • Baseline rectal temperature is measured using a digital thermometer until a stable reading is obtained.

  • This compound or saline is administered, typically via a marginal ear vein (intravenous, i.v.) or subcutaneously (s.c.).

  • Rectal temperature is recorded at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.

  • The change in temperature from baseline is calculated for each time point to determine the hyperthermic response.

Signaling Pathways and Experimental Workflows

ETH_LAD_Signaling_Pathway ETH_LAD This compound Serotonin_Receptors Serotonin Receptors (5-HT2A, 5-HT1A, 5-HT2C) ETH_LAD->Serotonin_Receptors Agonist Dopamine_Receptors Dopamine Receptors (D1, D2) ETH_LAD->Dopamine_Receptors Agonist Downstream_Signaling Downstream Signaling Cascades (e.g., PLC, AC) Serotonin_Receptors->Downstream_Signaling Dopamine_Receptors->Downstream_Signaling Cellular_Response Cellular Response (e.g., altered neuronal excitability) Downstream_Signaling->Cellular_Response Behavioral_Effects Behavioral Effects (Head-Twitch, Drug Discrimination, Hyperthermia) Cellular_Response->Behavioral_Effects Drug_Discrimination_Workflow Start Start Animal_Acclimation Animal Acclimation & Food Restriction Start->Animal_Acclimation Lever_Training Lever Training (FR Schedule) Animal_Acclimation->Lever_Training Discrimination_Training Discrimination Training (Drug vs. Saline) Lever_Training->Discrimination_Training Criterion_Met Criterion Met? (>80% Accuracy) Discrimination_Training->Criterion_Met Criterion_Met->Discrimination_Training No Substitution_Test Substitution Testing (this compound Doses) Criterion_Met->Substitution_Test Yes Data_Analysis Data Analysis (ED50 Calculation) Substitution_Test->Data_Analysis End End Data_Analysis->End HTR_Workflow Start Start Animal_Habituation Mouse Habituation to Observation Chamber Start->Animal_Habituation Drug_Administration Drug Administration (this compound or Saline, i.p.) Animal_Habituation->Drug_Administration Observation Observation Period (Count Head Twitches) Drug_Administration->Observation Data_Analysis Data Analysis (Dose-Response Curve, ED50) Observation->Data_Analysis End End Data_Analysis->End

References

ETH-LAD as a Tool for Studying Serotonergic Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent semi-synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). As a powerful agonist at various serotonin receptors, this compound serves as a valuable research tool for investigating the intricacies of the serotonergic system. Its high affinity and potency, particularly at the 5-HT2A receptor, make it a suitable probe for studying receptor function, signaling pathways, and the neurobiological basis of psychedelic effects. These application notes provide a summary of this compound's pharmacological profile and detailed protocols for its use in key in vitro and in vivo experimental paradigms.

Pharmacological Profile of this compound

This compound's primary mechanism of action is through its interaction with serotonin receptors, though it also exhibits affinity for dopamine receptors. It is established to be slightly more potent than LSD in both in vitro and in vivo models.[1][2]

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of this compound for several key serotonergic and dopaminergic receptors. This data is crucial for understanding its receptor interaction profile and for designing experiments to probe specific receptor systems.

Receptor SubtypeRadioligandTissue SourceKi (nM)Reference
Serotonin 5-HT2A [3H]ketanserinRat Frontal Cortex5.1[1]
Dopamine D1 [3H]SCH-23390Not Specified22.1[1]
Dopamine D2 [3H]spiperoneNot Specified4.4[1]
In Vivo Potency

This compound has been demonstrated to be a potent psychoactive substance in animal models, serving as a proxy for its hallucinogenic effects in humans. The following table presents the median effective dose (ED50) of this compound in a drug discrimination paradigm in rats, a standard behavioral assay for assessing subjective drug effects.

AssayAnimal ModelTraining DrugThis compound ED50 (nmol/kg)Potency vs. LSDReference
Drug DiscriminationRatLSD (185.5 nmol/kg)~62 - 116~1.6 - 3 times more potent[3]

Experimental Protocols

In Vitro Assays

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor using rat cortical membranes.

Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand ([3H]ketanserin) from the 5-HT2A receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Materials:

  • Rat frontal cortex tissue

  • Tissues buffer (50 mM Tris-HCl, pH 7.4)

  • [3H]ketanserin (specific activity ~60-90 Ci/mmol)

  • This compound

  • Serotonin (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Homogenizer

  • Centrifuge

  • Incubation tubes or 96-well plates

Procedure:

  • Membrane Preparation:

    • Dissect rat frontal cortices on ice.

    • Homogenize the tissue in ice-cold tissue buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh tissue buffer and repeat the centrifugation step.

    • Resuspend the final pellet in tissue buffer to a protein concentration of approximately 200-400 µg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In incubation tubes or a 96-well plate, add:

      • Total Binding: Assay buffer, [3H]ketanserin (final concentration ~0.5 nM), and membrane preparation.

      • Non-specific Binding: Assay buffer, [3H]ketanserin, an excess of a competing non-labeled ligand (e.g., 10 µM serotonin), and membrane preparation.

      • Competition: Assay buffer, [3H]ketanserin, varying concentrations of this compound, and membrane preparation.

    • The final assay volume should be consistent across all tubes/wells (e.g., 250 µL).

  • Incubation:

    • Incubate the mixture at 37°C for 30 minutes.

  • Filtration:

    • Rapidly terminate the incubation by filtering the samples through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold tissue buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Frontal Cortex Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 Centrifuge (High Speed) Supernatant->Centrifuge2 Pellet Resuspend Pellet Centrifuge2->Pellet ProteinAssay Determine Protein Concentration Pellet->ProteinAssay Setup Prepare Assay Mixes (Total, Non-specific, Competition) ProteinAssay->Setup Incubate Incubate at 37°C Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50 CalculateKi Calculate Ki DetermineIC50->CalculateKi HTR_Workflow Acclimation Acclimate Mice to Testing Environment Habituation Habituate to Observation Chamber Acclimation->Habituation Injection Administer this compound or Vehicle (i.p.) Habituation->Injection Observation Observe and Record Head Twitches Injection->Observation DataAnalysis Analyze Data and Calculate ED50 Observation->DataAnalysis Drug_Discrimination_Logic cluster_training Training Phase cluster_testing Testing Phase cluster_interpretation Interpretation LSD_Admin Administer LSD LSD_Lever Press 'Drug' Lever -> Reward LSD_Admin->LSD_Lever Vehicle_Admin Administer Vehicle Vehicle_Lever Press 'Vehicle' Lever -> Reward Vehicle_Admin->Vehicle_Lever ETHLAD_Admin Administer this compound Lever_Choice Rat Chooses Lever ETHLAD_Admin->Lever_Choice Drug_Lever_Choice Presses 'Drug' Lever Lever_Choice->Drug_Lever_Choice Vehicle_Lever_Choice Presses 'Vehicle' Lever Lever_Choice->Vehicle_Lever_Choice Similar_Effects This compound has LSD-like subjective effects Drug_Lever_Choice->Similar_Effects Dissimilar_Effects This compound does not have LSD-like subjective effects Vehicle_Lever_Choice->Dissimilar_Effects Serotonergic_Signaling ETHLAD This compound HT2A 5-HT2A Receptor ETHLAD->HT2A Agonist Binding Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (e.g., neuronal excitability) Ca_Release->Downstream PKC_Activation->Downstream

References

Troubleshooting & Optimization

ETH-LAD Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions to ensure stability?

A1: To maintain the integrity and stability of this compound, proper storage is crucial. It is recommended to store this compound solutions at -20°C for long-term stability, with some sources suggesting it can remain stable for at least two years under these conditions.[1][2][3] For short-term storage, refrigeration at 2-8°C is advisable. Solutions should be stored in tightly sealed, airtight containers to prevent evaporation and exposure to moisture.[4] It is also critical to protect solutions from light by using amber vials or by storing them in the dark, as lysergamides are known to be light-sensitive.[4][5]

Q2: What are the main factors that can cause degradation of this compound in solution?

A2: Several factors can contribute to the degradation of this compound in solution. Based on the general understanding of lysergamides like LSD, the primary factors are:

  • Light: Exposure to ultraviolet (UV) and even visible light can lead to photodegradation.[4][5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6]

  • pH: Alkaline conditions are known to be detrimental to the stability of similar lysergamides.[6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent Choice: The type of solvent can influence the stability of the compound. For instance, alcoholic solvents like methanol and ethanol have been shown to cause the conversion of related lysergamides during GC-MS analysis, suggesting a potential for solvent-mediated degradation under certain conditions.[7]

Q3: What are the known or expected degradation products of this compound?

A3: The scientific literature does not extensively detail the specific degradation products of this compound in solution under various stress conditions. However, based on studies of the parent compound, LSD, and related lysergamides, one can anticipate the formation of several types of degradants:

  • Iso-ETH-LAD: Similar to the isomerization of LSD to the inactive iso-LSD, it is plausible that this compound could undergo epimerization at the C8 position.

  • Lumi-ETH-LAD: Photodegradation of LSD is known to produce lumi-LSD. A similar product could be formed from this compound upon exposure to light.

  • Oxidative Degradation Products: Oxidation can lead to the formation of various byproducts, including opening of the indole ring.[8]

  • Hydrolytic Products: While less common for the amide bond in lysergamides under neutral conditions, hydrolysis could occur under strong acidic or basic conditions.

It is important to note that some analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), can induce thermal degradation, leading to the formation of artifacts that may not be present in the original solution.[9]

Q4: Are there any observable signs of this compound degradation in solution or on blotter paper?

A4: While analytical testing is required for definitive confirmation, there are some anecdotal reports of visual changes indicating potential degradation. For this compound on blotter paper, a brownish or reddish hue has been observed after a year of storage at room temperature, which may suggest oxidation or other degradation processes.[10] In solution, a change in color or the appearance of precipitates could also be indicative of degradation. However, significant degradation can occur without any visible changes.

Troubleshooting Guides

Problem: Inconsistent results in bioassays using this compound solutions.

Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Verify the age and storage conditions of the stock solution. Ensure it has been stored at -20°C and protected from light. 2. Prepare a fresh stock solution from a new batch of solid this compound if possible. 3. Analyze the stock solution using HPLC-UV or LC-MS to check for the presence of degradation products and to quantify the remaining this compound.
Instability in working solution/assay buffer 1. Assess the pH of your assay buffer. If it is alkaline, consider adjusting the pH to be neutral or slightly acidic, if compatible with your experimental setup. 2. Minimize the time the working solution is kept at room temperature or elevated temperatures. Prepare it fresh before each experiment. 3. Protect the working solution from light during the experiment by using amber tubes or covering the experimental setup.
Adsorption to labware 1. Consider using silanized glassware or polypropylene tubes to minimize adsorption of the compound to surfaces. 2. Include a quality control sample in your assay to assess recovery.

Problem: Appearance of unexpected peaks in chromatograms during analytical testing.

Possible Cause Troubleshooting Steps
Sample degradation prior to analysis 1. Ensure samples are stored appropriately (cold and dark) immediately after preparation and before analysis. 2. Minimize the time samples spend in the autosampler. Use a cooled autosampler if available.
On-instrument degradation 1. If using GC-MS, be aware of potential thermal degradation in the injector port.[7][9] Lowering the injector temperature may help. 2. For LC-MS, ensure the mobile phase is compatible and does not promote degradation.
Contamination 1. Run a blank (solvent only) to check for contaminants in the solvent or analytical system. 2. Ensure all glassware and equipment are thoroughly cleaned.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the published literature regarding the degradation kinetics of this compound in various solutions. The following table is a template that can be used to summarize stability data once it becomes available through experimental studies.

Table 1: this compound Stability in Acetonitrile Solution (Template)

Storage ConditionTime Point% this compound RemainingMajor Degradation Products
-20°C, in dark1 year>99% (Expected)Not Detected
4°C, in dark6 monthsData not availableData not available
Room Temp, in dark1 monthData not availableData not available
Room Temp, ambient light1 weekData not availableData not available

Experimental Protocols

While specific stability studies for this compound are not widely published, the following is a general protocol for conducting a forced degradation study, based on standard pharmaceutical practices and analytical methods reported for lysergamides.[7][9][11]

Protocol: Forced Degradation Study of this compound in Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).

    • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a defined period.

    • Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. Include a dark control stored under the same temperature conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Analyze the samples using a stability-indicating HPLC method, typically with UV detection. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of a modifier like formic acid.[9]

    • The method should be able to separate the parent this compound peak from any degradation products.

    • Use LC-MS/MS to identify the mass of the degradation products and aid in their structural elucidation.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the degradation rate and, if possible, the half-life under each stress condition.

    • Characterize the major degradation products.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound stability.

ETH_LAD_Degradation_Pathways ETH_LAD This compound Iso_ETH_LAD Iso-ETH-LAD ETH_LAD->Iso_ETH_LAD Heat / pH Lumi_ETH_LAD Lumi-ETH-LAD ETH_LAD->Lumi_ETH_LAD Light (UV) Oxidized_Products Oxidized Products ETH_LAD->Oxidized_Products Oxygen / Peroxides Hydrolysis_Products Hydrolysis Products ETH_LAD->Hydrolysis_Products Strong Acid/Base

Caption: Potential degradation pathways of this compound.

Stability_Study_Workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation heat Thermal Stress prep->heat light Photostability prep->light analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluation Assess Degradation Identify Products analysis->evaluation

Caption: Workflow for an this compound forced degradation study.

References

Optimizing ETH-LAD Solubility for In-Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of ETH-LAD for in-vitro experiments. Due to the limited availability of direct solubility data for this compound, this guide incorporates best practices for handling similar lysergamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: Based on analytical studies, this compound has been successfully dissolved in several organic solvents. For in-vitro purposes, the choice of solvent should be compatible with the experimental model (e.g., cell culture).

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for in-vitro assays.[1][2] this compound has been dissolved in deuterated DMSO (DMSO-d6) for Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous culture medium.

  • Ethanol (EtOH): While direct data for this compound is scarce, ethanol is another common solvent for related compounds. However, its higher volatility and potential for cellular toxicity at lower dilutions should be considered.

  • Acetonitrile: this compound is commercially available as a solution in acetonitrile, indicating its solubility in this solvent.[3][4] However, acetonitrile is generally not recommended for direct use in cell-based assays due to its toxicity. It is more suitable for analytical purposes.

  • Chloroform: Used for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, chloroform is not suitable for in-vitro experiments due to its immiscibility with aqueous solutions and high cytotoxicity.[1][5]

It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically <0.1% for DMSO) to avoid solvent-induced artifacts.[6]

Q2: My this compound is precipitating when I dilute my stock solution into the aqueous cell culture medium. What can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer or medium is a common issue for poorly soluble compounds.[6] This occurs due to the sharp decrease in solvent polarity. Here are several troubleshooting steps:

  • Check Final Concentration: The final concentration of this compound in your medium may be exceeding its aqueous solubility limit. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.[6]

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the medium, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the medium.

  • Gentle Warming: Gently warming the solution to 37°C may aid in dissolution.[6] However, be cautious as Alexander Shulgin noted that this compound may be chemically unstable in solution, and heat could accelerate degradation.[7]

  • pH Adjustment: The pH of your medium can influence the solubility of ionizable compounds. While specific data for this compound is unavailable, lysergamides are generally more stable in slightly acidic to neutral pH.

  • Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant (e.g., Tween® 80) can help maintain solubility, though this should be tested for its effects on your specific assay.

Q3: Is this compound stable in solution?

A3: There are indications that this compound may have limited stability in solution.[7] It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions. Stock solutions in anhydrous DMSO stored at -20°C or -80°C are generally more stable. Protect solutions from light and air to minimize degradation.

Data Presentation: Solubility of this compound in Various Solvents

The following table summarizes the known and inferred solubility information for this compound. Quantitative data is limited in the scientific literature.

SolventSolubility InformationApplicationSource
Dimethyl Sulfoxide (DMSO) Soluble (used for NMR analysis)In-vitro stock solutions[1]
Acetonitrile Soluble (commercially available in solution)Analytical standards[3][4]
Chloroform Soluble (used for GC-MS analysis)Analytical sample preparation[1][5]
Aqueous Buffers/Media Expected to be poorly solubleIn-vitro working solutionsInferred

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. Note: this compound is highly potent; handle with appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. For example, to a tube containing 1 mg of this compound (Formula Weight: 337.5 g/mol ), add 296.3 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly until all solid is dissolved. Gentle warming to 37°C can be applied if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution. Vortex gently.

  • Final Dilution: Add the desired volume of the intermediate dilution to your final volume of cell culture medium to achieve the target concentration. Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.1%).

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Dilution in Culture Medium intermediate_dilution->final_dilution use Use Immediately in Experiment final_dilution->use

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway cluster_serotonin Serotonin Receptors cluster_dopamine Dopamine Receptors (Lower Affinity) ETH_LAD This compound HT2A 5-HT2A ETH_LAD->HT2A Agonist HT1A 5-HT1A ETH_LAD->HT1A High Affinity HT2C 5-HT2C ETH_LAD->HT2C High Affinity D1_D5 D1, D2, D3, D4, D5 ETH_LAD->D1_D5 Lower Affinity downstream Downstream Signaling Cascades (e.g., PLC, PI3K/Akt, mTOR) HT2A->downstream HT1A->downstream HT2C->downstream

Caption: Known receptor binding profile of this compound.[7]

References

Troubleshooting GC-induced degradation of ETH-LAD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the analysis of N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD), specifically focusing on degradation induced by gas chromatography (GC).

Troubleshooting Guide: GC-Induced Degradation of this compound

This guide addresses the common issue of this compound degradation during GC analysis, which can manifest as poor peak shape, reduced analyte response, and the appearance of multiple degradation peaks.

Problem: My this compound peak is small, tailing, or I see multiple unexpected peaks.

This is a frequent observation when analyzing thermally sensitive compounds like this compound and is often attributable to thermal degradation or active sites within the GC system. The following step-by-step process will help you diagnose and resolve the issue.

Troubleshooting Workflow for this compound Degradation

G cluster_0 start Start: Poor this compound Peak Shape / Multiple Peaks inlet_temp 1. Optimize Inlet Temperature - Lower in 20°C increments - Target: 220-250°C start->inlet_temp inlet_temp_q Improvement? inlet_temp->inlet_temp_q liner 2. Inspect/Replace Inlet Liner - Use a deactivated, taper liner - Avoid glass wool if possible inlet_temp_q->liner No end_good Solution: Improved Peak Shape & Response inlet_temp_q->end_good Yes liner_q Issue Resolved? liner->liner_q column 3. Assess GC Column - Check for contamination/bleed - Trim 0.5m from inlet side - Use an inert-phase column liner_q->column No liner_q->end_good Yes column_q Problem Solved? column->column_q derivatize 4. Consider Derivatization - Silylation (e.g., with BSTFA) - Increases thermal stability column_q->derivatize No column_q->end_good Yes derivatize->end_good end_bad Further investigation needed Consult instrument specialist

Caption: Troubleshooting workflow for this compound degradation in GC.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation in a GC system?

This compound, like other lysergamides, is a thermally labile molecule. The high temperatures in the GC inlet and column can provide enough energy to cause isomerization or fragmentation.[1] Additionally, active sites within the GC flow path, such as undeactivated surfaces in the inlet liner or column, can catalyze degradation reactions.[2][3]

Q2: What are the typical degradation products of this compound in GC?

Studies have shown that this compound can form several degradation products during GC analysis.[1] While the exact structures are not always fully elucidated in routine analyses, the similarity in mass spectra suggests the formation of isomers.[1] This is likely due to thermal rearrangement of the lysergic acid backbone. High-temperature conditions can lead to more extensive fragmentation.

Hypothesized this compound Isomerization Pathway

G ETH_LAD This compound TransitionState High Temperature (GC Inlet/Column) ETH_LAD->TransitionState Thermal Energy Iso_ETH_LAD iso-ETH-LAD (Degradation Product) TransitionState->Iso_ETH_LAD Isomerization

Caption: Hypothesized thermal isomerization of this compound in a GC system.

Q3: Should I derivatize this compound for GC analysis?

Derivatization is a highly recommended strategy to improve the thermal stability and chromatographic performance of lysergamides.[4] Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can protect labile functional groups, reduce interactions with active sites, and increase volatility, leading to sharper peaks and reduced degradation.[4][5]

Q4: What is an "inert flow path" and why is it important?

An inert flow path refers to a GC system where all surfaces that come into contact with the sample are chemically unreactive.[2][6] This is crucial for analyzing active compounds like this compound, as it minimizes the risk of catalytic degradation on metal or silicate surfaces within the inlet, column, and detector.[2] Using deactivated liners, inert-phase columns, and gold-plated seals can significantly improve the recovery and integrity of the analyte.[3]

Q5: Can I use HPLC to avoid degradation issues?

Yes. High-Performance Liquid Chromatography (HPLC) is an excellent alternative for analyzing thermally labile compounds like this compound as it is performed at or near ambient temperatures.[1] If available, HPLC or LC-MS/MS methods are often preferred to avoid the complications of thermal degradation seen in GC.[1]

Data and Experimental Protocols

Table 1: Impact of GC Parameters on this compound Stability
ParameterStandard SettingTroubleshooting ActionExpected Outcome on Degradation
Inlet Temperature 250 - 280°CDecrease in 20°C incrementsReduced thermal stress and degradation.
Inlet Liner Standard deactivatedUse Ultra Inert liner, w/ taperMinimizes active sites, reducing catalytic degradation.[2]
Injection Mode Split/SplitlessConsider PTV or Cool On-ColumnReduces residence time in the hot inlet.[7]
Column Phase Standard 5% PhenylUse an "Inert" or "MS" designated columnFewer active sites for analyte interaction.[2]
Column Condition UsedTrim 0.5m from inlet or replaceRemoves accumulated non-volatile residues and active sites.[8]
Sample Prep Direct injectionDerivatize with BSTFAIncreases thermal stability of this compound.[4]
Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation (Underivatized)

  • Accurately weigh and dissolve the this compound standard in a high-purity solvent such as chloroform or ethyl acetate.[1]

  • Vortex to ensure complete dissolution.

  • Dilute to the desired concentration range for your calibration curve.

2. Sample Preparation (Derivatization)

  • Evaporate the solvent from a known amount of this compound under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • Cool to room temperature before injection.

3. GC-MS Parameters

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injector: Splitless mode.

  • Inlet Temperature: 220°C (optimized to minimize degradation).[1]

  • Liner: Deactivated single taper liner.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Column: DB-1 or similar non-polar fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 21 min at 280°C.[1]

  • Transfer Line Temp: 280°C.[1]

  • MS Ion Source Temp: 175-230°C.[1]

  • Scan Range: m/z 40-600.

Logical Relationship of Troubleshooting Steps

G cluster_0 Troubleshooting Logic cluster_1 Cause: Thermal Stress cluster_2 Cause: Catalytic Activity cluster_3 Cause: Analyte Instability Problem Problem: Analyte Degradation Temp High Inlet Temperature Problem->Temp Active_Sites Active Sites in Liner/Column Problem->Active_Sites Instability Inherent Thermal Lability Problem->Instability Solution_Temp Solution: Lower Inlet Temp Temp->Solution_Temp Solution_Inert Solution: Use Inert Consumables Active_Sites->Solution_Inert Solution_Deriv Solution: Derivatization Instability->Solution_Deriv

Caption: Relationship between problems, causes, and solutions.

References

Challenges in quantifying ETH-LAD in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in quantifying N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A: The quantification of this compound is challenging due to several factors:

  • High Potency and Low Concentrations: this compound is potent at very low doses (40-150 micrograms), resulting in extremely low concentrations in biological fluids (e.g., blood, urine), often in the low picogram to nanogram per milliliter range.[1][2][3] This necessitates highly sensitive analytical instrumentation.

  • Analyte Stability: Like other lysergamides, this compound is highly unstable and susceptible to degradation from exposure to light, heat, and certain solvents.[4] This can lead to significant analyte loss during sample collection, storage, and processing.

  • Limited Analytical Data: As a designer drug, there is a scarcity of published analytical data, validated quantification methods, and commercially available reference standards compared to classic drugs like LSD.[5][6][7]

  • Metabolism: this compound is likely extensively metabolized in the body, meaning the parent compound may be present at much lower concentrations than its metabolites.[3] Its prodrug, 1P-ETH-LAD, also converts to this compound in the body, which can complicate interpretation.[5][8]

  • Matrix Effects: Complex biological matrices like blood and hair can interfere with analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[4][9]

Q2: My immunoassay screen was positive for LSD/lysergamides, but I can't confirm this compound with LC-MS/MS. What could be the reason?

A: This is a common issue. Immunoassays are designed for screening and can suffer from a lack of specificity.[10]

  • Cross-Reactivity: The antibodies used in the immunoassay may cross-react with other structurally related lysergamides, metabolites, or even unrelated compounds, leading to a presumptive positive result.[11][12][13]

  • Sensitivity Mismatch: Some immunoassays may be more sensitive to certain metabolites than the parent drug.[13] If your confirmation method only targets the parent this compound and its concentration is below the limit of detection, you will not get a confirmation.

  • Confirmation Required: All presumptive positive results from immunoassays must be confirmed with a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to definitively identify and quantify the substance.[10][13]

Q3: What is the recommended method for the definitive quantification of this compound?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard and method of choice for quantifying LSD and its analogs like this compound.[14]

  • High Sensitivity: LC-MS/MS provides the low limits of detection (LOD) and quantification (LOQ) necessary to measure the trace concentrations of this compound found in biological samples.[14][15]

  • High Specificity: The technique can differentiate this compound from its isomers and other structurally similar compounds based on both chromatographic retention time and specific mass-to-charge ratio transitions.[16][17]

  • Limitations of Other Methods: Gas chromatography-mass spectrometry (GC-MS) is generally not suitable due to the low volatility and thermal instability of lysergamides, which often requires a derivatization step.[14][15]

Q4: How should I handle and store biological samples to prevent this compound degradation?

A: Proper sample handling is critical to prevent analyte loss.

  • Protection from Light: Collect and store samples in amber or foil-wrapped tubes to protect them from light.

  • Temperature Control: Samples should be immediately refrigerated and frozen at -20°C or lower for long-term storage.[4][18] Stability studies show that storage at 4°C or 20°C can lead to a significant drop in the concentration of psychoactive substances.[18]

  • Avoid Inappropriate Solvents: Methanol has been shown to cause alcoholysis of some LSD analogs and should be used with caution.[19]

  • Preservatives: For some lysergamides, the use of sodium fluoride (NaF) as a preservative has been shown to improve stability in blood and urine samples.[7]

Q5: I am observing very low or inconsistent recovery after sample extraction. How can I troubleshoot this?

A: Low recovery is often related to the extraction method or analyte degradation.

  • Optimize Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques.[9] You may need to optimize the choice of solvent, pH, and elution conditions to improve recovery for this compound.

  • Adsorption: Lysergamides are known to adsorb to glass surfaces. Using silanized glassware or adding ethylene glycol to samples can help mitigate this issue and improve sensitivity.[20]

  • Check for Degradation: Review your entire workflow for potential exposure to heat, light, or incompatible solvents. Ensure samples remain cold during processing.

  • Internal Standards: Use a stable, isotopically labeled internal standard for this compound, if available, to correct for analyte loss during sample preparation and instrumental analysis.

Troubleshooting Guides

Guide 1: Low or No Analyte Signal in LC-MS/MS

If you are experiencing a weak or absent signal for this compound, follow this diagnostic workflow.

G start Low or No This compound Signal check_instrument Step 1: Verify Instrument Performance (Run System Suitability Test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_sample_prep Step 2: Evaluate Sample Preparation sample_prep_ok Recovery OK? check_sample_prep->sample_prep_ok check_stability Step 3: Investigate Analyte Stability stability_ok Degradation Evident? check_stability->stability_ok instrument_ok->check_sample_prep Yes instrument_fail Troubleshoot LC-MS/MS: - Clean Ion Source - Check Column - Recalibrate instrument_ok->instrument_fail No sample_prep_ok->check_stability Yes sample_prep_fail Optimize Extraction: - Test different SPE/LLE conditions - Check pH - Use silanized vials sample_prep_ok->sample_prep_fail No stability_fail Improve Sample Handling: - Use fresh samples - Protect from light/heat - Check storage conditions stability_ok->stability_fail Yes conclusion Consider Low Dose: Concentration may be below detection limits stability_ok->conclusion No

Caption: Troubleshooting workflow for low this compound signal.
Guide 2: Differentiating this compound from Isomers

Distinguishing between isomers like this compound and EIPLA is critical for accurate identification.[17]

  • Chromatographic Separation: The primary method for resolving isomers is to optimize your HPLC/UHPLC method.

    • Action: Experiment with different column chemistries (e.g., C18, PFP), mobile phase compositions, and gradients to achieve baseline separation.

  • Mass Spectral Analysis: Isomers will have the same parent mass but may produce different fragment ions upon collision-induced dissociation (CID).

    • Action: Carefully compare the product ion mass spectra of your unknown peak with reference spectra for this compound and its known isomers. Structural differences, such as the position of the ethyl group, can lead to unique fragmentation patterns.[16][17]

Quantitative Data Summary

Due to the limited availability of specific validation data for this compound, the following table summarizes published quantification limits for LSD and its metabolites, which require similar analytical sensitivity.

AnalyteMatrixMethodLOQ (ng/mL)LOD (ng/mL)Reference
LSDPlasmaLC-MS/MS0.050.01[4]
iso-LSDPlasmaLC-MS/MS0.050.01[4]
O-H-LSDPlasmaLC-MS/MS0.10.01[4]
LSDBloodLC-MS/MS0.025-[14]
O-H-LSDBloodLC-MS/MS0.0125-[14]
LSDUrineLC-MS/MS0.02-[21]
iso-LSDUrineLC-MS/MS0.02-[21]
LSDUrine/BloodHPLC-Fluorescence<0.05<0.05[20]

Experimental Protocols

Protocol: General LC-MS/MS Method for Lysergamide Quantification

This protocol is a generalized procedure adapted from validated methods for LSD and its analogs.[4][14][21] It should be fully validated for this compound before use.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of biological sample (e.g., blood, urine) into a silanized glass tube.

  • Add an appropriate internal standard.

  • Add 1 mL of a suitable buffer to adjust pH (e.g., carbonate buffer, pH 9).

  • Add 5 mL of an extraction solvent (e.g., a mixture of chloroform and isopropanol).

  • Vortex for 1 minute and centrifuge for 10 minutes at 3000 rpm.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient might start at 95% A, ramping to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing pure standards.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Biological Sample (Blood, Urine, etc.) extract 2. Liquid-Liquid or Solid-Phase Extraction sample->extract evap 3. Evaporation extract->evap reconstitute 4. Reconstitution evap->reconstitute inject 5. Injection into UHPLC System reconstitute->inject separate 6. Chromatographic Separation (C18) inject->separate ionize 7. Ionization (ESI+) separate->ionize detect 8. MS/MS Detection (MRM) ionize->detect data 9. Data Processing & Quantification detect->data

Caption: General workflow for this compound quantification by LC-MS/MS.
Metabolic Considerations: The Role of Prodrugs

It is important to be aware of prodrugs like 1-propionyl-ETH-LAD (1P-ETH-LAD), which are designed to metabolize into the active compound.

G prodrug 1P-ETH-LAD (Prodrug) Ingested hydrolysis In-vivo Hydrolysis (e.g., in human serum) prodrug->hydrolysis active This compound (Active Drug) Target for Quantification hydrolysis->active metabolism Further Metabolism (e.g., Hydroxylation, N-dealkylation) active->metabolism metabolites Inactive Metabolites Excreted metabolism->metabolites

Caption: Metabolic conversion of 1P-ETH-LAD to this compound.

This metabolic conversion means that the detection of this compound in a biological sample could originate from the ingestion of either this compound itself or its 1P-ETH-LAD prodrug.[5][7][8] Analytical methods should ideally be able to distinguish between the prodrug and the active compound if the origin of exposure is .

References

Technical Support Center: Improving the Reproducibility of ETH-LAD Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on Reproducibility in Psychedelic Research:

The study of psychedelic compounds, including ETH-LAD (N-ethyl-N-lysergic acid diethylamide), presents unique challenges to experimental reproducibility.[1][2][3][4] Outcomes can be highly sensitive to pharmacological variables, the experimental context (often termed "set and setting"), and the psychological state of the subject.[4] This guide provides a centralized resource to help researchers standardize protocols and troubleshoot common issues, thereby enhancing the reliability and validity of their findings. While specific literature on this compound behavioral studies is limited, the principles outlined here are extrapolated from best practices in psychedelic and neuropharmacological research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a psychedelic lysergamide, analogous to LSD.[5][6] Its primary mechanism of action is agonism or partial agonism at serotonin receptors, particularly the 5-HT2A receptor.[5][6][7] Activation of the 5-HT2A receptor is the principal pharmacological target responsible for the behavioral and psychological effects of most classic psychedelics.[8][9][10][11] this compound also shows affinity for other serotonin and dopamine receptors, though the full contribution of these interactions to its behavioral profile is still under investigation.[6]

Q2: What are the main sources of variability in rodent behavioral studies with compounds like this compound?

A2: Key sources of variability include:

  • Pharmacological Factors: Purity of the compound, stability of the solution, precise dosage, and route of administration.

  • Animal Factors: Species and strain of the animal (e.g., C57BL/6J mice are commonly used for head-twitch response studies), sex, age, weight, and individual differences in receptor density or metabolism.[12]

  • Environmental Factors ("Setting"): Lighting conditions (psychedelics can alter light sensitivity), ambient noise, temperature, and the novelty of the testing arena.

  • Procedural Factors: Handling stress, time of day for testing (circadian rhythms), habituation protocols, and the presence or absence of other animals.

  • Observer Bias: Subjectivity in scoring behaviors, particularly if not using automated tracking systems.

Q3: How can I standardize the experimental environment to minimize variability?

A3: To standardize the environment, you should:

  • Control Lighting: Use a consistent, low-level light source for all testing. Specify the lux level in your methodology.

  • Manage Auditory Stimuli: Conduct experiments in a sound-attenuated room or use a white noise generator to mask external sounds.

  • Maintain Stable Temperature: Keep the room and testing arenas at a constant, species-appropriate temperature.

  • Consistent Acclimation: Ensure all animals undergo the same acclimation period to the testing room (e.g., 60 minutes) and the specific apparatus (e.g., 10-15 minutes) before drug administration.

  • Standardize Handling: Handle all animals in the same gentle manner for the same duration prior to testing.

Q4: What behavioral assays are most relevant for assessing the psychedelic-like effects of this compound in rodents?

A4: The most established and translationally relevant assays are:

  • Head-Twitch Response (HTR): This is a rapid, side-to-side head movement in rodents that is highly correlated with 5-HT2A receptor activation and the hallucinogenic potential of a compound in humans.[8][13][14][15] It is considered a primary behavioral proxy for psychedelic effects.[12]

  • Locomotor Activity (LMA): Typically assessed in an open-field arena, LMA can reveal dose-dependent effects on stimulation, sedation, or anxiety-like behaviors (e.g., thigmotaxis or center avoidance). Psychedelics can have complex, sometimes biphasic, effects on locomotion.[16][17][18]

  • Drug Discrimination: This is a more complex operant conditioning paradigm where animals are trained to recognize the subjective effects of a drug and differentiate it from a vehicle. It is a powerful tool for assessing the similarity of novel compounds to known psychedelics.

Troubleshooting Guides

Issue 1: High variability in head-twitch response (HTR) counts between animals in the same dose group.

Potential Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent injection technique (e.g., intraperitoneal, subcutaneous). Verify the concentration and homogeneity of your drug solution before each experiment.
Genetic Variability Use a genetically homogenous, inbred strain of mice (e.g., C57BL/6J) to reduce inter-individual differences.
Environmental Stressors Minimize noise and light fluctuations during the observation period. Ensure animals are properly habituated to the observation chambers.
Observer Error If scoring manually, have two independent, blinded observers score the videos. Better yet, use an automated system like a head-mounted magnetometer or a machine-learning-based video analysis tool (e.g., DeepLabCut) for objective quantification.[12]

Issue 2: The expected inverted U-shaped dose-response curve for HTR is not observed.

Potential Cause Troubleshooting Step
Inappropriate Dose Range The dose range may be too narrow or on the wrong part of the curve. Psychedelics often show an inverted U-shaped dose-response for HTR.[13][14][19] Conduct a wider dose-range finding study, including both lower and higher doses than initially planned.
Observation Time Window The peak effect of this compound may occur earlier or later than anticipated. Run a time-course study with a single, effective dose to determine the time of peak HTR activity, and center your observation window around that peak.
Receptor Desensitization At very high doses, rapid 5-HT2A receptor desensitization or engagement of inhibitory feedback loops can lead to a decrease in HTR. This is a known pharmacological phenomenon.[13]

Issue 3: Conflicting locomotor activity (LMA) results (e.g., hyperactivity in one experiment, hypoactivity in another).

Potential Cause Troubleshooting Step
Interaction with Environment Novelty The effect of psychedelics on LMA can depend on the novelty of the environment. A novel environment may induce hyperactivity, while a familiar one may result in hypoactivity or stereotyped behaviors. Standardize the habituation protocol for the open-field arena across all experiments.
Time-Dependent Effects Psychedelic effects evolve over time. Initial phases might be characterized by hyperactivity, followed by a period of quietude or reduced locomotion. Analyze LMA data in discrete time bins (e.g., 5-minute intervals) to capture the dynamic changes over the entire session.[17]
Dose-Dependent Biphasic Effects Low doses of a psychedelic might increase locomotor activity, while higher doses may suppress it. Ensure your dose-response study covers a wide enough range to detect such biphasic effects.

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

This protocol provides a standardized method for quantifying the 5-HT2A receptor-mediated HTR, a primary behavioral proxy for psychedelic activity.

1. Animals:

  • Species/Strain: Male C57BL/6J mice (8-12 weeks old).

  • Housing: Group-housed (4-5 per cage) with a 12:12 hour light/dark cycle. Food and water available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least 7 days and to the testing room for at least 60 minutes prior to the experiment.

2. Drug Preparation:

  • Compound: this compound tartrate salt.

  • Vehicle: 0.9% sterile saline.

  • Preparation: Prepare solutions fresh on the day of the experiment. Protect from light. Vortex thoroughly to ensure complete dissolution. Doses should be calculated based on the freebase weight of the compound.

3. Procedure:

  • Habituation: Place each mouse individually into a clear polycarbonate observation chamber (e.g., 15x15x20 cm) and allow it to habituate for 10-15 minutes.

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Observation: Immediately after injection, return the mouse to its observation chamber. Record behavior via a high-frame-rate video camera for 30-60 minutes.

  • Scoring: A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not associated with grooming. Scoring should be performed by a trained observer blinded to the treatment conditions. Alternatively, use an automated tracking system.[12] Tally the total number of head twitches for each animal during the observation period.

4. Data Analysis:

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control. Data are typically presented as mean HTR counts ± SEM.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and meta-analysis.

Table 1: Dose-Response Effect of this compound on Head-Twitch Response (HTR) in C57BL/6J Mice

Treatment GroupDose (mg/kg, IP)nMean HTR Counts (± SEM)p-value (vs. Vehicle)
Vehicle0101.2 ± 0.4-
This compound0.051015.6 ± 2.1<0.01
This compound0.101035.8 ± 4.5<0.001
This compound0.201052.1 ± 6.3<0.001
This compound0.401031.5 ± 5.0<0.001
Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Locomotor Activity in an Open-Field Test

Treatment GroupDose (mg/kg, IP)nTotal Distance Traveled (m ± SEM)Time in Center Zone (s ± SEM)
Vehicle01245.3 ± 3.168.2 ± 5.9
This compound0.101238.1 ± 2.855.4 ± 6.2
This compound0.201225.7 ± 2.2 34.1 ± 4.1
*Data are hypothetical. *p < 0.01 vs. Vehicle.

Mandatory Visualizations

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq_protein Gq/11 Receptor->Gq_protein Activates ETH_LAD This compound ETH_LAD->Receptor Binds & Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Neuronal Excitability & Behavioral Effects (e.g., HTR) Ca_release->Downstream PKC->Downstream

Simplified 5-HT2A receptor signaling pathway activated by this compound.[8][9][10]

G start Start: Animal Acclimation prep Prepare Drug Solutions (this compound & Vehicle) start->prep habituation Habituate Animal to Testing Apparatus prep->habituation admin Administer Drug/Vehicle (e.g., IP Injection) habituation->admin record Record Behavior (e.g., Video for 30-60 min) admin->record score Blinded Scoring of Behavior (Manual or Automated) record->score analyze Statistical Analysis (e.g., ANOVA) score->analyze end End: Report Results analyze->end

General experimental workflow for a rodent behavioral study.

G start Unexpected Result: No significant HTR effect check_dose Was a full dose-response curve tested? start->check_dose check_compound Is the compound integrity and solution concentration verified? check_dose->check_compound Yes run_full_curve Action: Run broader dose-range study check_dose->run_full_curve No check_strain Is the correct animal strain being used? check_compound->check_strain Yes verify_compound Action: Verify compound purity (e.g., HPLC/MS) check_compound->verify_compound No verify_strain Action: Confirm animal strain and source check_strain->verify_strain No end_issue Potential Issue Identified check_strain->end_issue Yes run_full_curve->end_issue verify_compound->end_issue verify_strain->end_issue

A logical troubleshooting guide for absent head-twitch response (HTR).

References

Proper handling and storage of ETH-LAD analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper handling, storage, and analysis of ETH-LAD (N6-ethyl-6-nor-lysergic acid diethylamide) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound analytical standards?

A1: Proper storage is critical to maintain the integrity and stability of this compound standards. Both solid (neat) material and solutions should be stored in a cool, dry, and dark environment to prevent degradation.[1]

  • Long-Term Storage: For optimal stability, especially for solutions, storage at -20°C is recommended.[2][3] An this compound solution in acetonitrile has been shown to be stable for at least two years under these conditions.[3]

  • Protection from Light: this compound, like other lysergamides, is sensitive to light.[4] Always use amber or opaque containers to protect the standard from light exposure.[1][4]

  • Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[1] For volatile standards, sealed glass vials are preferable to plastic containers, which may react with the analyte or solvent.[5]

Q2: What is the best solvent for preparing this compound standard solutions?

A2: Acetonitrile is a commonly used and recommended solvent for preparing this compound solutions for analytical purposes.[2][3] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, other solvents like diethyl ether, tert-butyl methyl ether, dichloromethane, and acetone have also demonstrated good sensitivity and stability for related lysergamides.[6] It is crucial to avoid alcoholic solvents like methanol or ethanol for GC-MS, as they can cause degradation (hydrolysis) of similar compounds in the hot injector port.[7]

Q3: How stable is this compound in solution?

A3: While specific long-term stability studies on this compound under various conditions are limited, data from the closely related compound LSD provides valuable insights. LSD is known to be unstable with prolonged exposure to heat, light, and alkaline conditions.[4] An this compound solution in acetonitrile is stable for at least 2 years when stored protected from light at -20°C.[3] For maximum stability, it is crucial to control these environmental factors.

Q4: What are the primary safety precautions for handling this compound?

A4: this compound is a potent psychoactive compound and should be handled with extreme care in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][8]

  • Ventilation: Handle solid material and prepare solutions in a fume hood to avoid inhalation of airborne particles or vapors.[9]

  • Controlled Access: As a potent compound, likely subject to regulation similar to LSD (a Schedule I substance), access should be strictly controlled.[5] Maintain accurate records of use and store the material in a secure, locked location.

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for controlled and hazardous substances.[5][10] The substance must be rendered "non-retrievable".[11][12]

Stability of Lysergamide Analytical Standards

The following table summarizes stability data and recommendations, largely inferred from studies on the closely related and well-researched compound, LSD.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term stability.[3]Studies on LSD show significant degradation at elevated temperatures (37°C and 45°C) over 4 weeks.[4]
Light Store in amber or opaque containers, in the dark.[1][4]LSD is highly sensitive to light, which can cause rapid degradation.[4]
pH Maintain neutral or slightly acidic conditions.LSD shows epimerization to iso-LSD under alkaline conditions, especially when heated.[4]
Solvent Use acetonitrile for LC-MS.[2] Avoid methanol/ethanol for GC-MS.[7]Alcoholic solvents can cause hydrolysis of related lysergamides in the GC injector.[7]
Additives Consider adding EDTA to solutions.Trace metal ions can catalyze the decomposition of LSD; EDTA can prevent this.[4]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution (1 mg/mL)
  • Safety First: Don appropriate PPE (lab coat, gloves, safety glasses) and perform all operations in a certified chemical fume hood.

  • Weighing: Accurately weigh approximately 1 mg of the this compound analytical standard (solid form) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a 1 mL amber volumetric flask.

  • Solvent Addition: Add a small amount of LC-MS grade acetonitrile to dissolve the solid completely.

  • Dilution to Volume: Once dissolved, carefully add acetonitrile to the 1 mL mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled amber vial with a PTFE-lined cap and store it at -20°C.

Protocol 2: Preparation of Calibration Curve Standards
  • Safety First: Work in a fume hood and wear appropriate PPE.

  • Serial Dilution: Using the 1 mg/mL stock solution, perform serial dilutions with acetonitrile to prepare a series of calibration standards. For example, to create a 100 µg/mL standard, transfer 100 µL of the stock solution into a 1 mL volumetric flask and dilute to the mark with acetonitrile.

  • Range: Prepare a range of standards that will bracket the expected concentration of the analyte in your samples. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Storage: Store the calibration standards in the same manner as the stock solution (-20°C, protected from light).

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing or Broadening 1. Active sites on the column or liner. 2. Contamination of the column inlet.[13] 3. Injection of a large sample volume.1. Use a deactivated liner and column. 2. Trim the first few centimeters of the column or replace it. 3. Reduce the injection volume.
Appearance of Unexpected Peaks (e.g., LSD) 1. Degradation in the GC injector port.[7] 2. Use of reactive solvents like methanol or ethanol.[7]1. Lower the injector temperature if possible, while maintaining good chromatography.[14] 2. Change the solvent to a non-alcoholic one such as acetonitrile, acetone, or dichloromethane.[6]
Low Signal/Poor Sensitivity 1. Degradation of the standard. 2. Adsorption of the analyte in the system. 3. Contamination of the ion source.1. Prepare fresh standards from solid material. 2. Use a deactivated liner and column. 3. Clean the ion source according to the manufacturer's instructions.
LC-MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Retention Time Shifts 1. Change in mobile phase composition. 2. Column degradation or equilibration issues. 3. Pump malfunction.1. Prepare fresh mobile phase. Ensure accurate composition. 2. Flush and re-equilibrate the column. If the problem persists, replace the column. 3. Check pump performance and seals.
Poor Peak Shape (Tailing) 1. Secondary interactions with the column stationary phase.[13] 2. Column contamination or void.[13] 3. Mismatch between injection solvent and mobile phase.1. Adjust mobile phase pH or use a different column chemistry. 2. Flush the column with a strong solvent. Reverse flush if recommended by the manufacturer. Replace if necessary. 3. Ensure the injection solvent is weaker than or matches the initial mobile phase.
Signal Suppression or Enhancement (Matrix Effects) 1. Co-eluting compounds from the sample matrix interfering with ionization.[15] 2. High concentration of non-volatile buffers.1. Improve sample clean-up (e.g., using solid-phase extraction). 2. Adjust chromatography to separate the analyte from interfering compounds. 3. Use a stable isotope-labeled internal standard. 4. Reduce the concentration of non-volatile additives in the mobile phase.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis weigh Weigh Solid Standard dissolve Dissolve in Acetonitrile weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute cal_standards Create Calibration Standards dilute->cal_standards instrument LC-MS or GC-MS Analysis cal_standards->instrument Calibrate sample_prep Prepare Sample (e.g., Extraction) sample_prep->instrument Inject data Data Acquisition & Processing instrument->data

Caption: Workflow for the preparation and analysis of this compound standards.

troubleshooting_tree cluster_gcms GC-MS Issues cluster_lcms LC-MS Issues start Poor Chromatographic Result q1 Which Analytical Technique? start->q1 gc_q1 Unexpected Peaks Present? q1->gc_q1 GC-MS lc_q1 Retention Time Shifting? q1->lc_q1 LC-MS gc_a1 Check for Injector Degradation. Change Solvent from MeOH/EtOH. gc_q1->gc_a1 Yes gc_q2 Poor Peak Shape? gc_q1->gc_q2 No gc_a2 Check Liner/Column Activity. Reduce Injection Volume. lc_a1 Check Mobile Phase & Column Equilibration. lc_q1->lc_a1 Yes lc_q2 Poor Peak Shape (Tailing)? lc_q1->lc_q2 No lc_a2 Adjust Mobile Phase. Check for Column Contamination.

Caption: A logical troubleshooting tree for common this compound analysis issues.

References

Technical Support Center: ETH-LAD Stability and Solvent Choice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ETH-LAD (N6-ethyl-6-nor-lysergic acid diethylamide) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of this compound, with a particular focus on the impact of solvent selection on its stability.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of lysergamides like this compound is primarily influenced by temperature, light, pH, and the presence of oxygen and metal ions.[1][2] For instance, studies on the closely related compound LSD have shown significant degradation at elevated temperatures (37°C and 45°C) and in alkaline pH conditions.[3] Exposure to light, especially UV light, can also lead to degradation.[3][4] Therefore, proper storage in a cool, dark, and inert environment is crucial.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific quantitative stability data for this compound in a wide range of solvents is limited in publicly available literature, general guidelines for lysergamides suggest that aprotic solvents may be preferable for long-term storage to prevent hydrolysis. For analytical purposes, chloroform has been used for dissolving this compound prior to GC-MS analysis.[5][6] A study on various LSD analogs suggests that solvents like diethyl ether, tert-butyl methyl ether, dichloromethane, and acetone provide good sensitivity and stability, while methanol can cause alcoholysis, potentially leading to inaccurate results.[7]

Q3: Can I use water to dissolve this compound?

A3: While this compound may be soluble in water, especially as a salt, aqueous solutions are generally not recommended for long-term storage of lysergamides due to the risk of hydrolysis and epimerization, particularly at non-neutral pH and higher temperatures.[2][8] If an aqueous solution is necessary for an experiment, it is advisable to prepare it fresh and use it promptly.

Q4: What are the known degradation products of this compound?

A4: When subjected to GC-MS analysis, this compound has been observed to form three minor degradation products, which are suspected to be isomeric species.[5] This degradation was not observed under HPLC conditions.[5] For the parent compound LSD, a common degradation product is iso-LSD, formed through epimerization under heat and alkaline conditions.[3][8] It is plausible that this compound could undergo similar degradation pathways.

Q5: How should I store my this compound solutions for long-term stability?

A5: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere. If a solution is required, dissolving it in a suitable anhydrous aprotic solvent and storing it in a tightly sealed container at low temperatures (e.g., in a freezer) is advisable.[9] It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.[9]

Troubleshooting Guides

Issue: Unexpected or inconsistent analytical results.
Possible Cause Troubleshooting Steps
Degradation during analysis This compound can degrade during GC-MS analysis, forming isomeric byproducts.[5] Consider using a less harsh analytical method such as HPLC, which has been shown not to cause this degradation.[5]
Solvent-induced degradation Protic solvents like methanol have been shown to cause alcoholysis in some LSD analogs.[7] If using a protic solvent, consider switching to an aprotic solvent like acetone or dichloromethane for sample preparation.[7]
Improper storage of stock solutions Long-term storage in solution, especially at room temperature or in the presence of light, can lead to degradation.[3] Prepare fresh solutions for each experiment or store stock solutions in an appropriate solvent at low temperatures in the dark.[9]
Issue: Loss of potency of this compound samples over time.
Possible Cause Troubleshooting Steps
Exposure to light, heat, or oxygen Lysergamides are sensitive to these environmental factors.[1] Store solid samples and solutions in amber vials, purged with an inert gas like argon or nitrogen, and keep them in a freezer.[3][9]
Inappropriate solvent choice Aqueous or protic solvents can lead to hydrolysis and other degradation pathways over time.[2] For long-term storage, use a high-purity, anhydrous aprotic solvent.
pH-related degradation Alkaline conditions can accelerate the epimerization of lysergamides to their less active iso-forms.[8] If working with buffered solutions, ensure the pH is neutral or slightly acidic.

Data Presentation

Table 1: Summary of Analytical Conditions for this compound

Analytical Method Solvent Key Parameters Observed Degradation Reference
GC-MSChloroformInitial Temp: 80°C, Ramp: 15°C/min to 280°CFormation of three minor isomeric degradation products.[5][6]
HPLC-DADNot specified-No degradation was observed under HPLC conditions.[5]

Table 2: Stability of LSD under Various Conditions (as a proxy for this compound)

Condition Time Observed Degradation Reference
25°C in the darkUp to 4 weeksNo significant loss in concentration.[3]
37°C in the dark4 weeks~30% loss in concentration.[3]
45°C in the dark4 weeks~40% loss in concentration.[3]
Alkaline pH, prolonged heat-10-15% epimerization to iso-LSD.[3]
Acidic pH, prolonged heat-<5% epimerization to iso-LSD.[3]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound[5][6]
  • Sample Preparation: Dissolve approximately 2 mg of this compound in 1.5 mL of chloroform.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system with splitless injection.

  • GC Column: Use a fused silica capillary DB-1 column (30 m × 0.25 mm, film thickness 0.25 µm).

  • Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase temperature to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 21 minutes.

  • Injector and Transfer Line Temperatures: Set the injector temperature to 220°C and the transfer line temperature to 280°C.

  • Mass Spectrometry:

    • Ion source temperature: 175°C.

    • Emission current: 200 µA.

    • Scan range: m/z 29 to 600.

    • Scan time: 1 second.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Analysis cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_solid This compound (Solid) dissolve Dissolve in Solvent prep_solid->dissolve prep_solution This compound Solution dissolve->prep_solution storage_temp Temperature Variation prep_solution->storage_temp Expose to Conditions storage_light Light Exposure prep_solution->storage_light Expose to Conditions storage_solvent Solvent Type prep_solution->storage_solvent Expose to Conditions hplc HPLC Analysis storage_temp->hplc gcms GC-MS Analysis storage_temp->gcms storage_light->hplc storage_light->gcms storage_solvent->hplc storage_solvent->gcms quantify Quantify Degradation hplc->quantify identify Identify Byproducts hplc->identify gcms->quantify gcms->identify

Caption: Workflow for assessing this compound stability.

signaling_pathway Simplified Serotonergic Signaling of this compound eth_lad This compound receptor_5ht2a 5-HT2A Receptor eth_lad->receptor_5ht2a High Affinity Agonist receptor_d2 D2 Receptor eth_lad->receptor_d2 High Affinity Agonist downstream Downstream Signaling (e.g., Phospholipase C activation) receptor_5ht2a->downstream receptor_d2->downstream response Psychedelic Effects downstream->response

Caption: this compound's primary receptor interactions.[5][10]

References

Technical Support Center: Isolating ETH-LAD Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and analysis of ETH-LAD metabolites. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound metabolites?

A1: The main challenges stem from the low concentrations of metabolites in biological samples, the inherent instability of lysergamides, and the presence of multiple isomers and structurally similar compounds that can interfere with analysis.[1][2] Additionally, matrix effects, such as ion suppression in LC-MS analysis, can significantly impact sensitivity and accuracy.[3]

Q2: What are the expected major metabolic pathways for this compound?

A2: Based on studies of similar lysergamides, the primary metabolic pathways for this compound are expected to include N-dealkylation of the N6-ethyl group, hydroxylation on the lysergamide core structure, and subsequent glucuronide conjugation.[4][5] In vitro studies with human liver microsomes have identified several phase I metabolites for related compounds, providing a strong indication of the expected biotransformations for this compound.[4]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting the low concentrations of metabolites typically found in biological matrices.[2][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to improve the volatility and thermal stability of the analytes.[1][7]

Q4: How can I improve the recovery of this compound metabolites from complex matrices like plasma or urine?

A4: Optimizing your sample preparation protocol is key. Solid-phase extraction (SPE) is a highly effective technique for cleaning up and concentrating analytes from biological fluids.[2] Careful selection of the SPE sorbent and optimization of the wash and elution steps are critical for maximizing recovery. Additionally, for glucuronide conjugates, enzymatic hydrolysis is necessary to cleave the glucuronic acid moiety prior to extraction.[8][9][10]

Troubleshooting Guides

Low Analyte Recovery During Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Steps
Analyte found in the load fraction Incorrect sorbent choice for the analyte's polarity.Select a sorbent with appropriate retention characteristics for your target metabolites (e.g., reversed-phase for non-polar to moderately polar compounds).
Sample solvent is too strong, causing premature elution.Dilute the sample with a weaker solvent before loading onto the SPE cartridge.
Incorrect pH of the sample.Adjust the sample pH to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents.
Overloading the SPE cartridge.Use a larger sorbent bed mass or reduce the sample volume.
Analyte found in the wash fraction Wash solvent is too strong.Decrease the percentage of organic solvent in the wash solution.
Incorrect pH of the wash solvent.Maintain the pH of the wash solvent to be similar to the loading conditions to ensure the analyte remains retained.
No analyte detected in any fraction Analyte is irreversibly bound to the sorbent.Use a stronger elution solvent. Consider adding a small percentage of a modifier (e.g., acid or base) to the elution solvent to disrupt strong interactions.
Analyte has degraded on the column.Ensure samples and extracts are kept cool and protected from light. Use fresh solvents and process samples promptly.
Signal Instability and Ion Suppression in LC-MS/MS Analysis
Symptom Possible Cause Troubleshooting Steps
Poor peak shape and low signal intensity Ion suppression from co-eluting matrix components.Optimize chromatographic separation to move the analyte peak away from regions of ion suppression. Improve sample cleanup to remove interfering matrix components.[3]
Analyte chelation with metal components of the HPLC system.Consider using a metal-free or PEEK-lined column and tubing, especially if working with compounds prone to metal adduction.[11]
Inconsistent retention times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
High background noise Contaminated solvent or system.Use high-purity LC-MS grade solvents. Flush the system with a strong solvent mixture to remove contaminants.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound Metabolites from Urine

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Pre-treatment:

  • To 1 mL of urine, add an internal standard.

  • If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis (see Protocol 2).

  • Adjust the sample pH to ~6.0 with a suitable buffer.

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

3. Sample Loading:

  • Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of deionized water to remove salts and polar impurities.

  • Wash with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

5. Elution:

  • Elute the metabolites with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). A second elution may be performed to ensure complete recovery.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis of Glucuronide Metabolites

1. Sample Preparation:

  • To 1 mL of urine, add 50 µL of a β-glucuronidase solution. The optimal enzyme concentration and incubation conditions should be determined empirically.[8][9][10]

2. Incubation:

  • Incubate the sample at a specified temperature (e.g., 37-55°C) for a duration of 30 minutes to 2 hours.[8][10] Some modern recombinant enzymes can achieve complete hydrolysis in shorter times at room temperature.[9]

3. Termination of Reaction:

  • Stop the reaction by adding a precipitating agent like ice-cold acetonitrile or by proceeding directly to SPE.

Protocol 3: LC-MS/MS Analysis of this compound Metabolites

LC Parameters:

  • Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.[12]

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[12]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.[12]

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: These will need to be determined for each specific metabolite by direct infusion of standards or from high-resolution mass spectrometry data.

  • Source Parameters (e.g., Gas Temperatures, Voltages): Optimize for the specific instrument and analytes.

Data Presentation

Table 1: Hypothetical Recovery Rates of this compound Metabolites using Different SPE Sorbents

MetaboliteSorbent TypeAverage Recovery (%)Standard Deviation (%)
Hydroxy-ETH-LADC18855.2
Mixed-Mode Cation Exchange924.8
N-desethyl-ETH-LADC18886.1
Mixed-Mode Cation Exchange954.5

Note: This table is for illustrative purposes. Actual recovery rates must be determined experimentally.

Visualizations

ETH_LAD_Metabolic_Pathway ETH_LAD This compound PhaseI Phase I Metabolism ETH_LAD->PhaseI Hydroxy_ETH_LAD Hydroxy-ETH-LAD PhaseI->Hydroxy_ETH_LAD Hydroxylation (CYP450) N_desethyl_ETH_LAD N-desethyl-ETH-LAD PhaseI->N_desethyl_ETH_LAD N-dealkylation (CYP450) PhaseII Phase II Metabolism Hydroxy_ETH_LAD->PhaseII N_desethyl_ETH_LAD->PhaseII Glucuronide_Conjugate This compound Metabolite Glucuronide PhaseII->Glucuronide_Conjugate Glucuronidation (UGT) Excretion Excretion Glucuronide_Conjugate->Excretion

Caption: Proposed metabolic pathway of this compound.

SPE_Workflow start Start: Urine Sample pretreatment Sample Pre-treatment (Hydrolysis, pH adjustment) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading wash1 Wash 1 (Aqueous) loading->wash1 wash2 Wash 2 (Weak Organic) wash1->wash2 elution Elution (Strong Organic) wash2->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General workflow for SPE of this compound metabolites.

Troubleshooting_Logic start Low Analyte Recovery? check_load Analyte in Load Fraction? start->check_load Yes check_wash Analyte in Wash Fraction? check_load->check_wash No solution_load Adjust Loading Conditions: - Weaker sample solvent - Correct pH - Check sorbent choice check_load->solution_load Yes check_elution Analyte in Elution Fraction? check_wash->check_elution No solution_wash Adjust Wash Conditions: - Weaker wash solvent check_wash->solution_wash Yes no_analyte No Analyte Detected check_elution->no_analyte Yes solution_elution Adjust Elution Conditions: - Stronger elution solvent check_elution->solution_elution No solution_no_analyte Investigate Degradation or Irreversible Binding no_analyte->solution_no_analyte

Caption: Troubleshooting logic for low SPE recovery.

References

Addressing the sensitive dose-response curve of ETH-LAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with ETH-LAD, a potent lysergamide analogue. This guide addresses the compound's sensitive dose-response curve and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dose-response curve considered sensitive?

A1: this compound (6-ethyl-6-nor-lysergic acid diethylamide) is a semisynthetic psychedelic of the lysergamide class, structurally related to LSD.[1] Its dose-response curve is considered particularly sensitive because small changes in dosage can lead to significant and sometimes unpredictable variations in the intensity of effects. Anecdotal and preclinical data suggest that higher doses may produce a non-linear increase in adverse physical and psychological effects.

Q2: What are the primary molecular targets of this compound?

A2: The primary molecular target for this compound's psychedelic effects is the serotonin 5-HT2A receptor, where it acts as a potent agonist.[2] It also exhibits high affinity for dopamine D1 and D2 receptors.[2]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: Lysergamides like this compound are sensitive to light, heat, and air. To ensure stability, this compound should be stored in a cool, dark, and inert environment, such as in an amber vial under an inert gas (e.g., argon or nitrogen) at -20°C for long-term storage.[3][4] For short-term use, storage at 4°C in the dark is acceptable. Avoid repeated freeze-thaw cycles.

Q4: Are there any known impurities or degradation products of this compound to be aware of during analytical experiments?

A4: Under certain gas chromatography-mass spectrometry (GC-MS) conditions, this compound can form degradation products that may appear as isomeric species.[2] It is also important to consider the potential for epimerization to iso-ETH-LAD under alkaline conditions and prolonged exposure to heat.[3] High-performance liquid chromatography (HPLC) is a more suitable method for analyzing this compound without inducing degradation.[2]

Troubleshooting Guides

Inconsistent Results in In Vitro Assays
Issue Potential Cause Troubleshooting Steps
High variability in receptor binding affinity (Ki) values - Ligand degradation due to improper storage or handling. - Inconsistent cell membrane preparation. - Pipetting errors, especially with low concentrations.- Verify the integrity of your this compound stock solution using HPLC. - Prepare fresh dilutions for each experiment. - Standardize your membrane preparation protocol and ensure consistent protein concentrations. - Use calibrated pipettes and perform serial dilutions carefully.
Low signal-to-noise ratio in cell-based functional assays (e.g., calcium imaging, IP1 accumulation) - Low receptor expression in the cell line. - Cell health issues. - Suboptimal assay conditions (e.g., incubation time, temperature).- Confirm 5-HT2A receptor expression in your cell line using a validated positive control agonist. - Ensure cells are healthy and within a consistent passage number range. - Optimize incubation times and temperature for the specific assay.
Unexpected agonist or antagonist activity - Presence of impurities in the this compound sample. - Crosstalk with other receptors expressed in the cell line.- Verify the purity of your this compound sample via analytical methods like LC-MS. - Use a cell line with a well-characterized receptor expression profile or use selective antagonists for other potential targets to confirm specificity.
Variability in In Vivo Animal Studies
Issue Potential Cause Troubleshooting Steps
High inter-individual variation in behavioral responses (e.g., head-twitch response) - Inaccurate dosing due to the high potency of this compound. - Differences in animal metabolism and physiology. - Environmental stressors affecting animal behavior.- Prepare stock solutions and dilutions meticulously. Administer precise volumes based on individual animal weight. - Use a sufficient number of animals to account for biological variability and ensure statistical power. - Acclimatize animals to the experimental environment to minimize stress.
Non-monotonic dose-response curve - This is a known characteristic of some psychedelics. Higher doses can sometimes lead to a decrease in a specific behavioral response due to competing behaviors or adverse effects.- Expand the range of doses tested, including very low and very high doses, to fully characterize the dose-response curve. - Observe and score for any other behaviors that may interfere with the primary endpoint.
Lack of expected psychedelic-like effects - Incorrect route of administration or poor bioavailability. - Degradation of the compound in the dosing solution.- Review the literature for the most effective route of administration for lysergamides in your chosen animal model. - Prepare dosing solutions fresh on the day of the experiment and protect them from light.

Data Presentation

Receptor Binding Affinities of this compound
ReceptorRadioligandKi (nM)Reference
5-HT2A [3H]ketanserin5.1[2]
Dopamine D1 [3H]SCH-2339022.1[2]
Dopamine D2 [3H]spiperone4.4[2]
Reported Effective Doses of this compound in Humans
Dose Range (Oral)Reported EffectsReference
20 - 40 µg Threshold effects[1]
40 - 150 µg Full psychedelic effects[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • [3H]ketanserin (radioligand).

  • Unlabeled ketanserin (for non-specific binding determination).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and liquid scintillation counter.

Methodology:

  • Membrane Preparation: Thaw the 5-HT2A receptor-expressing cell membranes on ice. Homogenize and dilute in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [3H]ketanserin + assay buffer.

    • Non-specific Binding: Membranes + [3H]ketanserin + excess unlabeled ketanserin.

    • Competitive Binding: Membranes + [3H]ketanserin + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like activity of this compound.

Materials:

  • Male C57BL/6J mice.

  • This compound dosing solutions at various concentrations.

  • Vehicle control solution (e.g., saline).

  • Observation chambers.

Methodology:

  • Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before drug administration.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Observation: Immediately after dosing, place the mice individually back into the observation chambers. Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is not part of normal grooming behavior.

  • Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound on HTR.

Mandatory Visualizations

ETH_LAD_Troubleshooting_Workflow cluster_invitro In Vitro Assay Issues cluster_invivo In Vivo Study Challenges invitro_issue Inconsistent In Vitro Results check_ligand Verify Ligand Integrity (HPLC) invitro_issue->check_ligand Purity/Degradation? check_cells Assess Cell Health & Receptor Expression invitro_issue->check_cells Biological Variability? optimize_assay Optimize Assay Parameters invitro_issue->optimize_assay Suboptimal Conditions? invitro_solution Consistent & Reproducible Data check_ligand->invitro_solution check_cells->invitro_solution optimize_assay->invitro_solution invivo_issue Variable In Vivo Responses refine_dosing Refine Dosing Protocol invivo_issue->refine_dosing Dosing Accuracy? control_env Standardize Environment invivo_issue->control_env Environmental Factors? increase_n Increase Sample Size invivo_issue->increase_n Statistical Power? invivo_solution Robust & Interpretable Results refine_dosing->invivo_solution control_env->invivo_solution increase_n->invivo_solution

Troubleshooting workflow for this compound experiments.

HT2A_Signaling_Pathway ETH_LAD This compound HT2A_R 5-HT2A Receptor ETH_LAD->HT2A_R Agonist Binding Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Activate Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., neuronal excitability) Ca_release->Downstream PKC->Downstream Experimental_Workflow start Hypothesis invitro In Vitro Characterization (e.g., Receptor Binding Assay) start->invitro invivo In Vivo Behavioral Assay (e.g., Head-Twitch Response) invitro->invivo Confirm Activity data_analysis Data Analysis & Interpretation invivo->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

References

Technical Support Center: ETH-LAD Administration in Rodent Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the preparation and administration of N6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) in rodent models for preclinical research. All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and adhere to institutional and national safety guidelines for handling potent psychoactive compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key pharmacological properties?

This compound is a semi-synthetic psychedelic of the lysergamide class, structurally related to LSD.[3] It is a potent agonist at serotonin 5-HT₂A receptors, which is believed to mediate its psychedelic-like effects.[4][5] In rodent drug discrimination tests, this compound is reported to be approximately 1.6 to 2.3 times more potent than LSD.[4]

Q2: What are the essential storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark environment.[3] Like other lysergamides, it is sensitive to degradation from heat, light, and alkaline conditions.[6][7][8] Long-term storage at -20°C is recommended, especially for solutions.[9] User reports suggest this compound may be less stable than LSD, showing discoloration over time at room temperature, indicating oxidation or degradation.[10]

Q3: What is a suitable vehicle for administering this compound to rodents?

The selection of an appropriate vehicle is critical and depends on the administration route and the salt form of the compound. This compound base has limited solubility in aqueous solutions.

  • Sterile Saline (0.9% NaCl): This is the preferred vehicle for parenteral routes due to its isotonicity. However, this compound base is poorly soluble. Conversion to a salt (e.g., tartrate) is often necessary to achieve solubility in saline, similar to LSD.[11]

  • Acidified Saline: Adding a small amount of acid (e.g., tartaric acid, citric acid) to sterile saline can help dissolve the freebase form by creating a salt in situ. The final pH of the solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize irritation at the injection site.

  • Dimethyl Sulfoxide (DMSO): While DMSO can dissolve many compounds, it should be used with caution. For in vivo studies, the final concentration of DMSO should typically be kept low (e.g., <5-10%) and diluted with saline or water to avoid toxicity.

  • Acetonitrile: this compound is slightly soluble in acetonitrile (0.1-1 mg/mL), but this solvent is not suitable for direct administration to animals.[9] It may be used to create a high-concentration stock solution that is then further diluted into a biocompatible vehicle.

Q4: How should I sterilize an this compound solution?

This compound is a heat-sensitive molecule and should not be autoclaved. The appropriate method for sterilization is filtration. Use a sterile 0.22 µm syringe filter to sterilize the final solution before administration.[12][13] Ensure the filter material is compatible with the chosen solvent (e.g., PVDF or PES for aqueous solutions, PTFE for solutions with DMSO).[14][15]

Q5: What are the common routes of administration for rodents?

The choice of administration route depends on the experimental goals, such as desired onset and duration of action. Common routes include:[16][17]

  • Intraperitoneal (IP): Offers rapid absorption and is technically straightforward.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV.

  • Intravenous (IV): Provides the most rapid onset and 100% bioavailability but is technically challenging, especially in mice.

  • Oral Gavage (PO): Used to ensure precise oral dosing, though bioavailability may be lower and more variable.

Data Presentation: Summary Tables

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValue / DescriptionReference
IUPAC Name (6aR,9R)-N,N-diethyl-7-ethyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide[4]
Molecular Formula C₂₁H₂₇N₃O[9]
Molecular Weight 337.5 g/mol [9]
Primary Mechanism 5-HT₂A Receptor Agonist[4][5]
Potency (Rodents) ~1.6 - 2.3 times more potent than LSD[4]
Solubility Slightly soluble in acetonitrile (0.1-1 mg/mL)[9]
Stability Sensitive to heat, light, and alkaline conditions[6][8]

Table 2: Comparison of Administration Routes in Rodents

RouteOnset of ActionBioavailabilityTypical Injection Volume (Mouse)Typical Injection Volume (Rat)Notes
IV (Intravenous) Very Rapid (<1 min)100%5 mL/kg5 mL/kgTechnically difficult; requires restraint.
IP (Intraperitoneal) Rapid (5-10 min)High, but variable10 mL/kg10 mL/kgRisk of injection into organs.[17]
SC (Subcutaneous) Slower (15-30 min)Good, less than IV/IP10 mL/kg5 mL/kgSlower absorption can prolong effect.
PO (Oral Gavage) Slowest (20-60 min)Variable (first-pass metabolism)10 mL/kg5 mL/kgRequires proper technique to avoid injury.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Tartrate Solution (100 µg/mL) for IP Injection

This protocol assumes the use of this compound freebase and its conversion to a tartrate salt for solubility in saline.

Materials:

  • This compound (freebase)

  • L-(+)-Tartaric acid

  • Sterile 0.9% saline solution

  • Sterile vials (amber or covered in foil)

  • Calibrated microbalance

  • Sterile 0.22 µm syringe filter (e.g., PVDF)

  • Sterile syringes and needles

Procedure:

  • Calculate Molar Ratio: The molar ratio of this compound to tartaric acid for salt formation is typically 2:1 (bitartrate).

    • Molar Mass (this compound): 337.5 g/mol

    • Molar Mass (Tartaric Acid): 150.09 g/mol

  • Weigh Compounds: In a sterile, light-protected vial, accurately weigh the required amounts. For example, to prepare 10 mL of a 100 µg/mL solution (1 mg total this compound):

    • Weigh 1.0 mg of this compound.

    • Weigh 0.44 mg of tartaric acid ((1 mg / 337.5 g/mol) * 0.5 * 150.09 g/mol).

  • Dissolution: Add a small volume (e.g., 1-2 mL) of sterile 0.9% saline to the vial. Gently vortex or sonicate in a bath until both powders are fully dissolved. The solution should be clear.

  • Final Volume Adjustment: Add sterile saline to reach the final desired volume (10 mL). Mix thoroughly.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a final sterile, light-protected vial.[18]

  • Storage: Label the vial with the compound name, concentration, date, and store at -20°C, protected from light.

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in sterile saline.

  • Cause: this compound freebase has very low aqueous solubility.

  • Solution:

    • Salt Formation: Convert the freebase to a salt (e.g., tartrate, citrate) as described in Protocol 1. This is the most common and effective method for improving the water solubility of lysergamides.[11]

    • pH Adjustment: If using an acidic salt, ensure enough has been added. You can measure the pH and gently adjust it towards neutral (7.0-7.4) after dissolution, but be cautious as increasing the pH too much may cause precipitation.

    • Co-Solvent: As a last resort for specific experimental needs, a small, biocompatible amount of a co-solvent like DMSO or ethanol can be used. Prepare a concentrated stock in the co-solvent and then dilute it into saline. Always check for precipitation after dilution and ensure the final co-solvent concentration is safe for the animal model and administration route.[1]

Issue 2: The prepared solution is cloudy or has visible particulates.

  • Cause: This could be due to incomplete dissolution, precipitation of the compound, or contamination.

  • Solution:

    • Review Protocol: Ensure all calculations and steps in the preparation protocol were followed correctly.

    • Attempt Re-dissolution: Gently warm the solution (not to exceed 37°C) and vortex or sonicate to see if the precipitate dissolves. Lysergamides are heat-sensitive, so avoid excessive heat.[8]

    • Filter: If the cloudiness is due to minor, undissolved particles or contamination, filtering through a 0.22 µm syringe filter during the sterilization step should produce a clear solution. If precipitation is significant, the solution should be remade.

    • Check pH: If the pH of the vehicle is too high (alkaline), it can cause the freebase to precipitate out of a salt solution.

Issue 3: Inconsistent behavioral results between experimental sessions.

  • Cause: This may be due to the degradation of the this compound solution.

  • Solution:

    • Storage: Confirm that the stock and working solutions are stored properly—frozen, in the dark, and in airtight containers.[3]

    • Fresh Preparation: Prepare fresh working solutions from a frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.

    • Light Exposure: Minimize exposure of the solution to light during the entire process, from preparation to injection, by using amber vials and covering syringes.[8]

    • Dosing Accuracy: Ensure consistent and accurate dosing technique, including proper animal restraint and injection placement.

Visualizations: Workflows and Pathways

ETH_LAD_Preparation_Workflow start_node Start: Obtain this compound (Freebase or Salt) calc_node 1. Calculate Mass (Drug, Salt Former, Vehicle) start_node->calc_node weigh_node 2. Weigh Compound(s) (Use calibrated microbalance) calc_node->weigh_node dissolve_node 3. Dissolve in Vehicle (e.g., acidified saline) in light-protected vial weigh_node->dissolve_node qs_node 4. Adjust to Final Volume (QS with vehicle) dissolve_node->qs_node sterilize_node 5. Sterile Filter (0.22 µm syringe filter) qs_node->sterilize_node end_node End: Sterile Solution Ready (Store at -20°C, protected from light) sterilize_node->end_node

Caption: Workflow for preparing a sterile this compound solution for rodent administration.

Troubleshooting_Decision_Tree start Problem: Solution is Cloudy or Precipitated check_solubility Is the compound in its freebase form? start->check_solubility check_ph Is the vehicle pH alkaline (>7.5)? check_solubility->check_ph No convert_salt Action: Convert to a soluble salt (e.g., tartrate) and remake solution. check_solubility->convert_salt Yes check_temp Was the solution stored improperly? check_ph->check_temp No adjust_ph Action: Remake solution with a pH-buffered vehicle closer to neutral. check_ph->adjust_ph Yes remake_fresh Action: Discard and prepare a fresh solution. Store properly. check_temp->remake_fresh Yes

Caption: Troubleshooting decision tree for this compound solution precipitation issues.

Signaling_Pathway eth_lad This compound receptor Serotonin 5-HT2A Receptor (Presynaptic/Postsynaptic) eth_lad->receptor Binds and Activates (Agonist) g_protein Gq/G11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc downstream Downstream Signaling (IP₃, DAG, Ca²⁺) plc->downstream effect Psychedelic-like Effects in Rodents (e.g., Head-Twitch) downstream->effect

Caption: Simplified primary signaling pathway of this compound via the 5-HT2A receptor.

References

Validation & Comparative

Comparative Potency of ETH-LAD and LSD: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the potency of two lysergamide compounds, N,N-diethyl-7-ethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide (ETH-LAD) and lysergic acid diethylamide (LSD). The information is intended for researchers, scientists, and drug development professionals, presenting experimental data to facilitate an objective understanding of their relative potencies.

Introduction

This compound is a structural analog of LSD, differing by the substitution of the N6-methyl group with an ethyl group. This seemingly minor modification has been reported to produce a notable increase in potency. This guide will delve into the quantitative data from in vitro and in vivo studies to elucidate the differences in pharmacological activity between these two compounds.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorThis compound (Ki, nM)LSD (Ki, nM)Reference
Serotonin Receptors
5-HT₂ₐ5.1[1]1.1 - 2.9[2]
5-HT₁ₐHigh Affinity1.1[2]
5-HT₂CHigh Affinity23[2]
5-HT₂BNot Reported4.9[2]
5-HT₆Not Reported2.3[2]
Dopamine Receptors
D₁22.1[1]~25
D₂4.4[1]Not Reported

Note: Ki values for LSD are compiled from various sources and may not be directly comparable to the single-study data for this compound due to variations in experimental conditions.

Table 2: In Vivo Potency Comparison
AssaySpeciesThis compoundLSDRelative Potency (this compound vs. LSD)Reference
Drug DiscriminationRatMore PotentTraining Drug1.6 - 2.3x more potent[3]
Human Psychedelic DoseHuman40 - 150 µg60 - 200 µg"Slightly more potent" to "twice as potent"[3]

Experimental Protocols

Radioligand Binding Assay (for 5-HT₂ₐ Receptor)

This protocol is a generalized procedure based on common practices in the field.

  • Membrane Preparation:

    • Source: Rat frontal cortex or cells expressing the human 5-HT₂ₐ receptor.

    • Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]ketanserin), and varying concentrations of the unlabeled competitor (this compound or LSD).

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., ketanserin).

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Rodent Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is used to assess the hallucinogenic potential of compounds.[4]

  • Animal Model:

    • Male C57BL/6J mice are commonly used.

  • Procedure:

    • Administer the test compound (this compound or LSD) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Place the mouse in a transparent observation chamber.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

    • Automated systems using video tracking or magnet-based detectors can also be employed for more objective quantification.[5][6]

  • Data Analysis:

    • Compare the number of head twitches in the drug-treated groups to the vehicle control group.

    • Determine the ED₅₀ value (the dose that produces 50% of the maximal response).

Rodent Drug Discrimination Assay

This assay assesses the subjective effects of a drug by training animals to recognize its interoceptive cues.

  • Animal Model:

    • Rats are typically used for this paradigm.

  • Training Phase:

    • Train food- or water-deprived rats to press one of two levers in an operant chamber to receive a reward.

    • On days when the training drug (e.g., LSD) is administered, pressing one specific lever (the "drug lever") is reinforced.

    • On days when the vehicle is administered, pressing the other lever (the "vehicle lever") is reinforced.

    • Continue training until the rats reliably press the correct lever based on the administered substance.[7]

  • Testing Phase:

    • Administer a test dose of this compound or LSD.

    • Place the rat in the operant chamber and record which lever it predominantly presses.

    • "Full substitution" occurs when the rat primarily presses the drug lever, indicating that the test drug produces subjective effects similar to the training drug.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-correct lever for each test dose.

    • Determine the ED₅₀ value (the dose at which the rats make 50% of their responses on the drug-correct lever).

Mandatory Visualization

G Figure 1: Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LSD_ETH_LAD LSD / this compound HT2A_Receptor 5-HT2A Receptor LSD_ETH_LAD->HT2A_Receptor binds to Gq_11 Gq/11 HT2A_Receptor->Gq_11 activates Beta_Arrestin β-Arrestin HT2A_Receptor->Beta_Arrestin recruits PLC Phospholipase C (PLC) Gq_11->PLC activates Downstream_Effects Downstream Cellular Effects Beta_Arrestin->Downstream_Effects alternative signaling PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: Simplified 5-HT2A Receptor Signaling Pathway

G Figure 2: Workflow for Radioligand Binding Assay Membrane_Prep 1. Membrane Preparation (e.g., from rat frontal cortex) Assay_Setup 2. Assay Setup (Membranes, Radioligand, Competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (reach equilibrium) Assay_Setup->Incubation Filtration 4. Filtration (separate bound/free ligand) Incubation->Filtration Counting 5. Scintillation Counting (measure radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (calculate Ki) Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay

Conclusion

The available experimental data consistently indicate that this compound is a more potent serotonergic psychedelic than LSD. In vitro studies show a high affinity of this compound for the 5-HT₂ₐ receptor, a key target for hallucinogenic effects.[1] In vivo animal studies, specifically drug discrimination tests in rats, demonstrate that this compound is approximately 1.6 to 2.3 times more potent than LSD.[3] This is further supported by human psychopharmacological data, where the effective dose of this compound is reported to be lower than that of LSD.[3] Both compounds also exhibit affinity for dopamine receptors, which may contribute to their overall pharmacological profiles. The primary mechanism of action for both compounds is believed to be agonism at the 5-HT₂ₐ receptor, initiating downstream signaling cascades that ultimately lead to their characteristic psychedelic effects. Further research with head-to-head comparative studies across a wider range of receptors would provide a more complete understanding of the nuanced pharmacological differences between these two potent lysergamides.

References

ETH-LAD vs. LSD: A Comparative Analysis of Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two potent lysergamide psychedelics: ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide) and LSD (lysergic acid diethylamide). The information presented is intended to support research and drug development efforts by offering a side-by-side analysis of their interactions with key central nervous system receptors, substantiated by experimental data.

Overview

This compound and LSD are structurally similar compounds known for their potent psychedelic effects, which are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT₂A subtype. While both compounds exhibit a broad receptor binding profile, subtle differences in their affinities may account for variations in their reported subjective effects and potency. Anecdotal and preclinical evidence suggests that this compound is slightly more potent than LSD.[1][2] This guide delves into the quantitative data that underpins these observations.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and LSD for a range of serotonin and dopamine receptors. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

It is important to note that the following data is compiled from multiple studies and was not obtained under the same experimental conditions. Therefore, direct comparisons should be made with caution.

Receptor SubtypeThis compound Ki (nM)LSD Ki (nM)
Serotonin Receptors
5-HT₂A5.1[2]~14.7[3]
5-HT₁AHigh Affinity[1]~9.5[3]
5-HT₂CHigh Affinity[1]~45.3[3]
5-HT₂B-~3.7[3]
Dopamine Receptors
D₁22.1[2]Lower Affinity[1]
D₂4.4[2]Lower Affinity[1]

Data for LSD at D₁ and D₂ receptors is qualitatively described as "lower affinity" in the available literature, without specific Ki values provided in the same context as the this compound data.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using a competition radioligand binding assay . This technique measures the ability of an unlabeled compound (e.g., this compound or LSD) to displace a radioactively labeled ligand that is known to bind to the target receptor.

Generalized Protocol for Competition Radioligand Binding Assay:
  • Membrane Preparation:

    • Cell membranes expressing the specific human serotonin or dopamine receptor subtype of interest are prepared. This can be from cultured cell lines or brain tissue.

    • The tissue or cells are homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the receptors.

    • The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled test compound (this compound or LSD).

    • Control wells are included for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radioactive ligand to block all specific binding).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical competition radioligand binding assay.

Radioligand_Binding_Assay A 1. Membrane Preparation B 2. Assay Setup: Membranes + Radioligand + Test Compound (this compound/LSD) A->B C 3. Incubation (Equilibrium) B->C D 4. Filtration & Washing C->D E 5. Radioactivity Measurement D->E F 6. Data Analysis (IC50 -> Ki) E->F

Caption: Workflow of a competition radioligand binding assay.

Signaling Pathway Overview

Both this compound and LSD are agonists at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade. The following diagram provides a simplified overview of this pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ligand This compound / LSD Ligand->Receptor Binds

References

Differentiating ETH-LAD from other lysergamides using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and differentiation of lysergamides are paramount for accurate pharmacological studies and regulatory compliance. This guide provides a comparative overview of analytical techniques used to distinguish N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) from other closely related lysergamides such as lysergic acid diethylamide (LSD), 1-propionyl-LSD (1P-LSD), and N6-allyl-6-nor-lysergic acid diethylamide (AL-LAD).

The structural similarities among these compounds present a significant analytical challenge. However, leveraging techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography allows for their unambiguous identification. This guide summarizes key differentiating analytical data and provides detailed experimental protocols.

Comparative Analytical Data

The following tables summarize the key analytical data points that enable the differentiation of this compound from other common lysergamides.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Gas chromatography coupled with mass spectrometry is a powerful tool for separating and identifying lysergamides. The retention times and, more importantly, the fragmentation patterns in the electron ionization (EI) mass spectra provide characteristic fingerprints for each compound.

CompoundMolecular WeightKey Mass-to-Charge (m/z) Ratios of Fragment Ions
This compound 337.5337, 235, 208, 280 (retro-Diels-Alder fragment)[1]
LSD 323.0323, 221, 181, 222, 207, 72, 223, 324[2]
1P-LSD 379.5221-223, 277-279 (mass shifts of 14 Da compared to 1P-ETH-LAD)[3]
AL-LAD 349.5247 (characteristic for N6-allyl group)[3]

Note: The fragmentation of 1P-LSD and 1P-ETH-LAD can be complex, with characteristic mass shifts of 14 Da due to the difference in the N6-substituent (methyl vs. ethyl).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Data

Liquid chromatography offers an alternative separation method, and tandem mass spectrometry (MS/MS) provides high specificity for identification. Different lysergamides can often be separated chromatographically, and their precursor and product ion transitions are unique.

CompoundPrecursor Ion (m/z)Product Ions (m/z)
This compound 338.2239.1, 221.1, 196.1
LSD 324.2223.2, 208.2[4][5]
1P-LSD 380.2323.2, 221.1, 196.1
AL-LAD 350.2223.1, 208.1, 181.1

Note: LC-MS/MS methods can be optimized to improve separation between isomers that may co-elute under certain conditions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information. Differences in the chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are definitive for distinguishing between lysergamides.

CompoundKey ¹H NMR Chemical Shift Differences (in d6-DMSO)Key ¹³C NMR Chemical Shift Differences (in d6-DMSO)
This compound H-2 proton overlaps with H-12 and H-13 at 7.11–6.98 ppm.[3][6]-
1P-ETH-LAD H-2 proton resonates as a distinct doublet at 7.59 ppm.[3][6]Carbonyl signal at 172.45 ppm (propionyl group).[3]
LSD --
1P-LSD Absence of the indole nitrogen proton resonance.Additional carbonyl signal from the propionyl group.

Note: The solvent used can cause minor variations in chemical shift values.[3][6]

Ultraviolet (UV) Spectroscopy Data

UV spectroscopy can provide preliminary differentiation based on the absorption maxima (λmax). The addition of a propionyl group at the 1-position of the indole ring, as seen in 1P-ETH-LAD and 1P-LSD, introduces a third significant absorption peak.

CompoundUV Absorption Maxima (λmax) in nm
This compound 226.0, 310.5[3]
1P-ETH-LAD 224.4, 253.5, 293.1[3]
LSD 222, 314[3]
1P-LSD 226, 250, 294[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
  • Instrumentation : Agilent gas chromatograph with a mass selective detector.

  • Column : Fused silica capillary DB-1 column (30 m × 0.25 mm, film thickness 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Injection : 1 µL of sample solution in chloroform via splitless injection.

  • Injector Temperature : 220°C.

  • Oven Temperature Program : Initial temperature of 80°C, held for 1 min, then ramped to 280°C at 15°C/min, with a final hold for 21 min.[3]

  • MS Parameters :

    • Ion Source Temperature : 175°C.

    • Scan Range : m/z 29 to 600.

    • Emission Current : 200 µA.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation : HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase : A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • Specific Transitions : Monitor the precursor to product ion transitions listed in the LC-MS/MS data table.

Visualizations

Experimental Workflow for Lysergamide Differentiation

Lysergamide Differentiation Workflow cluster_0 Sample Preparation cluster_1 Screening cluster_2 Separation & Identification cluster_3 Structural Confirmation cluster_4 Data Analysis & Reporting Sample Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction UV_Spec UV Spectroscopy Extraction->UV_Spec TLC Thin-Layer Chromatography Extraction->TLC NMR NMR Spectroscopy Extraction->NMR FTIR FTIR Spectroscopy Extraction->FTIR GC_MS GC-MS TLC->GC_MS LC_MSMS LC-MS/MS TLC->LC_MSMS Data_Analysis Data Interpretation & Comparison GC_MS->Data_Analysis LC_MSMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General experimental workflow for the differentiation of lysergamides.

Simplified Lysergamide Signaling Pathway

Most lysergamides, including this compound, exert their primary psychedelic effects through agonism of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor.

Lysergamide Signaling Pathway Lysergamide Lysergamide 5HT2A_Receptor 5-HT2A Receptor Lysergamide->5HT2A_Receptor Binds & Activates G_Protein Gq/G11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_Release->Cellular_Response

References

Validating the Psychoactive Effects of ETH-LAD in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) and its structural analog, lysergic acid diethylamide (LSD), focusing on the validation of their psychoactive effects through established animal models. The data presented is intended to inform preclinical research and drug development efforts within the field of psychedelic science.

Introduction

This compound is a potent psychedelic lysergamide that has garnered interest for its psychoactive profile, which is reported to be similar to, yet distinct from, that of LSD.[1][2] Validating the psychoactive potential and characterizing the pharmacological properties of novel compounds like this compound is crucial for understanding their mechanism of action and therapeutic potential. Animal models, particularly rodent behavioral assays, serve as foundational tools in this endeavor, providing quantitative data on drug effects that are predictive of hallucinogenic activity in humans.[3][4]

This guide will focus on two primary animal models: the head-twitch response (HTR) and drug discrimination paradigms. Additionally, it will compare the in vitro receptor binding profiles and signaling efficacy of this compound and LSD to provide a comprehensive pharmacological overview.

In Vitro Pharmacological Profile: Receptor Binding Affinities

The psychoactive effects of both this compound and LSD are primarily mediated by their agonist activity at the serotonin 2A receptor (5-HT2A).[1][5] However, their interactions with other serotonin and dopamine receptors contribute to their nuanced pharmacological profiles. The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and LSD at key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)LSD (Ki, nM)Reference(s)
Serotonin Receptors
5-HT1AHigh AffinityHigh Affinity[1]
5-HT2A5.1~1-3[6]
5-HT2CHigh AffinityHigh Affinity[1]
Dopamine Receptors
D122.1Lower Affinity[6]
D24.4Lower Affinity[6]
D3Lower AffinityLower Affinity[1]
D4Lower AffinityLower Affinity[1]
D5Lower AffinityLower Affinity[1]

Note: "High Affinity" and "Lower Affinity" are used where specific Ki values for both compounds in a directly comparable study were not available in the search results, but the literature indicates this general relationship.

In Vivo Behavioral Models of Psychoactive Effects

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, involuntary head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potency of psychedelics in humans.[3][4]

Comparative Potency in the Head-Twitch Response (HTR) Assay

While a specific head-to-head study providing the ED50 for both this compound and LSD in the HTR assay was not identified in the search results, the strong correlation between HTR potency and drug discrimination potency allows for an informed comparison.[3] Given this compound's greater potency in drug discrimination studies, it is predicted to have a lower ED50 (i.e., be more potent) in the HTR assay than LSD.

CompoundAnimal ModelED50Reference(s)
This compoundMouseNot explicitly found, but predicted to be lower than LSD
LSDMouse52.9 µg/kg (132.8 nmol/kg)[7][8]
Drug Discrimination

Drug discrimination is a behavioral paradigm where animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a saline injection.[9][10] This model is highly specific and can determine if a novel compound produces subjective effects similar to a known drug of abuse.

Comparative Potency in Drug Discrimination Studies

This compound fully substitutes for LSD in rats trained to discriminate LSD from saline, indicating a shared mechanism of action and similar subjective effects.[1][6] Notably, this compound is significantly more potent than LSD in this paradigm.

CompoundAnimal ModelRelative Potency to LSDED50Reference(s)
This compoundRat1.6 - 2.3 times more potentNot explicitly found[1][11]
LSDRat1.00.0384 mg/kg[12]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the frequency of head-twitches as a measure of 5-HT2A receptor activation.

Animals: Male C57BL/6J mice are commonly used.[7][13]

Procedure:

  • Habituation: Mice are habituated to the testing environment (e.g., a clear cylindrical container) for a designated period before drug administration.

  • Drug Administration: this compound, LSD, or vehicle is administered via a specified route (e.g., intraperitoneal or subcutaneous injection).

  • Observation Period: Immediately following injection, the number of head-twitches is counted for a set duration (e.g., 30-60 minutes).[7]

  • Scoring: A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.[7] Scoring can be done by a trained observer or with automated systems.[7]

  • Data Analysis: The total number of head-twitches is recorded for each animal, and dose-response curves are generated to determine the ED50 value.[7]

Drug Discrimination Assay in Rats

Objective: To assess whether a test compound (this compound) produces discriminative stimulus effects similar to a training drug (LSD).

Animals: Male Sprague-Dawley rats are frequently used.[12][14]

Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.

Procedure:

  • Lever Press Training: Rats are first trained to press a lever to receive a food reward (e.g., under a fixed-ratio schedule).

  • Discrimination Training:

    • On days when LSD (e.g., 0.08 mg/kg) is administered, responses on one lever (the "drug" lever) are reinforced.[12]

    • On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.

    • Training continues until rats reliably select the correct lever based on the injection they received.

  • Substitution Testing:

    • Various doses of the test compound (this compound) are administered.

    • The percentage of responses on the "drug" lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-associated lever.

  • Data Analysis: Dose-response curves are constructed to determine the ED50 for substitution.[12]

Signaling Pathways and Visualizations

The psychoactive effects of this compound and LSD are initiated by their binding to and activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Recent research indicates that the psychedelic effects are primarily mediated through the Gq signaling pathway, rather than the β-arrestin pathway.[15][16][17]

Gq_Signaling_Pathway ETH_LAD This compound / LSD HT2AR 5-HT2A Receptor ETH_LAD->HT2AR Binds to Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Psychoactive Effects Ca_release->Downstream PKC->Downstream

Figure 1: 5-HT2A Receptor Gq Signaling Pathway

Experimental_Workflow cluster_HTR Head-Twitch Response (HTR) cluster_DD Drug Discrimination HTR_admin Drug Administration (this compound or LSD) HTR_observe Observation & Scoring of Head-Twitches HTR_admin->HTR_observe HTR_data HTR Frequency Data HTR_observe->HTR_data Comparison Comparative Analysis of Potency and Efficacy HTR_data->Comparison DD_train Train Rats to Discriminate LSD from Saline DD_test Administer this compound (Test for Substitution) DD_train->DD_test DD_data Substitution Data (% Drug Lever Response) DD_test->DD_data DD_data->Comparison

Figure 2: Experimental Workflow for Behavioral Assays

Conclusion

The available preclinical data from animal models strongly supports the characterization of this compound as a potent psychedelic agent with a mechanism of action analogous to LSD. In drug discrimination studies, this compound fully substitutes for LSD and demonstrates a higher potency.[1][11] While direct comparative ED50 values in the head-twitch response assay are not yet published, the established correlation between these two behavioral paradigms suggests that this compound is also more potent than LSD in inducing this 5-HT2A receptor-mediated behavior.[3] Both compounds exhibit high affinity for the 5-HT2A receptor, which is the primary target for their psychoactive effects.[6] Further research, particularly head-to-head in vivo studies and detailed exploration of their respective downstream signaling profiles, will be invaluable in elucidating the subtle differences in the psychoactive experience reported between these two lysergamides.

References

Cross-Reactivity of ETH-LAD in LSD Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected performance of N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) in commercially available immunoassays designed for the detection of lysergic acid diethylamide (LSD). Due to a lack of direct experimental data on this compound cross-reactivity in published scientific literature, this guide utilizes a comparative approach, drawing on data from structurally similar LSD analogues to provide an informed perspective.

Introduction to LSD Immunoassays and Cross-Reactivity

Immunoassays are a primary screening tool for the detection of LSD in biological samples, typically urine. These assays utilize antibodies that specifically bind to the LSD molecule. The most common formats are competitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA). In these systems, LSD present in a sample competes with a labeled form of LSD for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of LSD in the sample.

Cross-reactivity occurs when a substance structurally similar to the target analyte (in this case, LSD) also binds to the assay's antibodies. This can lead to a false-positive result or an overestimation of the actual LSD concentration. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the analogue to LSD.

Structural Comparison: LSD vs. This compound and Other Analogues

The potential for an LSD analogue to cross-react in an immunoassay is largely determined by its structural similarity to the LSD molecule, particularly at the sites the antibody recognizes. This compound is a close structural analogue of LSD, with the only difference being the substitution of the methyl group at the N6 position with an ethyl group.

To visualize these structural relationships and infer potential cross-reactivity, a logical diagram is presented below.

cluster_0 Core Lysergamide Structure cluster_1 Indole Ring Modified cluster_2 Metabolites LSD LSD (N6-methyl) ETH_LAD This compound (N6-ethyl) LSD->ETH_LAD High structural similarity (potential for high cross-reactivity) AL_LAD AL-LAD (N6-allyl) LSD->AL_LAD High structural similarity PRO_LAD PRO-LAD (N6-propyl) LSD->PRO_LAD High structural similarity oneP_LSD 1P-LSD (1-propionyl) LSD->oneP_LSD Structural difference at N1 nor_LSD nor-LSD (N6-demethylated) LSD->nor_LSD Metabolic product oxo_OH_LSD 2-oxo-3-hydroxy-LSD LSD->oxo_OH_LSD Metabolic product

Caption: Structural relationships of LSD and its analogues.

Quantitative Data on Cross-Reactivity of LSD Analogues

CompoundImmunoassay TypeReported Cross-Reactivity (%)Reference
LSD Various 100 (Assay Calibrator)
nor-LSDEIA16 - 28[1]
nor-LSDOnLine KIMS>35[2]
iso-LSDOnLine KIMSSimilar to RIA[2]
ErgonovineEIA~0.0008[1]
2-oxo-3-hydroxy-LSDEMIT1.7[3]
2-oxo-3-hydroxy-LSDCEDIA1.8[3]
2-oxo-3-hydroxy-LSDKIMS11[3]
Lysergic Acid N-(methylpropyl) amideOnLine KIMSSimilar to RIA[2]
Lysergic Acid N-(hydroxyethyl) amideOnLine KIMSSimilar to RIA[2]
d-Lysergic AcidOnLine KIMSSimilar to RIA[2]

Note: Cross-reactivity is calculated as (concentration of LSD that produces the same response as the analogue / concentration of the analogue) x 100.

Expected Cross-Reactivity of this compound: A Qualitative Assessment

Based on the high structural similarity between this compound and LSD, particularly the conservation of the diethylamide moiety and the overall ergoline structure, it is highly probable that this compound will exhibit significant cross-reactivity in most LSD immunoassays. The substitution of a methyl group with an ethyl group at the N6 position is a relatively minor structural change. Given that nor-LSD, which lacks the N6-methyl group entirely, shows considerable cross-reactivity, it is reasonable to infer that this compound would also be readily detected.

However, without direct experimental validation, the exact percentage of cross-reactivity remains speculative. It could be higher or lower than that of nor-LSD, depending on the specific antibody's binding pocket.

Experimental Protocol for Determining Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a standard experimental protocol should be followed.

Objective: To quantify the cross-reactivity of this compound in a specific LSD competitive immunoassay.

Materials:

  • LSD immunoassay kit (e.g., ELISA)

  • Certified reference standards of LSD and this compound

  • Drug-free human urine

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Methodology:

  • Preparation of Standards: Prepare a series of LSD standards in drug-free urine at concentrations spanning the assay's dynamic range (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5 ng/mL).

  • Preparation of this compound Solutions: Prepare a series of this compound solutions in drug-free urine at concentrations expected to produce a response within the LSD standard curve range. A wider range may be necessary initially to find the appropriate concentrations.

  • Assay Procedure:

    • Run the LSD standards and this compound solutions in the immunoassay according to the manufacturer's instructions.

    • Each concentration should be run in triplicate to ensure precision.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance (or other signal) versus the concentration of the LSD standards.

    • For each concentration of this compound, determine the apparent LSD concentration from the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent LSD Concentration / Actual this compound Concentration) x 100

The following diagram illustrates the general workflow of a competitive immunoassay.

cluster_workflow Competitive Immunoassay Workflow start Start: Sample containing unknown amount of LSD/Analogue add_reagents Add sample, labeled LSD, and anti-LSD antibody to well start->add_reagents incubation Incubate to allow competition for antibody binding sites add_reagents->incubation wash Wash to remove unbound components incubation->wash add_substrate Add substrate for enzyme-labeled LSD wash->add_substrate read_signal Read signal (e.g., color intensity) add_substrate->read_signal calculate Calculate concentration based on standard curve read_signal->calculate end End: Quantified Result calculate->end

Caption: Generalized workflow for a competitive immunoassay.

Conclusion

While direct experimental data is lacking, a strong theoretical basis exists to predict that this compound will exhibit significant cross-reactivity in LSD immunoassays. This is due to its high degree of structural similarity to LSD. Researchers and drug development professionals should be aware of this potential for cross-reactivity when interpreting screening results. Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to definitively identify the presence of this compound and distinguish it from LSD. The provided experimental protocol offers a framework for laboratories to determine the specific cross-reactivity of this compound and other emerging LSD analogues in their particular immunoassay systems.

References

A Comparative Analysis of the Lysergamides ETH-LAD, AL-LAD, and PRO-LAD for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three N⁶-alkyl substituted lysergamide analogs: N⁶-Ethyl-nor-lysergic acid diethylamide (ETH-LAD), N⁶-Allyl-nor-lysergic acid diethylamide (AL-LAD), and N⁶-Propyl-nor-lysergic acid diethylamide (PRO-LAD). These compounds are structurally related to lysergic acid diethylamide (LSD) and are of significant interest in neuropharmacological research for their potent interactions with the serotonergic system, particularly the 5-HT₂A receptor. This document summarizes their receptor binding profiles, functional activities, and the experimental methodologies used for their characterization.

Introduction and Chemical Structures

This compound, AL-LAD, and PRO-LAD are semi-synthetic derivatives of nor-LSD, differing only by the substituent at the N⁶ position of the ergoline ring structure. This specific structural modification significantly influences their pharmacological profile, including receptor affinity and in vivo potency.[1][2][3][4]

  • This compound: Features an ethyl group at the N⁶ position.[2]

  • AL-LAD: Features an allyl group at the N⁶ position.[1]

  • PRO-LAD: Features an n-propyl group at the N⁶ position.[3][4]

These modifications provide a valuable framework for studying structure-activity relationships (SAR) within the lysergamide class.[5][6]

G cluster_lysergamide Lysergamide Core Structure (nor-LSD) cluster_analogs N⁶-Alkyl Analogs core Ergoline Scaffold + Diethylamide LSD LSD core->LSD R = CH₃ (Methyl) ETH_LAD This compound core->ETH_LAD R = CH₂CH₃ (Ethyl) AL_LAD AL-LAD core->AL_LAD R = CH₂CH=CH₂ (Allyl) PRO_LAD PRO-LAD core->PRO_LAD R = CH₂CH₂CH₃ (Propyl)

Figure 1. Structural relationships of N⁶-substituted lysergamides.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the receptor binding affinities and in vivo potencies of this compound, AL-LAD, and PRO-LAD. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundAL-LADPRO-LADLSD (for comparison)Source(s)
5-HT₂A Binding Affinity (Kᵢ, nM) 5.1 ([³H]ketanserin)8.1 ([³H]ketanserin) 3.4 ([¹²⁵I]DOI)High Affinity (qualitative)High Affinity (qualitative)[7][8][9]
Dopamine D₁ Binding Affinity (Kᵢ, nM) 22.1 ([³H]SCH-23390)Lower than LSDNot ReportedHigh Affinity (qualitative)[7][8][9]
Dopamine D₂ Binding Affinity (Kᵢ, nM) 4.4 ([³H]spiperone)Lower than LSDNot ReportedHigh Affinity (qualitative)[7][8][9]
In Vivo Potency (Rat Drug Discrimination vs. LSD) ~2-3x more potent~2-3x more potentEquipotent1x (Reference)[4][5][10]
In Vivo Potency (Mouse Head-Twitch Response vs. LSD) Not ReportedSlightly less potentNot Reported1x (Reference)[9]

Disclaimer: Binding affinity values can vary based on the radioligand, tissue preparation, and assay conditions used. The in vivo potency is a functional measure that reflects the compound's integrated pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

The data presented above are primarily derived from two key experimental paradigms: radioligand binding assays and in vivo behavioral assays.

This in vitro technique is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Objective: To quantify the affinity of this compound, AL-LAD, or PRO-LAD for a target receptor (e.g., human 5-HT₂A).

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells).

    • A specific radioligand (e.g., [³H]ketanserin for 5-HT₂A).

    • Test compounds (this compound, AL-LAD, PRO-LAD) at varying concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

    • Glass fiber filters (e.g., GF/C) and a cell harvester for filtration.

    • Scintillation counter.

  • Methodology:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated, typically for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[12]

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[12]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

    • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

G A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with: - Radioligand (e.g., [³H]ketanserin) - Test Compound (e.g., this compound) A->B Step 1 C Rapid Vacuum Filtration (Separates Bound vs. Free Ligand) B->C Step 2 D Quantify Radioactivity (Scintillation Counting) C->D Step 3 E Data Analysis D->E Step 4 F Determine IC₅₀ E->F G Calculate Kᵢ Value (Cheng-Prusoff Equation) F->G

Figure 2. Workflow for a radioligand competition binding assay.

Primary Signaling Pathway

The psychedelic effects of these lysergamides are primarily mediated by their agonist activity at the serotonin 5-HT₂A receptor. This receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gαq/11 protein.[13][14][15]

Activation of the 5-HT₂A receptor by an agonist like this compound, AL-LAD, or PRO-LAD initiates the following canonical signaling cascade:

  • G-Protein Activation: The agonist-bound receptor activates the heterotrimeric G-protein Gq/11.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[13][16]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[13][17]

  • Downstream Effects:

    • IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[13]

    • DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[13] These events lead to a cascade of further downstream signaling that ultimately modulates neuronal excitability and plasticity, contributing to the observed psychoactive effects.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Agonist (e.g., this compound) receptor 5-HT₂A Receptor agonist->receptor Binds g_protein Gαq/₁₁ receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP₂ plc->pip2 dag DAG pip2->dag Cleavage ip3 IP₃ pip2->ip3 Cleavage pkc PKC Activation dag->pkc ca2 Ca²⁺ Release (from ER) ip3->ca2 ca2->pkc downstream Downstream Signaling pkc->downstream

Figure 3. Canonical 5-HT₂A receptor Gq/11 signaling pathway.

Comparative Discussion

The data indicate clear structure-activity relationships among these three analogs. The substitution at the N⁶ position directly modulates potency at the 5-HT₂A receptor and in vivo functional activity.

  • Potency: In rat drug discrimination studies, a functional assay that is a reliable predictor of hallucinogenic potential in humans, the N⁶-ethyl (this compound) and N⁶-allyl (AL-LAD) substitutions result in a two- to three-fold increase in potency compared to LSD's N⁶-methyl group.[5] The N⁶-propyl (PRO-LAD) substitution results in a compound with potency roughly equivalent to that of LSD.[4][5] This suggests an optimal size or conformational constraint for the N⁶-substituent for maximizing functional activity.

  • Receptor Affinity: The available Kᵢ values show that both this compound and AL-LAD are high-affinity ligands at the 5-HT₂A receptor, with affinities in the low single-digit nanomolar range, comparable to or slightly different from LSD depending on the assay.[7][9] this compound also demonstrates high affinity for the D₂ dopamine receptor.[7][8][18] The polypharmacology of these compounds, including their interactions with various serotonin and dopamine receptor subtypes, likely contributes to their distinct subjective effects.[1][2]

  • Subjective Effects: While beyond the scope of this preclinical guide, anecdotal reports from human use suggest differences in the qualitative experience, with AL-LAD often described as having a shorter duration and a more visual, less introspective character compared to LSD, while this compound is reported to be more potent and potentially more challenging.[19][20][21]

Conclusion

This compound, AL-LAD, and PRO-LAD represent a valuable set of pharmacological tools for probing the structure-activity relationships of 5-HT₂A receptor agonists. The N⁶-ethyl and N⁶-allyl substitutions enhance in vivo potency relative to LSD, while the N⁶-propyl group confers equipotency. All three are potent 5-HT₂A receptor ligands that activate the canonical Gq/11 signaling pathway. Further research using standardized, comprehensive receptor screening panels and in vitro functional assays is necessary to fully elucidate the nuanced pharmacological differences that underlie their distinct activity profiles.

References

Reproducibility of Published Findings on ETH-LAD: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the In Vitro and In Vivo Pharmacological Data for the Lysergamide Psychedelic

ETH-LAD (N-ethyl-N-lysergic acid diethylamide) is a potent semi-synthetic lysergamide and an analog of LSD. Since its synthesis and initial characterization, a limited number of studies have explored its pharmacological profile. This guide provides a comprehensive comparison of the available quantitative data on this compound, focusing on the reproducibility of published findings. It is intended for researchers, scientists, and drug development professionals.

In Vitro Receptor Binding Affinity

The primary, publicly available in vitro data on this compound's receptor binding affinity comes from a 2017 study by Brandt et al.[1] To date, there is a lack of independent, peer-reviewed publications reporting the in vitro receptor binding profile of this compound, which limits a direct assessment of the reproducibility of these specific findings. The data from the 2017 study is summarized below.

Compound5-HT₂ₐ Ki (nM)Dopamine D₁ Ki (nM)Dopamine D₂ Ki (nM)
This compound5.122.14.4

Data from Brandt SD, et al. (2017). Drug Testing and Analysis.[1]

In Vivo Potency: A Comparison with LSD

The earliest and most frequently cited in vivo characterization of this compound was conducted by Hoffman and Nichols in 1985.[2][3] Their research utilized a two-lever drug discrimination assay in rats, a standard preclinical model for assessing the subjective effects of psychoactive compounds. In this model, animals are trained to recognize the effects of a specific drug (in this case, LSD) and press a corresponding lever to receive a reward. The potency of a novel compound is determined by its ability to substitute for the training drug.

The findings from this study demonstrated that this compound was more potent than LSD in producing LSD-like discriminative stimulus effects in rats.

CompoundED₅₀ (nmol/kg)Potency Relative to LSD
LSD461x
This compound13~3.5x more potent

Data from Hoffman AJ & Nichols DE. (1985). Journal of Medicinal Chemistry.[2]

The findings from Hoffman and Nichols (1985) suggest a significantly higher in vivo potency for this compound compared to LSD. While the in vitro binding data from Brandt et al. (2017) does not allow for a direct potency comparison in the same manner, the high affinity of this compound for the 5-HT₂ₐ receptor is consistent with its potent in vivo effects. The lack of more recent, independent in vivo studies using the same drug discrimination paradigm makes a direct assessment of the reproducibility of these 1985 findings challenging.

Experimental Protocols

In Vitro Radioligand Binding Assay (as per Brandt et al., 2017)

The receptor binding affinities reported by Brandt and colleagues were determined using standard radioligand binding assays.[1]

  • Target Receptors: 5-HT₂ₐ, Dopamine D₁, and Dopamine D₂ receptors.

  • Radioligands:

    • 5-HT₂ₐ: [³H]ketanserin

    • Dopamine D₁: [³H]SCH-23390

    • Dopamine D₂: [³H]spiperone

  • Methodology: Competitive binding assays were performed using cell membranes expressing the target receptors. Varying concentrations of this compound were used to compete with the respective radioligand. The inhibition constant (Ki) was then calculated from the concentration of this compound required to displace 50% of the radioligand (IC₅₀). While the full, detailed protocol including cell lines, membrane preparation specifics, and incubation conditions are not available in the publication's abstract, the use of these specific radioligands is standard in the field for characterizing receptor affinities.

In Vivo Drug Discrimination Assay (as per Hoffman & Nichols, 1985)

The in vivo potency of this compound was determined using a two-lever drug discrimination paradigm in rats.[2][4]

  • Subjects: Male rats.

  • Training: The animals were trained to discriminate between intraperitoneal injections of LSD tartrate (0.08 mg/kg) and saline.[2] Responding on the correct lever after an injection was reinforced with a food reward.

  • Testing: Once the rats reliably discriminated between LSD and saline, substitution tests with various doses of this compound were conducted to determine the dose that would produce a similar subjective effect to the LSD training dose.

  • Data Analysis: The effective dose 50 (ED₅₀) was calculated, representing the dose at which the animals selected the LSD-appropriate lever 50% of the time.

Visualizations

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Prepare cell membranes expressing target receptor Incubation Incubate membranes with radioligand and varying concentrations of this compound ReceptorPrep->Incubation LigandPrep Prepare radioligand and non-labeled test compound (this compound) LigandPrep->Incubation Separation Separate bound and free radioligand (e.g., via filtration) Incubation->Separation Counting Quantify radioactivity of bound radioligand Separation->Counting IC50 Determine IC50 value (concentration of this compound that inhibits 50% of radioligand binding) Counting->IC50 Ki Calculate Ki value (inhibition constant) IC50->Ki

Caption: Workflow for a typical radioligand binding assay.

G 5-HT2A Receptor Gq Signaling Pathway ETH_LAD This compound Receptor 5-HT2A Receptor ETH_LAD->Receptor binds to G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release stimulates PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor Gq signaling cascade.

G Comparative In Vivo Potency Logic cluster_studies Experimental Data cluster_data Quantitative Results cluster_conclusion Conclusion Hoffman1985 Hoffman & Nichols (1985) Drug Discrimination in Rats LSD_ED50 LSD ED50 = 46 nmol/kg Hoffman1985->LSD_ED50 ETH_LAD_ED50 This compound ED50 = 13 nmol/kg Hoffman1985->ETH_LAD_ED50 Potency This compound is ~3.5x more potent than LSD in this assay LSD_ED50->Potency ETH_LAD_ED50->Potency

Caption: Logical flow for comparing the in vivo potency of this compound and LSD.

Conclusion

The available scientific literature provides valuable, albeit limited, insight into the pharmacology of this compound. The in vivo data from Hoffman and Nichols (1985) indicating that this compound is more potent than LSD has been a cornerstone of its characterization.[2] The more recent in vitro data from Brandt et al. (2017) provides a neurochemical basis for its psychoactive effects, demonstrating high affinity for the 5-HT₂ₐ receptor.[1]

However, the core issue in assessing the reproducibility of these findings is the scarcity of independent studies. For the in vitro receptor binding affinities, there is currently only one publicly available dataset, making direct comparisons impossible. For the in vivo potency, while the 1985 study is foundational, a modern replication of these drug discrimination studies would be highly valuable to the scientific community. Therefore, while the existing data from these two key studies are consistent in suggesting that this compound is a potent serotonergic psychedelic, further independent research is required to robustly establish the reproducibility of these quantitative findings.

References

In-Vivo Comparison of ETH-LAD and its Prodrug 1P-ETH-LAD: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in-vivo comparison of the psychedelic compound N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) and its N1-propionyl prodrug, 1P-ETH-LAD. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their relationship, behavioral effects, and underlying pharmacology, supported by available experimental data.

Executive Summary

1P-ETH-LAD is a prodrug of this compound, meaning it is pharmacologically inactive until it is metabolized in the body into the active compound, this compound.[1][2][3][4] In-vitro studies using human serum have demonstrated this conversion, with this compound being detectable within one hour of incubation, while some 1P-ETH-LAD remains even after 24 hours.[3][4] This metabolic conversion is a critical factor in understanding the pharmacological profile of 1P-ETH-LAD.

Data Presentation

Table 1: In-Vivo Behavioral Potency (Head-Twitch Response in Mice)
CompoundED50 (nmol/kg)Potency Relative to LSDReference
LSD132.8100%[7]
1P-LSD349.6~38%[7]
1CP-LSD430.0~31%[12]
1P-AL-LAD491~27%[6]
This compound Not ReportedMore potent than LSD (in drug discrimination)[5][6]
1P-ETH-LAD Not ReportedExpected to be less potent than this compoundInferred from prodrug data

Note: ED50 values represent the dose required to elicit 50% of the maximal response. A lower ED50 value indicates higher potency. While specific HTR data for this compound and 1P-ETH-LAD is unavailable, the trend observed with other lysergamide prodrugs suggests that 1P-ETH-LAD would have a higher ED50 (lower potency) than this compound.

Table 2: In-Vitro to In-Vivo Conversion
ProdrugActive MetaboliteIn-Vitro ModelKey FindingsReference
1P-ETH-LAD This compoundHuman Serum IncubationThis compound detectable at 1 hour. 1P-ETH-LAD still present at 24 hours.[3][4]
1P-LSDLSDHuman Serum & Liver CellsRapid hydrolysis to LSD.[13]
1P-LSDLSDIntravenous (Human)Complete conversion to LSD in ~4 hours.[12]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a well-established behavioral model for screening compounds with potential hallucinogenic activity mediated by the 5-HT2A receptor.[8][9][10][11]

Objective: To quantify the potency of a test compound in eliciting the HTR.

Materials:

  • Male C57BL/6J mice

  • Test compounds (this compound, 1P-ETH-LAD) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Magnetometer coil system (for automated detection) or video recording equipment

  • Small neodymium magnets for surgical implantation (for magnetometer detection)

  • Data acquisition system and software

Procedure:

  • Animal Preparation (for magnetometer detection):

    • Mice are anesthetized, and a small neodymium magnet is surgically implanted on the skull.[14]

    • A recovery period of at least one week is allowed post-surgery.[9]

  • Acclimation:

    • On the day of the experiment, mice are brought to the testing room and allowed to acclimate for at least 30 minutes.

  • Drug Administration:

    • Mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.

  • Observation Period:

    • Immediately after injection, mice are placed individually into the observation chambers.

    • For magnetometer detection, the chamber is surrounded by a magnetometer coil.[15]

    • HTR events are recorded for a set period, typically 30-60 minutes.[9][15]

  • Data Analysis:

    • Manual Scoring: Two trained observers, blind to the experimental conditions, count the number of head twitches from video recordings.

    • Automated Detection: The magnetometer system records voltage changes caused by the movement of the head-mounted magnet. Specific software is used to filter the signal and identify HTR events based on their characteristic frequency and amplitude.[14][16][17][18]

    • The total number of head twitches is recorded for each animal.

    • A dose-response curve is generated, and the ED50 value is calculated using non-linear regression.[9]

Mandatory Visualization

Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_Dopamine Dopamine Receptor Pathways cluster_D1 D1 Receptor cluster_D2 D2 Receptor cluster_Prodrug Prodrug Conversion Workflow ETH_LAD This compound Receptor_5HT2A 5-HT2A Receptor ETH_LAD->Receptor_5HT2A Gq_11 Gq/11 Receptor_5HT2A->Gq_11 Beta_Arrestin β-Arrestin Receptor_5HT2A->Beta_Arrestin PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Psychedelic_Effects Psychedelic Effects (e.g., Head-Twitch Response) Ca_release->Psychedelic_Effects PKC->Psychedelic_Effects Dopamine_D1 Dopamine Receptor_D1 D1 Receptor Dopamine_D1->Receptor_D1 Gs_olf Gs/olf Receptor_D1->Gs_olf AC_stim Adenylyl Cyclase Gs_olf->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim Protein Kinase A (PKA) cAMP_inc->PKA_stim Dopamine_D2 Dopamine Receptor_D2 D2 Receptor Dopamine_D2->Receptor_D2 Gi_o Gi/o Receptor_D2->Gi_o AC_inhib Adenylyl Cyclase Gi_o->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib Protein Kinase A (PKA) cAMP_dec->PKA_inhib 1P-ETH-LAD_admin 1P-ETH-LAD Administration (In-Vivo) Metabolism Metabolism (e.g., in serum, liver) 1P-ETH-LAD_admin->Metabolism hydrolysis ETH-LAD_active This compound (Active Compound) Metabolism->ETH-LAD_active Target_Engagement Target Receptor Engagement (e.g., 5-HT2A) ETH-LAD_active->Target_Engagement

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ETH-LAD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of ETH-LAD (N-Ethyl-N-nor-lysergic acid diethylamide), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety practices.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical when handling this compound. The following table summarizes the necessary PPE, compiled from safety data sheets and general laboratory safety guidelines.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasses/GogglesMust be worn at all times. Should be chemical splash goggles.Protects eyes from splashes of this compound solution.
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk handling or spill cleanup.Provides an additional layer of protection for the entire face.
Hand Protection GlovesCompatible chemical-resistant gloves (e.g., nitrile, neoprene). Must be disposed of after use.Prevents skin contact with this compound.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory.Protects skin and personal clothing from contamination.
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing.Provides an additional barrier against chemical splashes.
Respiratory Protection Fume HoodAll handling of this compound, especially when in solution or if there is a potential for aerosolization, must be conducted in a certified chemical fume hood.[1][2]Prevents inhalation of any potentially harmful vapors or aerosols.
RespiratorIn situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.Provides respiratory protection in environments with potential airborne exposure.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.
Experimental Protocols: A General Handling Workflow

While specific experimental protocols will vary, the following provides a detailed, step-by-step methodology for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
  • PPE Donning: Put on all required PPE as outlined in the table above.
  • Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

2. Handling this compound:

  • Weighing: If handling a solid form, weigh the required amount in a tared, sealed container within the fume hood.
  • Solution Preparation: If preparing a solution, slowly add the solvent to the this compound powder to avoid aerosolization. The this compound solution from Cayman Chemical is supplied in acetonitrile, a flammable liquid and potential irritant.[3][4]
  • Manipulation: All subsequent dilutions and transfers should be performed carefully within the fume hood to prevent splashes and spills.

3. Post-Handling and Cleanup:

  • Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
  • Equipment Cleaning: Clean all glassware and equipment thoroughly.
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

A clear plan for the storage and disposal of this compound and associated waste is crucial for maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.

  • Cayman Chemical's this compound solution should be stored at -20°C.[4]

  • Access to the storage area should be restricted to authorized personnel.

Disposal:

  • All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be considered hazardous waste.[5]

  • Segregate this compound waste from other laboratory waste streams.

  • Collect all liquid and solid waste in designated, clearly labeled, and leak-proof hazardous waste containers.

  • Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not pour this compound waste down the drain or dispose of it in the regular trash.[5]

Visualizing the this compound Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

ETH_LAD_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal Risk_Assessment Conduct Risk Assessment Verify_Fume_Hood Verify Fume Hood Functionality Risk_Assessment->Verify_Fume_Hood Don_PPE Don Appropriate PPE Verify_Fume_Hood->Don_PPE Gather_Materials Gather Materials in Fume Hood Don_PPE->Gather_Materials Weigh_or_Measure Weigh Solid or Measure Solution Gather_Materials->Weigh_or_Measure Prepare_Solution Prepare Solution (if applicable) Weigh_or_Measure->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate this compound Waste Conduct_Experiment->Segregate_Waste Clean_Equipment Clean Equipment Decontaminate_Surfaces->Clean_Equipment Doff_PPE Doff PPE Correctly Clean_Equipment->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Waste Collect in Labeled, Leak-proof Containers Segregate_Waste->Collect_Waste Contact_EHS Contact EHS for Disposal Collect_Waste->Contact_EHS

References

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